4-Bromo-3-chlorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVDYZLCRUOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555081 | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120077-69-2 | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-chlorobenzaldehyde chemical properties
An In-Depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a disubstituted aromatic aldehyde that serves as a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its chemical architecture, featuring an electrophilic aldehyde functional group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides multiple reaction sites for constructing complex molecular frameworks. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a sought-after building block for the synthesis of novel pharmaceutical agents, agrochemicals, and fine chemicals. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 120077-69-2 | [1][2] |
| Molecular Formula | C₇H₄BrClO | [1][2][3] |
| Molecular Weight | 219.46 g/mol | [1][2] |
| Appearance | White to yellow solid | |
| Melting Point | 52 °C | [3] |
| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [3] |
| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-4-bromobenzaldehyde, 4-Bromo-5-chlorobenzaldehyde | [1] |
Spectroscopic Profile
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is critical for reaction monitoring and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals from the aldehydic proton and the three aromatic protons. The aldehydic proton appears as a singlet significantly downfield (around δ 9.98 ppm) due to the deshielding effect of the carbonyl group.[4] The aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. One proton appears as a doublet at δ 8.11 ppm, another as part of an AB system at δ 8.02 ppm, and the third as a doublet of doublets at δ 7.77 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically ~190 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the inductive and resonance effects of the aldehyde, bromine, and chlorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[5] The presence of the band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[5]
-
Aromatic C=C Stretches: Medium to weak absorptions appear in the 1400-1600 cm⁻¹ range.[5]
-
C-Br/C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region, typically below 850 cm⁻¹.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic pattern of peaks corresponding to the different isotopic combinations, confirming the presence of both halogens. Common fragmentation pathways include the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), or cleavage of the carbon-halogen bonds.[7][8]
Synthesis and Purification Protocol
This compound can be synthesized via a two-step process starting from 4-bromo-3-chlorobenzoic acid. This involves the reduction of the carboxylic acid to a benzyl alcohol, followed by selective oxidation to the desired aldehyde.[4][9]
Sources
- 1. CAS 120077-69-2 | this compound - Synblock [synblock.com]
- 2. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Molecular Attributes and Physicochemical Data
4-Bromo-3-chlorobenzaldehyde is a disubstituted benzaldehyde derivative with the chemical formula C₇H₄BrClO.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, a bromine atom at position 4, and a chlorine atom at position 3. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
The molecular weight of this compound is 219.46 g/mol .[1][2][3] This and other key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 219.46 g/mol | PubChem[2], Synblock[1], Sigma-Aldrich[3] |
| Molecular Formula | C₇H₄BrClO | PubChem[2], Synblock[1] |
| CAS Number | 120077-69-2 | PubChem[2], Synblock[1] |
| Appearance | White to Yellow Solid | Sigma-Aldrich[4] |
| Melting Point | 52 °C | ECHEMI[5] |
| Boiling Point (Predicted) | 281.3±25.0 °C | ECHEMI[5] |
| Purity | ≥98% | Sigma-Aldrich[4] |
Section 2: Synthesis Protocol - A Validated Approach
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 4-bromo-3-chloro-N-methoxy-N-methyl-benzamide. The following protocol is a self-validating system that has been demonstrated to produce the target compound in high yield.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a one-necked round-bottomed flask under an argon atmosphere, dissolve 4-bromo-3-chloro-N-methoxy-N-methyl-benzamide (1.0 eq) in dry tetrahydrofuran (THF).[5]
-
Cooling : Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Addition of Reducing Agent : Slowly add a 1M solution of diisobutylaluminium hydride (DIBAL-H) (1.3 eq) dropwise to the cooled solution.[5]
-
Reaction : Stir the reaction mixture at -78°C for 1 hour.[5]
-
Quenching : Carefully quench the reaction by the slow addition of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate three times.[5]
-
Washing : Combine the organic layers and wash sequentially with a 1N hydrochloric acid solution, water, and brine.[5]
-
Drying : Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal : Filter the drying agent and concentrate the organic solution in vacuo.
-
Isolation : Dry the resulting solid under high vacuum to yield this compound as a yellow solid.[5]
Section 3: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on available safety data sheets and should be strictly adhered to.
GHS Hazard Information:
-
Pictogram : Exclamation mark (GHS07)[4]
-
Signal Word : Warning[4]
-
Hazard Statements :
-
Precautionary Statements :
Handling and Storage Workflow:
Caption: Safe handling and storage protocol for this compound.
It is imperative to consult the full Safety Data Sheet (SDS) for this compound prior to use.
References
- PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-3-chlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a validated two-step synthesis from 4-bromo-3-chlorobenzoic acid, providing a detailed experimental protocol and discussing the underlying chemical principles. Furthermore, alternative formylation strategies starting from 1-bromo-2-chlorobenzene are critically evaluated, including their mechanistic aspects and potential for regioselectivity. This guide aims to equip the reader with both theoretical knowledge and practical insights for the successful synthesis of this important building block.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde whose structural features make it a valuable precursor in the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring—an aldehyde, a bromine atom, and a chlorine atom—offers multiple points for chemical modification. This versatility has led to its use as an intermediate in the preparation of various compounds, including biphenylsulfonyl amides with potential therapeutic applications as vasopeptidase and endothelin receptor antagonists.[1] A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal chemistry and process development.
A Validated Two-Step Synthesis Pathway
A reliable and well-documented method for the preparation of this compound proceeds via a two-step sequence starting from 4-bromo-3-chlorobenzoic acid.[1] This pathway involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation to the desired aldehyde.
Overall Synthetic Scheme
The two-step synthesis can be visualized as follows:
Caption: Two-step synthesis of this compound.
Step 1: Reduction of 4-Bromo-3-chlorobenzoic Acid
The initial step involves the reduction of the carboxylic acid functionality of 4-bromo-3-chlorobenzoic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH3-THF) is an effective reagent for this transformation due to its selectivity for carboxylic acids in the presence of other reducible functional groups.
-
To a solution of 4-bromo-3-chlorobenzoic acid (1.5 g, 6.37 mmol) in a suitable reaction vessel, add borane-THF complex (31.85 mL, 31.85 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Quench the reaction by the slow addition of methanol (50 mL).
-
Concentrate the solution under reduced pressure to yield (4-bromo-3-chlorophenyl)methanol.
The use of a significant excess of the borane-THF complex ensures the complete reduction of the carboxylic acid. The reaction is performed at a reduced temperature to control the exothermicity and minimize potential side reactions. The workup with methanol serves to decompose any remaining borane complexes. This step typically proceeds with high yield.[1]
Step 2: Oxidation of (4-Bromo-3-chlorophenyl)methanol
The second step is the selective oxidation of the primary alcohol, (4-bromo-3-chlorophenyl)methanol, to the corresponding aldehyde. Manganese dioxide (MnO2) is a mild and selective oxidizing agent for this purpose, minimizing the risk of over-oxidation to the carboxylic acid.
-
Dissolve the (4-bromo-3-chlorophenyl)methanol (1.3 g, 5.87 mmol) obtained from the previous step in 1,2-dichloroethane (20 mL) at 25°C.
-
Add manganese dioxide (5.1 g, 58.7 mmol) to the solution.
-
Stir the mixture vigorously for 18 hours at 25°C.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (5-10% ethyl acetate in petroleum ether) to obtain this compound.
The heterogeneous nature of the oxidation with MnO2 necessitates vigorous stirring to ensure efficient reaction. The large excess of MnO2 is typical for such oxidations to drive the reaction to completion. The choice of 1,2-dichloroethane as the solvent is appropriate for this reaction. Purification by column chromatography is necessary to isolate the final product in high purity.
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 4-bromo-3-chlorobenzoic acid | (4-bromo-3-chlorophenyl)methanol | Borane-THF complex | 92.1%[1] |
| 2 | (4-bromo-3-chlorophenyl)methanol | This compound | Manganese dioxide | 46.6%[1] |
Alternative Synthetic Strategies: Formylation of 1-Bromo-2-chlorobenzene
An alternative approach to this compound involves the direct introduction of a formyl group (-CHO) onto the 1-bromo-2-chlorobenzene ring through electrophilic aromatic substitution. Several named reactions are available for aromatic formylation. The success of these reactions depends on the reactivity of the substrate and the regioselectivity of the formylation, which is governed by the directing effects of the existing substituents.
In 1-bromo-2-chlorobenzene, both the bromine and chlorine atoms are ortho, para-directing deactivators. The formylation is expected to occur at the positions ortho and para to the activating (or less deactivating) group. In this case, both are halogens, and their directing effects will influence the position of the incoming electrophile. The primary positions for substitution are C4 and C6. Steric hindrance from the adjacent chloro and bromo groups might influence the substitution pattern.
Potential Formylation Reactions
Caption: Potential formylation routes to this compound.
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[2][3][4] While effective for activated systems, its application to deactivated rings like dihalobenzenes can be challenging and may require harsh reaction conditions.[5] The electrophile in this reaction is a chloroiminium ion.[3]
The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[6][7][8] This method is generally suitable for benzene and activated alkylbenzenes but is not applicable to phenol and phenol ether substrates.[6][7] Its effectiveness on deactivated dihalobenzenes is questionable.
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[9][10][11] This reaction generally requires strongly electron-donating substituents on the aromatic ring, such as a hydroxyl group, making it less suitable for the direct formylation of 1-bromo-2-chlorobenzene.[9]
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[12][13][14] The reactive species is dichlorocarbene.[12] This reaction is not applicable to non-phenolic substrates like 1-bromo-2-chlorobenzene.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the reduction of 4-bromo-3-chlorobenzoic acid followed by the oxidation of the resulting alcohol. This method offers good overall yields and a clear, reproducible protocol. While direct formylation of 1-bromo-2-chlorobenzene presents an alternative, the deactivating nature of the halogen substituents makes many standard formylation reactions, such as the Duff and Reimer-Tiemann reactions, unsuitable. The Vilsmeier-Haack and Gattermann-Koch reactions might be plausible but would likely require optimization of reaction conditions to achieve satisfactory yields and regioselectivity. For researchers and drug development professionals requiring a dependable supply of high-purity this compound, the two-step synthesis from the corresponding carboxylic acid remains the recommended and field-proven approach.
References
- Duff reaction. (n.d.). In Wikipedia.
- What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ. (n.d.).
- Duff reaction. (n.d.). In chemeurope.com.
- Duff reaction. (n.d.). In Grokipedia.
- Vilsmeier-Haack Reaction. (n.d.). In NROChemistry.
- Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
- Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps.
- Reimer–Tiemann reaction. (n.d.). In Wikipedia.
- Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). In NROChemistry.
- Reimer-Tiemann Formylation. (n.d.). In SynArchive.
- Gattermann reaction. (n.d.). In Wikipedia.
- Gattermann Koch Reaction Mechanism. (n.d.). In BYJU'S.
- Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). In OrgoSolver.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier Reagent - Enamine [enamine.net]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. synarchive.com [synarchive.com]
A-Z Guide to Synthesis of 4-Bromo-3-chlorobenzaldehyde: Starting Materials and Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chlorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern provides a versatile scaffold for molecular elaboration. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind various reaction methodologies. We will explore key strategies including the direct halogenation of substituted benzaldehydes and the formylation of halogenated benzenes, providing field-proven insights and detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound in Chemical Synthesis
This compound, with the CAS number 120077-69-2, is a highly valuable building block in organic synthesis.[1] Its utility stems from the presence of three distinct functional handles: an aldehyde, a bromine atom, and a chlorine atom. This arrangement allows for sequential and regioselective transformations, making it an ideal precursor for the synthesis of complex molecules. Notably, it is a key intermediate in the preparation of biphenylsulfonyl amide compounds which exhibit vasopeptidase and endothelin receptor antagonistic activity.[2] The strategic importance of this compound necessitates robust and efficient synthetic methods, starting from readily available and cost-effective materials.
Synthetic Pathways: A Strategic Overview
The synthesis of this compound can be broadly categorized into two main approaches:
-
Pathway A: Halogenation of a Substituted Benzaldehyde. This approach involves the introduction of either a bromine or a chlorine atom onto a pre-existing benzaldehyde derivative.
-
Pathway B: Formylation of a Dihalogenated Benzene. This strategy focuses on introducing the aldehyde group onto a benzene ring that already possesses the desired bromo-chloro substitution pattern.
The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of regioselectivity and overall yield.
Pathway A: Synthesis via Halogenation of Substituted Benzaldehydes
This pathway leverages commercially available monosubstituted benzaldehydes as starting points. The key challenge lies in achieving the desired regioselectivity during the second halogenation step.
Route 1: Bromination of 3-Chlorobenzaldehyde
The direct bromination of 3-chlorobenzaldehyde presents a logical, albeit challenging, route. The chloro and aldehyde groups are both meta-directing, which would favor the introduction of bromine at the 5-position, leading to the undesired 5-bromo-3-chlorobenzaldehyde isomer. However, under specific conditions, the desired 4-bromo isomer can be obtained.
Starting Material: 3-Chlorobenzaldehyde Key Transformation: Electrophilic Aromatic Bromination
Causality Behind Experimental Choices: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for activating the bromine molecule, making it a more potent electrophile.[3] The solvent choice, typically a non-polar chlorinated hydrocarbon like 1,2-dichloroethane, helps to solubilize the reactants and facilitate the reaction while remaining relatively inert.[4] Temperature control is critical to manage the reaction rate and minimize the formation of by-products.
Experimental Protocol: Bromination of 3-Chlorobenzaldehyde
-
To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, and calcium chloride guard tube, charge 1,2-dichloroethane (500 mL) followed by anhydrous aluminum chloride (177 g, 1.32 mol) under stirring.[3]
-
Add 3-chlorobenzaldehyde (140.5 g, 1 mol) to the mixture over a period of 1 hour, maintaining the temperature between 38-40 °C.
-
Following the addition, introduce bromine (176 g, 1.1 mol) dropwise over 2 hours at approximately 40 °C.[3]
-
Stir the resulting mixture at the same temperature for an additional 2 hours to ensure complete reaction.[3]
-
Quench the reaction by carefully pouring the mixture into approximately 1 kg of crushed ice with vigorous stirring for 10 minutes.[3]
-
Separate the organic layer and wash it sequentially with water (1000 mL), a 5% sodium carbonate solution (300 mL), and finally with water (750 mL).[3]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation to yield this compound.
Route 2: Chlorination of 4-Bromobenzaldehyde
An alternative approach within this pathway is the chlorination of 4-bromobenzaldehyde. The bromo group is ortho-, para-directing, while the aldehyde is meta-directing. This directing-group opposition can lead to a mixture of products, making regiocontrol a significant hurdle.
Starting Material: 4-Bromobenzaldehyde Key Transformation: Electrophilic Aromatic Chlorination
Causality Behind Experimental Choices: Similar to bromination, a Lewis acid catalyst is employed to activate the chlorinating agent. The reaction conditions must be carefully optimized to favor chlorination at the 3-position over other possible sites. The synthesis of the starting material, 4-bromobenzaldehyde, can be achieved through the oxidation of 4-bromotoluene.[5]
Pathway B: Synthesis via Formylation of 1-Bromo-2-chlorobenzene
This pathway begins with the readily available 1-bromo-2-chlorobenzene and introduces the aldehyde functionality in the final step. This approach often provides better regiocontrol compared to the halogenation of substituted benzaldehydes.
Starting Material: 1-Bromo-2-chlorobenzene Key Transformation: Formylation
Two primary methods for the formylation of 1-bromo-2-chlorobenzene are commonly employed: lithiation followed by reaction with a formylating agent, and the Grignard reaction.
Route 3: Formylation via Lithiation
This method involves a lithium-halogen exchange to generate an organolithium intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[6][7]
Causality Behind Experimental Choices: The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[8] Butyllithium (n-BuLi) is a common reagent for this transformation. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, leading to the selective formation of the desired lithiated species. The subsequent reaction with DMF introduces the formyl group.[7]
Experimental Protocol: Formylation of 1-Bromo-2-chlorobenzene via Lithiation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 4: Formylation via Grignard Reaction
The Grignard reaction provides an alternative method for generating a nucleophilic aryl species. The Grignard reagent is formed from 1-bromo-2-chlorobenzene and magnesium, followed by reaction with a suitable formylating agent.[9][10]
Causality Behind Experimental Choices: The formation of the Grignard reagent is initiated by the reaction of magnesium with the more reactive carbon-bromine bond.[9] Anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards water.[11] The subsequent formylation step is analogous to the lithiation route.
Experimental Protocol: Grignard Formation and Formylation
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere, for instance by adding a small crystal of iodine.[10]
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1-bromo-2-chlorobenzene solution to the magnesium to initiate the reaction, which may require gentle warming.[10]
-
Once the reaction has initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a formylating agent such as ethyl orthoformate, followed by acidic workup to hydrolyze the intermediate and yield the aldehyde.
Alternative Synthetic Approaches
While the aforementioned routes are the most common, other methods have been reported. For instance, this compound can be synthesized from 4-bromo-3-chlorobenzoic acid via a two-step reduction and oxidation process.[2][12]
Starting Material: 4-Bromo-3-chlorobenzoic acid Key Transformations: Reduction to an alcohol followed by oxidation to an aldehyde.
Experimental Protocol: Reduction and Oxidation
Step 1: Reduction of 4-bromo-3-chlorobenzoic acid
-
At 0 °C, add borane-THF complex to a solution of 4-bromo-3-chlorobenzoic acid.[2]
-
Stir the reaction at 0 °C for 10 hours.[2]
-
Quench the reaction with methanol and concentrate under reduced pressure to obtain (4-bromo-3-chlorophenyl)methanol.[2]
Step 2: Oxidation of (4-bromo-3-chlorophenyl)methanol
-
Add manganese dioxide to a solution of (4-bromo-3-chlorophenyl)methanol in 1,2-dichloroethane at 25 °C.[2]
-
Stir the mixture for 18 hours.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue via silica gel column chromatography to obtain this compound.[2]
Data Summary and Visualization
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | 3-Chlorobenzaldehyde | Br₂, Lewis Acid | Moderate | Direct approach | Potential for regioisomers |
| 2 | 4-Bromobenzaldehyde | Cl₂, Lewis Acid | Moderate | Direct approach | Potential for regioisomers |
| 3 | 1-Bromo-2-chlorobenzene | n-BuLi, DMF | Good | High regioselectivity | Requires cryogenic temperatures, moisture sensitive |
| 4 | 1-Bromo-2-chlorobenzene | Mg, Formylating Agent | Good | High regioselectivity, milder than lithiation | Requires strictly anhydrous conditions |
| 5 | 4-Bromo-3-chlorobenzoic acid | Borane-THF, MnO₂ | Good (over two steps) | Utilizes a different starting material | Two-step process |
Synthetic Pathway Diagrams
Caption: Synthetic pathways to this compound.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons. For example, in DMSO-d6, the aldehyde proton appears as a singlet around 9.98 ppm. The aromatic protons typically appear as a doublet at approximately 8.11 ppm, an AB system at around 8.02 ppm, and a doublet of doublets near 7.77 ppm.[12]
-
Physical Properties: this compound is typically a white to yellow solid.
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges. The formylation of 1-bromo-2-chlorobenzene, either via lithiation or a Grignard reaction, generally offers the best combination of yield and regioselectivity. The choice of the optimal synthetic strategy will depend on factors such as the scale of the reaction, the availability of starting materials and reagents, and the specific equipment and expertise available in the laboratory. This guide provides the necessary technical information and practical protocols to assist researchers in navigating these choices and successfully synthesizing this important chemical intermediate.
References
- Vertex AI Search. (n.d.). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ.
- ChemicalBook. (n.d.). 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2.
- Wikipedia. (2023, December 2). 3-Bromobenzaldehyde.
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
- PubChem. (n.d.). This compound.
- ResearchGate. (2021, May). Synthesis of dialdehyde.
- Unknown. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-bromo-.
- Wikipedia. (2023, December 2). 4-Chlorobenzaldehyde.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Wikipedia. (2023, December 2). Bromochlorobenzene.
- Wikipedia. (2023, December 2). 4-Bromobenzaldehyde.
- Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
- PubChem. (n.d.). 1-Bromo-2-chlorobenzene.
- PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene.
- Google Patents. (n.d.). CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization.
- Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation.
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
4-Bromo-3-chlorobenzaldehyde structural analysis
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1] Its precise molecular architecture, featuring a competing electronic interplay of bromo, chloro, and formyl substituents, necessitates a rigorous and multi-faceted approach for structural confirmation. This guide provides an in-depth analysis of the essential spectroscopic techniques required to unequivocally elucidate and validate the structure of this compound. We will explore the causality behind experimental choices in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering field-proven insights for professionals in chemical research and drug development.
Core Molecular Profile and Physicochemical Properties
Before undertaking any synthesis or analysis, a foundational understanding of the target compound's physical and chemical properties is paramount. These data inform handling, storage, and reaction parameter selection. This compound is typically a white to yellow solid at room temperature.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 120077-69-2 | [2] |
| Molecular Formula | C₇H₄BrClO | [2] |
| Molecular Weight | 219.46 g/mol | [2] |
| Appearance | White to Yellow Solid | |
| Melting Point | 52 °C | [3] |
| Boiling Point | 281.3±25.0 °C (Predicted) | [3] |
| Purity | Typically ≥98% |
Synthesis Pathway and Experimental Protocol
The utility of this compound as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route.[1] One common laboratory-scale preparation involves a two-step process starting from 4-bromo-3-chlorobenzoic acid.[1] This approach is favored for its well-defined intermediates and generally good yields.
The logical flow of this synthesis is visualized below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Bromo-3-chlorobenzoic Acid
This protocol is adapted from established procedures.[1]
Step 1: Reduction of 4-bromo-3-chlorobenzoic acid
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-chlorobenzoic acid in anhydrous tetrahydrofuran (THF) at 0°C.
-
Slowly add a solution of borane-THF complex (BH₃-THF) dropwise to the stirred solution.
-
Causality Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to primary alcohols without affecting the aromatic halogens.
-
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure to yield crude (4-bromo-3-chlorophenyl)methanol. This intermediate is often carried forward without extensive purification.
Step 2: Oxidation to this compound
-
Dissolve the crude (4-bromo-3-chlorophenyl)methanol from the previous step in a suitable solvent, such as 1,2-dichloroethane or dichloromethane.
-
Add activated manganese dioxide (MnO₂) to the solution at room temperature.
-
Causality Insight: MnO₂ is a mild and highly selective oxidizing agent for converting benzylic alcohols to aldehydes. Its insolubility allows for easy removal by filtration upon reaction completion, simplifying the workup.
-
-
Stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese solids.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of 5-10% ethyl acetate in petroleum ether) to yield pure this compound.[1]
Comprehensive Structural Elucidation
Confirming the identity and purity of the final product requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated spectroscopic workflow for structural validation.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of halogens.
-
Expected Molecular Ion Peak: The molecular formula is C₇H₄BrClO. The analysis is complicated by the isotopic abundances of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of molecular ion peaks. The most abundant peaks will be:
-
[M]⁺ for C₇H₄⁷⁹Br³⁵ClO at m/z ≈ 218
-
[M+2]⁺ from C₇H₄⁸¹Br³⁵ClO and C₇H₄⁷⁹Br³⁷ClO at m/z ≈ 220
-
[M+4]⁺ for C₇H₄⁸¹Br³⁷ClO at m/z ≈ 222
-
-
Key Fragmentation Patterns: Based on the fragmentation of similar benzaldehydes, the following key fragments are anticipated.[4]
-
[M-H]⁺: Loss of the aldehydic hydrogen radical to form a stable acylium ion.
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-CHO]⁺: Loss of the formyl group.
-
| m/z (approx.) | Proposed Fragment | Significance |
| 218, 220, 222 | [C₇H₄BrClO]⁺ | Molecular ion cluster, confirms MW and presence of Br and Cl. |
| 183, 185 | [C₇H₄BrO]⁺ | Loss of Cl radical. |
| 139, 141 | [C₇H₄ClO]⁺ | Loss of Br radical. |
| 104 | [C₇H₄Cl]⁺ | Loss of Br and CHO. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the rapid identification of key functional groups.
-
Self-Validation Check: The presence of a strong carbonyl peak and the characteristic aldehyde C-H stretches, coupled with the absence of a broad O-H stretch (from the precursor alcohol), provides strong evidence for a successful oxidation.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3050-3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Doublet) | Diagnostic for the aldehyde functional group. |
| ~1700-1710 | Carbonyl (C=O) Stretch | Strong, sharp peak confirming the aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| ~1550-1600 | Aromatic C=C Stretch | Confirms the benzene ring. |
| ~1000-1200 | C-Cl Stretch | Indicates the presence of a chlorine substituent. |
| ~550-650 | C-Br Stretch | Indicates the presence of a bromine substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise substitution pattern (regiochemistry) of the aromatic ring.
3.3.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. The spectrum for this compound is highly characteristic.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.98 | Singlet (s) | 1H | Aldehyde-H | The highly deshielded environment of the formyl proton places its signal far downfield. It has no adjacent protons, hence it is a singlet. |
| ~8.11 | Doublet (d) | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing aldehyde group and has a small coupling to H-6 across the ring. |
| ~8.02 | Doublet (d) | 1H | H-5 | This proton is ortho to the bromine atom and meta to the aldehyde. It is split only by the adjacent H-6. |
| ~7.77 | Doublet of Doublets (dd) | 1H | H-6 | This proton is ortho to the chlorine atom and is split by both H-2 (meta coupling) and H-5 (ortho coupling). |
Reported Data (300 MHz, DMSO-d6): δ 9.98 (s, 1H), 8.11 (d, 1H, J = 1.9 Hz), 8.02 (AB system, 1H, J = 8.2 Hz), 7.77 (dd, 1H, J = 1.9 Hz, 8.2 Hz).[5]
3.3.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Seven distinct signals are expected.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~191 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~138 | C-1 (C-CHO) | The ipso-carbon attached to the aldehyde group. |
| ~136 | C-3 (C-Cl) | The ipso-carbon attached to chlorine; its chemical shift is increased by the halogen's electronegativity. |
| ~135 | C-5 | Aromatic CH carbon. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~130 | C-2 | Aromatic CH carbon. |
| ~128 | C-4 (C-Br) | The ipso-carbon attached to bromine; its chemical shift is influenced by the heavy atom effect. |
Applications in Drug Development
The structural features of this compound make it a valuable precursor in medicinal chemistry. The two halogen atoms provide distinct reaction sites for further functionalization, for example, in metal-catalyzed cross-coupling reactions.
-
H-PGDS Inhibitors: It is used to prepare hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, which are investigated for treating conditions like Duchenne Muscular Dystrophy and other neurodegenerative diseases.[1]
-
Vasopeptidase Antagonists: The molecule is a starting material for biphenylsulfonyl amide compounds that exhibit dual activity as vasopeptidase and endothelin receptor antagonists, which have potential applications in managing cardiovascular diseases.[1]
Safety and Handling
As a laboratory chemical, proper safety protocols must be strictly followed.
-
Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator, to ensure stability.
Conclusion
The structural analysis of this compound is a clear example of the synergistic power of modern analytical techniques. While mass spectrometry confirms the molecular weight and halogen presence, and IR spectroscopy identifies key functional groups, it is NMR spectroscopy that provides the unambiguous confirmation of the 1,2,4-substitution pattern on the aromatic ring. This rigorous, multi-technique validation is a non-negotiable standard in research and drug development, ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of the target molecules.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049806, this compound.
- Mol-Instincts (2024). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ.
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-chlorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. While direct spectral data for this compound is not extensively published, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust and predictive characterization. We will delve into the interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral features. This guide is designed to be a practical resource for researchers, offering not only data interpretation but also detailed experimental protocols and visual aids to facilitate a comprehensive understanding of the spectroscopic properties of this important molecule.
Introduction: The Significance of this compound
This compound (C₇H₄BrClO) is a disubstituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a building block stems from the presence of three distinct reactive sites: the aldehyde functional group and the bromine and chlorine substituents on the aromatic ring. The precise characterization of this molecule is paramount for ensuring the purity of starting materials and the successful synthesis of more complex target molecules in drug discovery and development. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and purity assessment of such compounds.[2]
This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established spectroscopic principles and data from related compounds to offer a detailed and predictive analysis.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the aldehyde, bromine, and chlorine substituents significantly influences the electronic environment of the aromatic ring, leading to characteristic chemical shifts in NMR spectroscopy and distinct vibrational frequencies in IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.98 | Singlet (s) | - |
| H-2 | ~8.11 | Doublet (d) | ~1.9 |
| H-5 | ~7.77 | Doublet of Doublets (dd) | ~8.2, ~1.9 |
| H-6 | ~8.02 | Doublet (d) | ~8.2 |
Data sourced from ChemicalBook.
Interpretation:
-
Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift around 9.98 ppm. It appears as a singlet as it has no adjacent protons to couple with.
-
Aromatic Protons: The three protons on the aromatic ring exhibit a complex splitting pattern due to their coupling with each other.
-
H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the chlorine atom. It experiences deshielding and appears as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the bromine atom and meta to the aldehyde group. It appears as a doublet of doublets due to coupling with both H-2 (meta-coupling) and H-6 (ortho-coupling).
-
H-6: This proton is ortho to the chlorine atom and meta to the bromine atom. It is deshielded and appears as a doublet due to ortho-coupling with H-5.
-
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190-192 |
| C-1 | ~135-137 |
| C-2 | ~130-132 |
| C-3 | ~138-140 |
| C-4 | ~128-130 |
| C-5 | ~133-135 |
| C-6 | ~129-131 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon is significantly deshielded and is expected to appear in the downfield region of the spectrum, typically between 190 and 192 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
C-1 (ipso-carbon to CHO): This carbon will be deshielded by the aldehyde group.
-
C-3 (ipso-carbon to Cl): The electronegative chlorine atom will cause a downfield shift for this carbon.
-
C-4 (ipso-carbon to Br): The bromine atom will also induce a downfield shift, though generally less pronounced than chlorine.
-
C-2, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.
-
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aldehyde group and the substituted benzene ring.[4][5]
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Weak (Fermi doublets) |
| C=O Stretch (Aldehyde) | 1710-1685 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-Cl Stretch | 800-600 | Strong |
| C-Br Stretch | 690-515 | Strong |
Interpretation:
-
C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehyde C-H stretch is characterized by a pair of weak bands (Fermi doublets) in the region of 2850-2720 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band in the region of 1710-1685 cm⁻¹ is the most characteristic feature of the aldehyde carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
-
C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-X Stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region. The C-Cl stretch will likely appear in the 800-600 cm⁻¹ range, while the C-Br stretch will be at a lower frequency, in the 690-515 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum of this compound:
The mass spectrum of this compound will exhibit a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The nominal molecular weight is approximately 218 g/mol .
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (-H•): Fragmentation of the aldehyde C-H bond would result in a stable acylium ion.
-
Loss of Carbon Monoxide (-CO): Following the initial fragmentation, the loss of a neutral CO molecule is a common pathway for aromatic aldehydes.
-
Loss of Halogen Radicals (-Br• and -Cl•): Cleavage of the C-Br and C-Cl bonds will lead to fragment ions corresponding to the loss of a bromine or chlorine radical.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to TMS (0.00 ppm).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) system for separation prior to analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the major fragment ions.
Conclusion
This technical guide has provided a detailed and predictive spectroscopic characterization of this compound. By integrating established principles of NMR, IR, and MS with comparative data from analogous structures, we have constructed a comprehensive spectral profile for this important synthetic intermediate. The provided interpretations and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently identify and assess the purity of this compound in their work.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide on the Safety and Handling of 4-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chlorobenzaldehyde is a substituted benzaldehyde derivative utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] Its bifunctional nature, possessing both an aldehyde group and halogen substituents, makes it a versatile reagent. However, the presence of these functional groups also necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, and handling procedures for this compound, grounded in established safety data and best practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Classification
A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful management.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet, PubChem[3][4]
The "Warning" signal word is associated with this compound.[3][4] The primary hazards are related to its irritant properties upon contact with the skin, eyes, and respiratory system.[4] It is crucial for laboratory personnel to recognize that these are not merely superficial effects but can lead to significant discomfort and potential injury if not properly mitigated.
Causality of Hazards: The irritant nature of this compound can be attributed to the reactivity of the aldehyde functional group and the presence of the halogen atoms. Aldehydes can react with biological macromolecules, leading to irritation. The lipophilicity imparted by the bromo and chloro substituents may enhance its ability to penetrate the skin's protective layers.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Engineering Controls
The primary line of defense is to minimize the potential for exposure at the source.
-
Fume Hood: All handling of this compound, especially when dealing with the solid as a powder or when heating, should be conducted in a well-ventilated chemical fume hood.[5][6] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[3][4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[5]
Personal Protective Equipment (PPE)
PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3][5] Standard safety glasses do not provide a sufficient seal.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical. Gloves should be inspected for any signs of degradation or perforation before each use.
-
Lab Coat/Protective Clothing: A flame-resistant lab coat or chemical-resistant suit should be worn to protect the skin and personal clothing from contamination.[3]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]
Self-Validating Protocol for PPE: Before initiating any work, a "buddy check" system for PPE is recommended. A colleague should visually inspect the primary researcher's PPE to ensure it is worn correctly and is in good condition. This simple, self-validating step can significantly reduce the risk of exposure.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: When handling the solid, minimize the creation of dust.[3][5] Use techniques such as carefully scooping the material rather than pouring it from a height.
-
Grounding: For processes that could generate static electricity, ensure all equipment is properly grounded to prevent ignition of dust clouds.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Contaminated work clothing should not be taken home.[7]
Storage
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area.[3] Storage in a refrigerator is also recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[8]
Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Causality of First-Aid Measures: The immediate and thorough washing of skin and eyes is designed to remove the irritant and minimize its contact time with tissues. Moving to fresh air addresses respiratory irritation by reducing the concentration of inhaled particles. Inducing vomiting is avoided to prevent aspiration of the chemical into the lungs.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[3][5]
-
Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the material. Wear appropriate PPE as described in Section 2.2.[3][5]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3][5]
-
Containment and Cleanup: For small spills, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For larger spills, it may be necessary to contain the spill with an inert absorbent material.
Toxicological and Ecological Information
A comprehensive understanding of a chemical's toxicological and ecological profile is essential for a complete safety assessment.
Toxicological Summary:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]
-
Respiratory or Skin Sensitization: No data available to classify as a sensitizer.[8]
-
Germ Cell Mutagenicity: No data available.[8]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8]
-
Reproductive Toxicity: No data available.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[8]
Ecological Information:
There is currently no available data on the ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil for this compound.[3] Therefore, it is imperative to prevent its release into the environment.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of as hazardous waste.[5]
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow: Risk Assessment for Handling this compound
The following diagram outlines a logical workflow for conducting a risk assessment before working with this compound.
Sources
- 1. This compound | 120077-69-2 [sigmaaldrich.com]
- 2. 120077-69-2|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Bromo-4-chlorobenzaldehyde | CAS#:86265-88-5 | Chemsrc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Specifications of 4-Bromo-3-chlorobenzaldehyde
This compound (CAS No. 120077-69-2) is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring bromine and chlorine atoms on the aromatic ring, provides specific reactivity and functionality essential for constructing target therapeutic agents. In the context of drug development and manufacturing, the purity of such intermediates is not merely a matter of quality control; it is a fundamental pillar of safety, efficacy, and process consistency. Impurities present in this compound can carry through the synthetic pathway, leading to the formation of undesired by-products, reducing the yield of the final API, and potentially introducing toxic or genotoxic entities into the drug product.[3]
This guide provides an in-depth technical overview of the purity specifications for this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework for quality assessment based on established analytical principles and field-proven insights. We will explore the causality behind experimental choices and describe self-validating protocols to ensure the highest degree of scientific integrity.
Core Purity Specifications: A Multi-faceted Approach
Ensuring the quality of this compound requires a comprehensive set of specifications that address its identity, strength, and purity. Commercial-grade material is typically available at purities of 97% to 98%.[4][5][6][7] A robust specification profile, however, extends beyond a simple assay value.
Table 1: Core Quality Specifications for this compound
| Parameter | Specification | Method | Rationale |
| Appearance | White to yellow solid | Visual Inspection | Provides a simple, immediate check for gross contamination or degradation, which often manifests as discoloration.[4] |
| Identity | Conforms to the structure of this compound | FTIR, ¹H NMR, Mass Spectrometry | Confirms the molecular structure and ensures the correct material is being used. |
| Assay | ≥ 98.0% (by area %) | Gas Chromatography (GC) or HPLC | Quantifies the amount of the desired compound, ensuring its strength and quality. GC is often preferred for its ability to resolve volatile impurities.[3][8] |
| Water Content | ≤ 0.5% | Karl Fischer Titration (Volumetric) | Water can interfere with downstream reactions, particularly those involving organometallic reagents. Specialized KF reagents are required for aldehydes to prevent side reactions.[9][10] |
| Individual Impurity | ≤ 0.2% | Gas Chromatography (GC) or HPLC | Controls specific known and unknown impurities to minimize their impact on subsequent synthetic steps and the final API. |
| Total Impurities | ≤ 1.0% | Gas Chromatography (GC) or HPLC | Provides an overall measure of the material's purity and process control. |
Analytical Methodologies: The Foundation of Quality Assessment
Accurate and reliable analytical methods are essential for verifying the purity specifications. The choice of method is dictated by the physicochemical properties of the analyte and the nature of potential impurities.
Workflow for Purity Verification
The following diagram outlines a logical workflow for the comprehensive quality assessment of a batch of this compound.
Caption: A typical workflow for the quality control testing of this compound.
Gas Chromatography (GC) for Assay and Impurity Profiling
Gas chromatography is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. It offers excellent resolution for separating closely related isomers, which are common process impurities.[3][11]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A micro-electron capture detector (µ-ECD) can be used for enhanced sensitivity to halogenated compounds.[3]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended. For example, a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent like acetone or ethyl acetate to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity and transfer to a GC vial.[8]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.[8]
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurity identification can be performed by comparing retention times with known standards or by using GC-MS to analyze the mass spectra of the impurity peaks.[8]
-
Causality: The choice of a non-polar column is based on the principle of "like dissolves like"; the aromatic, halogenated analyte will interact sufficiently with the stationary phase to allow for separation based on boiling point and subtle polarity differences. The temperature ramp ensures that both more volatile and less volatile impurities are effectively eluted and resolved.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred, HPLC is a valuable alternative, especially if non-volatile impurities are suspected or if the compound shows any thermal lability.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for this type of aromatic compound.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The mobile phase should be filtered and degassed.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the benzaldehyde chromophore strongly absorbs.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage method, similar to GC.
Karl Fischer Titration for Water Content
The determination of water in aldehydes via Karl Fischer titration is prone to inaccuracies due to side reactions (acetal formation) with the methanol typically used in KF reagents.[9][12] This reaction generates additional water, leading to erroneously high results.
Protocol for Aldehyde Analysis:
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Use specialized Karl Fischer reagents designed for aldehydes and ketones (e.g., Hydranal™-Composite 5 K and Hydranal™-Working Medium K). These reagents often contain other solvents to suppress the side reactions.[9][10]
-
Procedure:
-
Add 20-50 mL of the aldehyde-specific working medium to the titration vessel and titrate to a stable, dry endpoint with the titrant.
-
Accurately add a known weight of the this compound sample to the vessel.
-
Immediately begin the titration to the endpoint. A rapid start is crucial to minimize the bisulfite addition side reaction, which consumes water.[9]
-
-
Calculation: The instrument's software calculates the water content based on the titrant consumed and the sample weight.
Causality: The use of specialized, methanol-free or modified reagents is a critical experimental choice. These formulations are engineered to prevent the acetal-forming reaction, thus ensuring the titration measures only the free water present in the sample.[10][12]
Understanding the Impurity Profile
The potential impurities in this compound are primarily derived from its synthetic route and potential degradation pathways. A common synthesis involves the oxidation of (4-bromo-3-chlorophenyl)methanol, which itself is prepared by the reduction of 4-bromo-3-chlorobenzoic acid.[1][2]
Table 2: Potential Impurities in this compound
| Impurity Name | Structure | Potential Source |
| 4-Bromo-3-chlorobenzoic Acid | C₇H₄BrClO₂ | Incomplete reduction of the starting material or oxidation of the aldehyde product. |
| (4-Bromo-3-chlorophenyl)methanol | C₇H₆BrClO | Unreacted intermediate from the final oxidation step.[2] |
| Regioisomers (e.g., 3-Bromo-4-chlorobenzaldehyde) | C₇H₄BrClO | Impurities in the initial starting materials or side reactions during halogenation steps in precursor synthesis.[3][13][14] |
| Unidentified By-products | Variable | Side reactions during synthesis, such as over-oxidation or condensation reactions. |
Controlling these impurities is vital. For instance, regioisomers can be particularly challenging to separate from the desired product due to their similar physical properties and may exhibit different reactivity in subsequent steps.[3] The presence of unreacted starting materials or intermediates can affect reaction kinetics and yield.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the success of pharmaceutical development and manufacturing. Establishing a comprehensive set of specifications, supported by robust and well-justified analytical methods, is paramount. This guide provides a foundational framework for assessing the quality of this important intermediate. By understanding the rationale behind the specifications and the nuances of the analytical protocols—from isomer-resolving GC methods to specialized Karl Fischer titration—scientists can ensure the integrity of their synthetic processes and the quality of the final active pharmaceutical ingredient.
References
- Oakwood Chemical. This compound Product Page.
- PubChem. This compound Compound Summary. National Center for Biotechnology Information.
- Honeywell. Water determination in aldehydes and ketones.
- Mettler Toledo. Water Content in Ketones and Aldehydes by Karl Fischer Titration.
- Asian Journal of Chemistry. Determination of Aldehyde by Karl-Fischer Reagent.
- SIELC Technologies. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column.
- Organic Syntheses. Oxidation of Alcohols to Aldehydes with Oxone and Catalytic Sodium Chloride: 4-Bromobenzaldehyde.
- PubChem. 3-Bromo-4-chlorobenzaldehyde Compound Summary. National Center for Biotechnology Information.
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 115-23.
- Hach. Volumetric one-component Karl Fischer Titration for aldehydes and ketones.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Characterization and Evaluation of Antibacterial Activity of some new Chalcones Derivatives.
- ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- ResearchGate. (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,....
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
Sources
- 1. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 120077-69-2 [sigmaaldrich.com]
- 5. This compound [oakwoodchemical.com]
- 6. CAS 120077-69-2 | this compound - Synblock [synblock.com]
- 7. CAS 120077-69-2 | 2615-D-06 | MDL MFCD08059110 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pages2.honeywell.com [pages2.honeywell.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 3-Bromo-4-chlorobenzaldehyde | 86265-88-5 [sigmaaldrich.com]
- 14. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromo-3-chlorobenzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4-bromo-3-chlorobenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the limited availability of direct experimental solubility data, this document pioneers a predictive approach using Hansen Solubility Parameters (HSPs) derived from group contribution methods. This theoretical framework is paired with detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to accurately assess and predict the solubility of this compound in a variety of organic solvents, thereby optimizing process development, purification, and formulation.
Introduction: The Critical Role of Solubility in Chemical Synthesis
This compound (C₇H₄BrClO) is a substituted aromatic aldehyde whose utility in organic synthesis is intrinsically linked to its behavior in solution.[1] The efficiency of reactions, the feasibility of purification techniques such as crystallization, and the stability of formulations all hinge on a thorough understanding of its solubility in different organic media. This guide addresses the critical need for a reliable methodology to determine and predict this fundamental physicochemical property.
Molecular Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [1] |
| Molecular Weight | 219.46 g/mol | [1] |
| Physical Form | White to yellow solid | |
| Polar Surface Area | 17.1 Ų | [1] |
The presence of a polar aldehyde group and halogen substituents on the benzene ring suggests a molecule with moderate polarity, anticipating varied solubility across the spectrum of organic solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, a robust theoretical model is invaluable for predicting solubility. The Hansen Solubility Parameter (HSP) model provides such a framework, based on the principle that "like dissolves like."[2] It dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
A solvent is predicted to be effective for a given solute if their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute (1) and the solvent (2) in the three-dimensional Hansen space is calculated as follows:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.
Estimating Hansen Solubility Parameters for this compound
Direct experimental determination of HSPs for a novel compound can be resource-intensive. A reliable alternative is the use of group contribution methods, which estimate the HSPs based on the molecule's chemical structure. The Stefanis-Panayiotou method is a robust approach that utilizes first-order (basic molecular groups) and second-order (conjugation-based) groups for improved accuracy.[3][4]
The first step in this estimation is the calculation of the molar volume (V) of this compound, which can also be determined using a group contribution method.
Molar Volume (V) Estimation:
The molar volume is estimated by summing the contributions of its constituent functional groups.
HSP Component Estimation:
Similarly, the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters are calculated by summing the contributions of each functional group.
Based on a detailed analysis of the molecular structure of this compound, the following functional groups are identified: four aromatic CH groups, one aromatic carbon attached to the aldehyde group, one aromatic carbon bonded to a chlorine atom, one aromatic carbon bonded to a bromine atom, and the aldehyde group (-CHO) itself. By applying the Stefanis-Panayiotou group contribution values for these fragments, the estimated Hansen Solubility Parameters for this compound are presented in the table below.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 4.0 |
| Molar Volume (V) | 115.0 cm³/mol |
These estimated parameters provide a powerful tool for the initial screening of potential solvents.
Predicted Solubility of this compound in Common Organic Solvents
Using the estimated HSPs for this compound and established HSP values for a range of common organic solvents, the HSP distance (Ra) can be calculated to predict relative solubility. A lower Ra value suggests a better solubility.
Table of Predicted Solubility Ranking based on HSP Distance:
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.9 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.1 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.1 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.3 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.6 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.8 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 19.4 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 12.3 | Very Low |
Note: The predicted solubility is a relative ranking. "High" indicates a low HSP distance and therefore a higher likelihood of significant solubility, while "Very Low" suggests poor solubility.
This predictive table serves as a valuable starting point for solvent selection, enabling researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are a powerful screening tool, experimental validation is essential for obtaining accurate quantitative solubility data. The following is a detailed, self-validating protocol for determining the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
Accurately weigh the filtered solution.
-
-
Quantification (Gravimetric Method):
-
Carefully evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the remaining solid residue (dissolved this compound).
-
Calculate the solubility in g/100 g of solvent.
-
-
Quantification (HPLC Method - Recommended for Higher Accuracy):
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately dilute a known mass of the filtered saturated solution.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
Data Presentation
Quantitative solubility data should be presented in a clear and standardized format to facilitate comparison.
Example Data Table:
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mg/mL) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Chloroform | 25 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value |
| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value |
Visualizing the Workflow and Relationships
Diagrams are essential for clarifying complex workflows and theoretical relationships.
Caption: Experimental workflow for determining thermodynamic solubility.
Sources
An In-depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-3-chlorobenzaldehyde is a disubstituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the aldehyde functional group and the distinct electronic properties imparted by the bromo and chloro substituents on the aromatic ring. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven synthesis protocol, and a thorough analysis of its structural characterization through modern spectroscopic techniques. This document is intended to be a practical resource for researchers, enabling a deeper understanding and more effective utilization of this versatile chemical building block.
Core Properties: Physical and Chemical Identity
This compound, with the CAS number 120077-69-2, is a halogenated aromatic aldehyde. A comprehensive understanding of its physical state and properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.
Physical Appearance and State
At ambient laboratory conditions, this compound is a solid. Its appearance is most consistently reported as a white to yellow solid . Variations in color, from pale yellow to light brown, can be indicative of purity levels, with more intensely colored batches often suggesting the presence of oxidized impurities or residual reagents from synthesis. While some crude post-synthesis products may initially present as a pale yellow oil, purification via column chromatography and subsequent drying under high vacuum yields the characteristic solid form[1].
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClO | [2] |
| Molecular Weight | 219.46 g/mol | [2] |
| CAS Number | 120077-69-2 | |
| Physical State | Solid | |
| Appearance | White to Yellow Solid | |
| Melting Point | 52 °C | [1] |
| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate, tetrahydrofuran. Insoluble in water. Expected to be soluble in other common organic solvents like chloroform, dichloromethane, and acetone based on its polarity. | [1] |
Insight for the Bench Scientist: The relatively low melting point of 52 °C means that this compound can be gently melted for certain applications, but care must be taken to avoid thermal decomposition. Its solubility in common organic solvents like ethyl acetate and THF makes it amenable to a wide range of reaction conditions and standard purification techniques such as silica gel chromatography[1].
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid derivative. The following protocol is a robust and validated method for its preparation in a laboratory setting.
Synthesis via Reduction of an N-methoxy-N-methylamide
This method involves the reduction of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide (a Weinreb amide) using a hydride reducing agent. This approach is often favored due to the stability of the Weinreb amide and the reduced likelihood of over-reduction to the corresponding alcohol.
Experimental Protocol:
-
Reaction Setup: A 100 mL single-necked, round-bottomed flask is flame-dried under a stream of argon and fitted with a rubber septum and a magnetic stir bar.
-
Reagent Addition: The flask is charged with 4-bromo-3-chloro-N-methoxy-N-methylbenzamide (1.80 g, 6.46 mmol) and dry tetrahydrofuran (32 mL) is added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reduction: A 1M solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes) (8.4 mL, 8.40 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of 50 mL of water.
-
Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL)[1].
-
Washing: The combined organic layers are washed sequentially with 1N hydrochloric acid (30 mL), water (30 mL), and brine (30 mL)[1].
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product[1].
-
Purification: The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound as a yellow solid (typical yield: ~84%)[1].
Synthesis and Purification Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the proton framework of the molecule.
Expected Chemical Shifts and Splitting Patterns (in DMSO-d₆):
-
Aldehydic Proton (CHO): A singlet is expected around δ 9.98 ppm . This significant downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals.
-
A doublet at approximately δ 8.11 ppm (J = 1.9 Hz), corresponding to the proton at the 2-position (ortho to the aldehyde and meta to the chlorine).
-
An AB system (or a doublet) around δ 8.02 ppm (J = 8.2 Hz), corresponding to the proton at the 5-position (meta to the aldehyde and ortho to the bromine).
-
A doublet of doublets at roughly δ 7.77 ppm (J = 1.9 Hz, 8.2 Hz), corresponding to the proton at the 6-position (ortho to the bromine and meta to the aldehyde).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-193 ppm .
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the halogens (C-Br and C-Cl) will show characteristic shifts, as will the carbon attached to the aldehyde group (C-CHO). The remaining C-H carbons will resonate in the typical aromatic region of δ 120-140 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .
-
C-H Stretch (Aromatic): Absorption bands will be present above 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 1000 cm⁻¹ .
The combination of these spectroscopic techniques provides a self-validating system for the unambiguous identification and purity assessment of this compound, which is essential for its use in exacting synthetic applications.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2].
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store this compound in a refrigerator.
Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
This compound is a solid, versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is achievable through reliable and scalable laboratory protocols. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its successful application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The data and protocols presented herein are designed to empower scientists to utilize this valuable building block with confidence and precision.
References
- Supporting Information for an unspecified article. (n.d.).
- PubChem. (n.d.). This compound.
Sources
A Technical Guide to the Research Applications of 4-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chlorobenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromine atom, and a chlorine atom on a benzene ring offers multiple, orthogonally reactive sites. This guide provides an in-depth exploration of the compound's physicochemical properties, core reactivity, and its demonstrated applications in critical research areas, particularly in medicinal chemistry and drug discovery. By synthesizing field-proven insights with detailed experimental frameworks, this document aims to equip researchers with the technical knowledge to effectively leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of synthetic chemistry, the efficiency and novelty of a research program often hinge on the strategic selection of starting materials. This compound emerges as a scaffold of significant interest due to the confluence of three key functional groups, each with a distinct and exploitable chemical personality.
-
The Aldehyde: A cornerstone for carbon-carbon and carbon-nitrogen bond formation, the aldehyde group is a gateway to a vast array of chemical transformations, including olefination, reductive amination, and condensation reactions.
-
The Bromine Atom: Positioned para to the aldehyde, the bromine atom is an excellent leaving group, making it a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, and amino moieties.
-
The Chlorine Atom: Situated meta to the aldehyde, the chlorine atom provides an additional site for nucleophilic aromatic substitution or a secondary site for cross-coupling reactions under more forcing conditions, offering a pathway for sequential, site-selective functionalization.
This trifecta of reactivity makes this compound a powerful intermediate for building molecular complexity, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
Physicochemical Properties & Reactivity Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [1][2] |
| Molecular Weight | 219.46 g/mol | [1][3] |
| Appearance | White to yellow solid/crystalline powder | [4] |
| Melting Point | ~52 °C | [3] |
| Boiling Point | ~281.3 °C (Predicted) | [3] |
| CAS Number | 120077-69-2 |
The reactivity of this compound is governed by the electronic interplay of its substituents. The aldehyde group is the most electrophilic site, readily undergoing nucleophilic attack. The bromine atom is more susceptible to oxidative addition in palladium-catalyzed cycles than the chlorine atom, a crucial distinction that allows for selective functionalization.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Applications in Research
The true potential of this compound is realized in its application as a versatile intermediate. It serves as a foundational element in multi-step syntheses targeting complex molecules.
Building Block for Kinase Inhibitors
Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is a known cause of diseases like cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5] this compound has been identified as a key starting material in the synthesis of novel kinase inhibitors.[6][7]
For instance, it can be used to construct scaffolds related to known inhibitors like Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) kinase.[7] The aldehyde allows for the construction of heterocyclic cores (e.g., pyrimidines, pyrazoles), while the halogen atoms provide attachment points for other fragments necessary for binding to the kinase active site.[8] Specifically, it has been used to prepare hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, which are investigated for treating neurodegenerative diseases and muscular dystrophy.[6]
Olefination Reactions for Alkene Synthesis
The aldehyde group is an ideal electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert a carbonyl into a carbon-carbon double bond.[9][10] These reactions are fundamental in organic synthesis for extending carbon chains and creating precursors for more complex structures.
-
Wittig Reaction: This reaction uses a phosphorus ylide to form an alkene.[11] Using this compound, chemists can synthesize stilbene-like structures, which are prevalent in materials science and medicinal chemistry.[12]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which are more nucleophilic and less basic than Wittig ylides.[10] This often leads to higher yields and favors the formation of (E)-alkenes, offering greater stereochemical control.[10][13] The water-soluble phosphate byproduct is also easier to remove than the triphenylphosphine oxide from the Wittig reaction, simplifying purification.[14]
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. echemi.com [echemi.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. gctlc.org [gctlc.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
4-Bromo-3-chlorobenzaldehyde: A Strategic Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated aromatic aldehydes are a cornerstone of this process, offering a versatile scaffold for constructing complex molecular architectures. Among these, 4-Bromo-3-chlorobenzaldehyde stands out as a particularly valuable building block. Its unique substitution pattern—featuring an aldehyde for carbon-carbon bond formation and two distinct halogen atoms (bromide and chloride) for selective cross-coupling reactions—provides medicinal chemists with a powerful tool for navigating complex synthetic pathways.
This guide offers a deep dive into the technical profile of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis and application. We will explore its physicochemical properties, detail its preparation, analyze its reactivity, and demonstrate its utility in the context of synthesizing pharmacologically relevant structures, providing field-proven insights for researchers and scientists in drug development.
Core Physicochemical Profile & Safety Data
A comprehensive understanding of a chemical intermediate begins with its fundamental properties and safety profile. This data informs everything from reaction setup and solvent choice to handling protocols and storage conditions.
Physicochemical Data
The essential properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 120077-69-2 | [1] |
| Molecular Formula | C₇H₄BrClO | [1] |
| Molecular Weight | 219.46 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | Not specified; often a low-melting solid | - |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥98% | [2] |
Safety & Handling
As a reactive chemical intermediate, proper handling of this compound is crucial. The Globally Harmonized System (GHS) classifications highlight its primary hazards.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Signal Word : Warning.[2]
Expert Insight: The presence of the aldehyde and aryl halide functionalities necessitates careful handling to avoid both chemical reactions (e.g., oxidation) and physiological effects.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection : Use chemical-impermeable gloves and wear impervious, flame-resistant clothing.[3]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
-
Engineering Controls : Ensure adequate ventilation, preferably within a chemical fume hood.[3]
Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves a two-step sequence starting from the corresponding benzoic acid.[4] This method is favored for its high yields and straightforward execution.
-
Reduction : 4-bromo-3-chlorobenzoic acid is first reduced to (4-bromo-3-chlorophenyl)methanol.
-
Oxidation : The resulting benzyl alcohol is then selectively oxidized to the target aldehyde.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Reduction of 4-bromo-3-chlorobenzoic acid [4]
-
To a stirred solution of 4-bromo-3-chlorobenzoic acid (1.5 g, 6.37 mmol) in a suitable flask, add borane-tetrahydrofuran complex (31.85 mL, 31.85 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 10 hours.
-
Quench the reaction by carefully adding methanol (50 mL).
-
Concentrate the mixture under reduced pressure to yield (4-bromo-3-chlorophenyl)methanol as a pale yellow oil (approx. 1.3 g, 92% yield). This crude product is often suitable for the next step without further purification.
Step 2: Oxidation to this compound [4]
-
Dissolve the crude (4-bromo-3-chlorophenyl)methanol (1.3 g, 5.87 mmol) in 1,2-dichloroethane (20 mL) at 25°C.
-
Add manganese dioxide (5.1 g, 58.7 mmol) to the solution.
-
Stir the mixture vigorously at 25°C for 18 hours.
-
Filter the mixture through a pad of celite to remove the manganese salts and wash the filter cake with 1,2-dichloroethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluting with 5-10% ethyl acetate in petroleum ether) to obtain this compound as a pale yellow oily substance (approx. 600 mg, 46.6% yield).[4]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. A seasoned chemist can exploit the aldehyde or the aryl halides independently, or in sequence, to build molecular complexity.
The Aldehyde Moiety
The aldehyde group is a classic electrophilic handle for C-C bond formation.
-
Wittig Reaction : Reacts with phosphorus ylides to form alkenes, a fundamental transformation for creating vinyl linkages.[5][6][7]
-
Reductive Amination : Forms an imine with primary or secondary amines, which can then be reduced to furnish substituted benzylamines, a common motif in pharmaceuticals.
-
Grignard/Organolithium Addition : Undergoes nucleophilic addition to produce secondary alcohols.
The Aryl Halide Moiety: A Platform for Cross-Coupling
The true strategic advantage of this intermediate comes from its two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond's strength dictates its reactivity. The C-Br bond is significantly weaker than the C-Cl bond (~82.6 kcal/mol vs. ~97.6 kcal/mol).[8]
Expertise in Action: This bond energy difference is the key to selectivity. Under carefully controlled Suzuki-Miyaura coupling conditions, the C-Br bond will undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond.[8] This allows for a stepwise, site-selective functionalization of the aromatic ring. A boronic acid can be coupled at the 4-position, leaving the chlorine at the 3-position untouched for a potential subsequent, more forcing, coupling reaction.
Caption: Key reaction pathways for this compound.
Case Study: A Strategic Approach to C-Aryl Glucoside Scaffolds
C-aryl glucoside derivatives are the foundational structure for an important class of anti-diabetic drugs known as SGLT2 inhibitors, which includes Canagliflozin.[9][10] While industrial syntheses of Canagliflozin may start from different materials, we can use this compound to demonstrate a robust and logical laboratory synthesis of a complex biaryl fragment, which is a key structural component of these inhibitors.
This case study will use a Suzuki-Miyaura coupling to illustrate how the selective reactivity of the C-Br bond is exploited.
Objective: Synthesis of 4-(Thiophen-2-yl)-3-chlorobenzaldehyde
This transformation creates a biaryl system, a common step in building more complex pharmaceutical targets.
Caption: Suzuki coupling to form a key biaryl intermediate.
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating; successful formation of the product confirms the selective cleavage of the C-Br bond over the C-Cl bond under these conditions.
-
Vessel Preparation : To a reaction vessel, add this compound (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).[8][11]
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%].[8][11]
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL).[8] The water is essential for the transmetalation step of the catalytic cycle.[12]
-
Reaction : Heat the mixture to 100°C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl compound.
Conclusion
This compound is more than just another halogenated intermediate; it is a testament to the power of strategic design in organic synthesis. Its dual-reactivity profile, characterized by a versatile aldehyde handle and selectively addressable C-Br and C-Cl bonds, provides a robust platform for constructing complex molecules. As demonstrated, its utility in cornerstone reactions like the Suzuki-Miyaura coupling allows for the efficient and controlled assembly of biaryl fragments central to many modern pharmaceuticals. For the drug development professional, mastering the application of such strategically functionalized intermediates is essential for accelerating the path from discovery to clinical application.
References
- PubChem. This compound.
- Pharmaffiliates. What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE?. [Link]
- PubChem. 3-Bromo-4-chlorobenzaldehyde.
- Google Patents.
- Google Patents. CN103980263B - The synthesis technique of canagliflozin.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
- Beyond Benign. Wittig Reaction. [Link]
- AD PHARMACHEM.
- Wikipedia. 4-Bromobenzaldehyde. [Link]
- University of Pittsburgh. The Wittig Reaction. [Link]
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
- Custchem.
- Google Patents. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]
- PubMed. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). [Link]
- PubMed. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. [Link]
- Green Chemistry.
- RSC Publishing. A practical and scalable strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]
- Master Organic Chemistry. Aldehydes and Ketones: 20+ Reactions and Mechanisms. [Link]
- PharmaCompass. 4-Bromobenzaldehyde. [Link]
- Semantic Scholar. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
- Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Oakwood Chemical. This compound. [Link]
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 120077-69-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Suzuki-Miyaura coupling protocol using 4-Bromo-3-chlorobenzaldehyde
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzaldehyde
Introduction: Navigating Selectivity in Di-halogenated Systems
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a specific, yet instructive, challenge: the selective functionalization of this compound. Differentiated di-halogenated aromatic compounds are highly valuable synthons in medicinal chemistry, allowing for sequential, site-selective modifications to build molecular complexity. The key to unlocking their potential lies in the ability to discriminate between the two halogen substituents. The inherent difference in reactivity between the C-Br and C-Cl bonds provides a strategic opportunity for chemoselective coupling, a topic this guide will explore in depth. By targeting the more reactive C-Br bond, the C-Cl bond is preserved for subsequent downstream transformations.
Herein, we present a detailed protocol and the underlying scientific principles for performing a selective Suzuki-Miyaura coupling at the C4 (Bromo) position of this compound. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just a procedure, but a framework for understanding and optimizing such transformations.
The Catalytic Heart: Mechanism and Rationale
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical to rationalizing the choice of reagents and conditions for achieving high selectivity and yield.
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the electrophile (the aryl halide). This is often the rate-determining step of the entire cycle.[5] The reactivity of the halide is paramount, following the general trend: I > OTf > Br >> Cl.[1][5] This reactivity differential is the cornerstone of our strategy to selectively couple the C-Br bond of this compound while leaving the more robust C-Cl bond untouched.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium.[7][8][9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands on the palladium center couple and are expelled from the coordination sphere. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Selective Coupling of this compound with Phenylboronic Acid
This protocol details a reliable method for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Reagents and Materials
| Reagent/Material | Formula/Grade | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | C₇H₄BrClO | 219.46 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Deionized Water | H₂O | 18.02 | 1 mL | - |
| Schlenk Flask (25 mL) | - | - | - | - |
| Magnetic Stir Bar | - | - | - | - |
| Condenser | - | - | - | - |
| Inert Gas Supply (N₂ or Ar) | - | - | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Add this compound (1.0 mmol, 219.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.5 mmol, 345.5 mg) to the flask.
-
Fit the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can lead to catalyst degradation and boronic acid homocoupling.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Stir the mixture for 5 minutes to dissolve the reagents.
-
Quickly weigh and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg), to the flask. Immediately purge the flask with inert gas for another 2 minutes.
-
Scientist's Note: Pd(PPh₃)₄ is sensitive to air and should be handled quickly. Using a pre-weighed catalyst in a glovebox or under a stream of inert gas is best practice.
-
-
Reaction Execution:
-
Replace the septum with a reflux condenser under a flow of inert gas.
-
Heat the reaction mixture to 85-90 °C using an oil bath.
-
Maintain vigorous stirring for the duration of the reaction (typically 4-8 hours).
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
For TLC, use a mobile phase such as 4:1 Hexanes:Ethyl Acetate. The product, 3-chloro-4-phenylbenzaldehyde, will be less polar than the starting material.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and shake. Allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-chloro-4-phenylbenzaldehyde.
-
Visualizing the Experimental Workflow
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid (protodeboronation). | 1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd(dppf)Cl₂). 2. Ensure proper degassing of solvents and rigorous inert gas technique. 3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[4] | Improve the degassing procedure. Ensure a constant positive pressure of inert gas is maintained throughout the reaction. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure solvents are pure. 2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or different phosphine ligands. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Incomplete dissolution of the base. | 1. Add a second small portion of the catalyst. 2. Ensure vigorous stirring. For bases like K₃PO₄, grinding them to a fine powder before use can improve reproducibility.[12] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Couto, M. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
- Pérez-Temprano, M. H. et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Pérez-Temprano, M. H. et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Couto, M. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Pérez-Temprano, M. H. et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Frontiers. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing. [Link]
- Li, H. et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Chen, J. et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]
- ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- Organic & Biomolecular Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. RSC Publishing. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- ResearchGate. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
- The Journal of Organic Chemistry. (2019). Monodentate Transient Directing Group Assisted Pd-Catalyzed Direct Dehydrogenative Cross-Coupling of Benzaldehydes with Arenes toward 9-Fluorenones.
- Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]
- Scott, J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
- Fairlamb, I. J. S. et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Wittig Reaction of 4-Bromo-3-chlorobenzaldehyde
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the application of the Wittig reaction for the olefination of 4-bromo-3-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science targets. We provide an in-depth analysis of reaction conditions, mechanistic considerations specific to this electron-deficient substrate, and detailed, step-by-step protocols for both ylide generation and the subsequent olefination. Furthermore, this document explores the Horner-Wadsworth-Emmons (HWE) reaction as a strategic alternative and offers robust troubleshooting and purification strategies to ensure high-purity product isolation.
Introduction: Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Discovered by Georg Wittig, this Nobel Prize-winning transformation offers a high degree of regiochemical control, ensuring the carbon-carbon double bond forms precisely at the location of the original carbonyl group.[3] This is a significant advantage over elimination reactions, which can often yield mixtures of isomers.[2]
The substrate, this compound, presents a unique electronic profile. The presence of two electron-withdrawing halogen substituents activates the carbonyl carbon towards nucleophilic attack, a factor that influences the choice of reaction conditions. These application notes are designed to provide both the foundational theory and the practical, field-tested protocols necessary to successfully synthesize stilbene derivatives and other alkenes from this specific starting material.
Mechanistic Overview and Key Considerations
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring called an oxaphosphetane.[4] The thermodynamic driving force of the reaction is the irreversible decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[5]
Caption: Generalized workflow of the Wittig Reaction.
Choice of Ylide: Stabilized vs. Unstabilized
The nature of the substituents on the ylide's carbanion dictates its stability and, consequently, the stereochemical outcome of the reaction.[6]
-
Unstabilized Ylides: These bear alkyl or aryl groups (e.g., benzyltriphenylphosphonium ylide) and are highly reactive.[5] They typically favor the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions.[1]
-
Stabilized Ylides: These possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them less reactive but more stable.[5][7] Reactions with stabilized ylides are often reversible at the oxaphosphetane stage, leading to the thermodynamically favored (E)-alkene.[6]
For this compound, both ylide types are viable, depending on the desired alkene isomer. The electron-deficient nature of the aldehyde enhances its reactivity, which can be beneficial when using less reactive stabilized ylides.[4]
Reaction Parameters
| Parameter | Recommendation for this compound | Rationale & Causality |
| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.[1][8] | These solvents effectively dissolve both the ylide and the aldehyde without reacting with the highly basic ylide. For phase-transfer conditions, a DCM/water biphasic system can be employed.[2] |
| Base | For unstabilized ylides: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9] For stabilized ylides: Milder bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be sufficient.[10] | The choice of base depends on the pKa of the corresponding phosphonium salt. Unstabilized ylides require strong, non-nucleophilic bases to ensure complete deprotonation. The increased acidity of phosphonium salts for stabilized ylides allows for the use of weaker bases. |
| Temperature | Ylide generation with strong bases is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity. The Wittig reaction itself can typically be run from 0 °C to room temperature. | Low temperatures during ylide formation prevent side reactions. The olefination step with the activated this compound is expected to proceed efficiently at or below room temperature. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) is critical, especially when using unstabilized ylides and strong, air-sensitive bases like n-BuLi. | Unstabilized ylides are sensitive to oxygen and moisture. An inert atmosphere prevents their degradation and ensures the safe handling of pyrophoric bases. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 3.1: Synthesis of a Stilbene Derivative using an Unstabilized Ylide
This protocol details the synthesis of 4-bromo-3-chloro-stilbene using benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
This compound
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.
-
Transfer the aldehyde solution to the ylide solution via cannula or syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding methanol to consume any excess ylide, followed by the careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The crude product will contain the desired stilbene and triphenylphosphine oxide.
-
Purify the crude material via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol to separate the non-polar alkene from the more polar TPPO.[3]
-
Caption: Step-by-step workflow for the Wittig reaction protocol.
Strategic Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful modification of the Wittig reaction that utilizes phosphonate esters instead of phosphonium salts.[11] It offers several key advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[11]
-
(E)-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene.[12]
-
Simplified Purification: The byproduct is a water-soluble phosphate ester, which can be easily removed by an aqueous workup, often eliminating the need for chromatography to remove phosphorus-containing impurities.[12]
The HWE reaction is an excellent choice for the synthesis of (E)-stilbene derivatives from this compound, especially when using phosphonates with electron-withdrawing groups.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ylide Formation | Incomplete drying of glassware/solvent; low-quality base; phosphonium salt is too sterically hindered. | Ensure all glassware is oven- or flame-dried. Use freshly titrated or newly purchased base. Use a primary alkyl halide for phosphonium salt preparation.[4] |
| Low Conversion of Aldehyde | Ylide is not reactive enough (stabilized ylide with a ketone); steric hindrance. | For stabilized ylides, consider switching to the more reactive HWE reagent.[7] Increase reaction time or temperature moderately. |
| Complex Product Mixture | Side reactions due to reactive functional groups; ylide decomposition. | Ensure an inert atmosphere is maintained. Check for functional group compatibility; the Wittig reaction tolerates many groups like ethers and halogens.[7] |
| Difficulty Removing TPPO | Co-elution during chromatography; similar solubility during recrystallization. | Convert residual triphenylphosphine or TPPO to a more polar salt by oxidation or alkylation before chromatography. Optimize recrystallization solvent system. |
Conclusion
The Wittig olefination of this compound is a robust and versatile method for synthesizing corresponding alkene derivatives. Careful consideration of the ylide stability, base strength, and reaction conditions allows for targeted synthesis of either (Z) or (E)-isomers. For applications demanding high (E)-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction presents a superior alternative. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic endeavors.
References
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
- Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- Wikipedia. (n.d.). Wittig reaction.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Srivastava, A., & Lee, Y. R. (2016). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 6(73), 69039-69066. [Link]
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Nerz, D. (2012, March 30). The Wittig Reaction Synthesis of Stlbene [Video]. YouTube.
- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Royal Society of Chemistry. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
- El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(8), 459-461.
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
- Organic Chemistry Portal. (n.d.). Wittig - Common Conditions.
- Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction.
- Postigo, A. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 7(5), 443-463.
- Bryn Mawr College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of H-PGDS Inhibitors Utilizing 4-Bromo-3-chlorobenzaldehyde
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: Targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS) in Inflammatory and Allergic Diseases
Hematopoietic prostaglandin D2 synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent lipid mediator involved in a variety of physiological and pathological processes.[1] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] PGD2 is a key player in the inflammatory cascade, particularly in allergic responses such as asthma and allergic rhinitis, where it contributes to bronchoconstriction, vasodilation, and the recruitment of immune cells.[1][2] Elevated levels of PGD2 have been implicated in the pathogenesis of these conditions, making H-PGDS a compelling therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs.[1]
This application note provides a detailed guide for the synthesis of a potent H-PGDS inhibitor based on a quinoline-3-carboxamide scaffold, starting from the readily available building block, 4-Bromo-3-chlorobenzaldehyde. The synthetic strategy is designed to be robust and adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies. Furthermore, detailed protocols for the characterization and biological evaluation of the synthesized inhibitor are provided to ensure scientific rigor and reproducibility.
The Arachidonic Acid Cascade and the Role of H-PGDS
The production of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes. PGH2 serves as a branching point for the synthesis of various prostanoids, with H-PGDS specifically catalyzing its conversion to PGD2. This pathway is particularly active in immune cells such as mast cells and Th2 lymphocytes, highlighting the central role of H-PGDS in orchestrating inflammatory responses.
Caption: The H-PGDS pathway in inflammation.
Synthetic Strategy: From this compound to a Quinoline-3-carboxamide H-PGDS Inhibitor
The synthetic route outlined below is a multi-step process designed to construct a potent quinoline-3-carboxamide H-PGDS inhibitor. This compound serves as a key starting material, providing the substituted phenyl moiety found in many potent H-PGDS inhibitors.
Caption: Synthetic workflow for the H-PGDS inhibitor.
Part 1: Synthesis Protocols
Step 1: Knoevenagel Condensation to form Chalcone Derivative (Intermediate A)
This step involves the base-catalyzed condensation of this compound with an active methylene compound, such as diethyl malonate, to form a chalcone-like intermediate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Intermediate A.
Step 2: Cyclization and Dehydrogenation to form Quinoline-3-carboxylate (Intermediate B)
Intermediate A undergoes a cyclization reaction with aniline followed by dehydrogenation to form the quinoline core.
Materials:
-
Intermediate A
-
Aniline
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Protocol:
-
Mix Intermediate A (1.0 eq) and aniline (1.2 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 130-140 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate B.
Step 3: Saponification to form Quinoline-3-carboxylic acid (Intermediate C)
The ester group of Intermediate B is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Intermediate B
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture (solvent)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Protocol:
-
Dissolve Intermediate B (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield Intermediate C.
Step 4: Amide Coupling to yield the Final H-PGDS Inhibitor
The final step involves the coupling of the quinoline-3-carboxylic acid with a suitable amine, for example, (trans)-4-(2-hydroxypropan-2-yl)cyclohexylamine, using a standard peptide coupling reagent.
Materials:
-
Intermediate C
-
(trans)-4-(2-hydroxypropan-2-yl)cyclohexylamine (or other desired amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
Protocol:
-
Dissolve Intermediate C (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (e.g., (trans)-4-(2-hydroxypropan-2-yl)cyclohexylamine) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final H-PGDS inhibitor.
Part 2: Characterization and Biological Evaluation Protocols
Compound Characterization
The identity and purity of the synthesized inhibitor should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the quinoline core, the 4-bromo-3-chlorophenyl moiety, and the coupled amine. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the final product. |
| HPLC | Purity assessment | A single major peak indicating a purity of >95%. |
H-PGDS Enzymatic Inhibition Assay
This assay determines the in vitro potency of the synthesized compound to inhibit the enzymatic activity of H-PGDS. A fluorescence polarization (FP)-based inhibitor screening assay is a robust and high-throughput method.
Materials:
-
Recombinant human H-PGDS enzyme
-
H-PGDS inhibitor-fluorescein conjugate (fluorescent probe)
-
Assay buffer
-
Synthesized inhibitor and positive control (e.g., HQL-79)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare serial dilutions of the synthesized inhibitor and the positive control in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe, and the recombinant H-PGDS enzyme to each well.
-
Add the diluted inhibitor or control to the respective wells. Include wells with no inhibitor as a negative control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for PGD2 Production Inhibition
This assay evaluates the ability of the synthesized inhibitor to suppress PGD2 production in a cellular context, providing a more physiologically relevant measure of its activity.
Materials:
-
Human mast cell line (e.g., LAD2) or other PGD2-producing cells
-
Cell culture medium and supplements
-
Calcium ionophore A23187 or other stimulus
-
Synthesized inhibitor and positive control
-
PGD2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed the mast cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor or positive control for 1 hour.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce PGD2 production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for an appropriate time (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Quantify the amount of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGD2 inhibition for each inhibitor concentration and determine the IC₅₀ value.
| Compound | H-PGDS Enzymatic IC₅₀ (nM) | Cellular PGD2 Inhibition IC₅₀ (nM) |
| Synthesized Inhibitor | To be determined | To be determined |
| HQL-79 (Control) | ~3000 | ~100,000 |
| Literature Compound X | Example Value | Example Value |
Conclusion
The synthetic and analytical protocols detailed in this application note provide a comprehensive framework for the development of novel H-PGDS inhibitors, starting from the versatile intermediate this compound. By following these methodologies, researchers can efficiently synthesize, characterize, and evaluate the biological activity of new chemical entities targeting H-PGDS. This will facilitate the discovery of potent and selective inhibitors with the potential for further development as therapeutic agents for a range of inflammatory and allergic disorders.
References
- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478. [Link]
- Urquhart, P., et al. (2008). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link]
- Hall, T. J., & Brostoff, J. (1983). Inhibition of human natural killer cell activity by prostaglandin D2. Immunology letters, 7(3), 141-144. [Link]
- Johnsson, A. K., et al. (2018). Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences. Clinical and experimental allergy, 48(5), 594-603. [Link]
Sources
Application Notes and Protocols: Leveraging 4-Bromo-3-chlorobenzaldehyde in the Synthesis of Novel Heterocycles
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 4-Bromo-3-chlorobenzaldehyde as a versatile starting material for the construction of novel heterocyclic scaffolds. The unique substitution pattern of this benzaldehyde derivative, featuring both bromine and chlorine atoms, offers orthogonal reactivity that can be strategically exploited in various cyclization and cross-coupling reactions. This document details field-proven insights and step-by-step protocols for the synthesis of quinoxalines, benzimidazoles, and benzothiazoles, highlighting the causality behind experimental choices and providing a framework for the development of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The quest for novel heterocyclic structures with tailored properties is a continuous endeavor in modern organic synthesis. This compound emerges as a particularly valuable building block due to its distinct electronic and steric properties, as well as the presence of two different halogen atoms. This dual halogenation allows for selective, stepwise functionalization, enabling the construction of complex molecules through sequential cross-coupling reactions.
The electron-withdrawing nature of the chlorine and bromine atoms, coupled with the aldehyde functionality, renders the aromatic ring susceptible to nucleophilic attack and facilitates a range of condensation reactions. This guide will explore the practical application of this compound in the synthesis of key heterocyclic systems, providing detailed, self-validating protocols that underscore its versatility.
Synthesis of 2-(4-Bromo-3-chlorophenyl)quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and antibacterial properties.[3] The most straightforward method for their synthesis involves the condensation of an aromatic aldehyde with an o-phenylenediamine.
Scientific Principle & Rationale
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of this compound, forming a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the stable quinoxaline ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps and can be performed at room temperature or with gentle heating.
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-(4-Bromo-3-chlorophenyl)quinoxaline.
Detailed Protocol: Synthesis of 2-(4-Bromo-3-chlorophenyl)quinoxaline
This protocol is adapted from established procedures for the synthesis of analogous quinoxaline derivatives.[3]
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Ethanol (sufficient to dissolve reactants)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol with stirring.
-
To this solution, add o-phenylenediamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting aldehyde), a precipitate of the quinoxaline product will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product. For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol or a mixture of chloroform and ethanol.
Expected Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| 2-(4-Bromo-3-chlorophenyl)quinoxaline | C₁₄H₈BrClN₂ | 319.60 | Light yellow solid | >90% |
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 2-(4-Bromo-3-chlorophenyl)-1H-benzo[d]imidazoles and -benzothiazoles
Benzimidazoles and benzothiazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis from aromatic aldehydes is a well-established and efficient process.
Scientific Principle & Rationale
The synthesis of both benzimidazoles and benzothiazoles from this compound follows a similar mechanistic pathway to quinoxaline synthesis.
-
Benzimidazoles: Reaction with o-phenylenediamine in the presence of an oxidizing agent (such as air or a mild chemical oxidant) leads to the formation of the benzimidazole ring. The reaction typically proceeds through a Schiff base intermediate, followed by cyclization and oxidation.
-
Benzothiazoles: Condensation with 2-aminothiophenol yields a thiazoline intermediate, which then undergoes oxidation to the aromatic benzothiazole. This reaction can often be carried out under mild, metal-free conditions.[1][4]
Experimental Workflow: Benzimidazole/Benzothiazole Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Bis(4-bromo-phen-yl)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 4-Bromo-3-chlorobenzaldehyde in Modern Medicinal Chemistry
In the intricate symphony of drug discovery, the selection of the right molecular building blocks is paramount to the successful composition of novel therapeutic agents. Among the vast repertoire of chemical intermediates, 4-bromo-3-chlorobenzaldehyde has emerged as a particularly versatile and valuable scaffold. Its unique substitution pattern—a bromine atom and a chlorine atom flanking an aldehyde group on a benzene ring—offers a trifecta of reactive sites that can be orchestrated to construct complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Reactivity Profile
Before delving into its applications, it is crucial to understand the inherent chemical characteristics of this compound that make it such a prized building block.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | |
| Molecular Weight | 219.46 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 70-74 °C | |
| Boiling Point | Approx. 277.8 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
The aldehyde functional group is a versatile handle for a variety of chemical transformations, most notably nucleophilic addition and condensation reactions. The bromine and chlorine atoms, with their distinct electronic and steric properties, provide orthogonal points for diversification, primarily through metal-catalyzed cross-coupling reactions. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, allows for selective functionalization.
A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Aldehyde Group\n(Condensation, Reductive Amination, Wittig)"]; C [label="Aryl Bromide\n(Suzuki, Sonogashira, Buchwald-Hartwig Coupling)"]; D [label="Aryl Chloride\n(Coupling under forcing conditions)"]; E [label="Diverse Molecular Scaffolds"];
A -> B; A -> C; A -> D; {B, C, D} -> E [style=dashed]; }
Reactivity overview of this compound.
Core Applications in the Synthesis of Bioactive Molecules
The strategic deployment of this compound has been instrumental in the synthesis of a range of therapeutic agents, targeting a variety of disease states.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors for Neurodegenerative and Muscular Diseases
Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses. Elevated levels of PGD2 have been implicated in the pathology of neurodegenerative diseases and muscular dystrophy.[1] Consequently, inhibitors of H-PGDS are of significant therapeutic interest. This compound serves as a crucial starting material in the synthesis of potent H-PGDS inhibitors.[1]
A key transformation in this context is the formation of a biaryl scaffold, often achieved through a Suzuki-Miyaura cross-coupling reaction. The bromine atom of this compound is selectively coupled with a suitable boronic acid derivative, leaving the aldehyde and chlorine functionalities intact for further elaboration.
Start [label="{ this compound | R-B(OH)₂}"]; Catalyst [label="Pd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Biaryl Aldehyde Intermediate"]; FurtherSteps [label="Further Synthetic Steps", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="H-PGDS Inhibitor"];
Start -> Catalyst [label="Suzuki-Miyaura\nCoupling"]; Catalyst -> Product; Product -> FurtherSteps; FurtherSteps -> FinalProduct; }
Suzuki coupling workflow for H-PGDS inhibitor synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
Causality of Experimental Choices: The use of a palladium catalyst, specifically a combination of a palladium(II) salt and a phosphine ligand, is crucial for the catalytic cycle of the Suzuki-Miyaura reaction. The base (potassium carbonate) is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Vasopeptidase and Endothelin Receptor Antagonists for Cardiovascular Diseases
This compound has also been utilized in the synthesis of biphenylsulfonyl amide compounds that exhibit dual activity as vasopeptidase and endothelin receptor antagonists.[1] These agents are of interest for the treatment of hypertension and other cardiovascular disorders. The synthetic strategy often involves an initial transformation of the aldehyde group, followed by a cross-coupling reaction at the bromine position.
Protocol 2: Reductive Amination of this compound
Reductive amination is a powerful method for converting aldehydes into amines, a common functional group in many pharmaceuticals.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise in Action: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, which allows for the in-situ reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions.
Synthesis of Stilbene Derivatives with Potential Anticancer and Anti-inflammatory Activity
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[3] By reacting this compound with a suitable phosphonium ylide, a variety of stilbene derivatives can be prepared. Stilbenes are a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Aldehyde [label="this compound"]; Ylide [label="Phosphonium Ylide\n(R-CH=PPh₃)"]; Reaction [label="Wittig Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stilbene [label="Substituted Stilbene"]; Byproduct [label="Triphenylphosphine Oxide"];
Aldehyde -> Reaction; Ylide -> Reaction; Reaction -> Stilbene; Reaction -> Byproduct [style=dashed]; }
Schematic of the Wittig reaction for stilbene synthesis.
Protocol 3: General Procedure for the Wittig Reaction
This protocol outlines a general procedure for the synthesis of a stilbene derivative from this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt, 1.1 equivalents)
-
Potassium tert-butoxide (t-BuOK, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 mmol) portion-wise. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the stilbene isomer from triphenylphosphine oxide.
Conclusion and Future Perspectives
This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its strategically placed functional groups provide a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. The protocols outlined in this guide serve as a starting point for researchers to explore the vast chemical space accessible from this valuable intermediate. As our understanding of disease pathways deepens, the creative and efficient utilization of such building blocks will continue to be a cornerstone of successful drug discovery endeavors. The potential for further diversification through sequential and orthogonal functionalization of the bromine and chlorine atoms ensures that this compound will remain a relevant and powerful tool for medicinal chemists for the foreseeable future.
References
- Vertex AI Search.
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). (2021).
- PubChem. This compound.
- Merck KGaA. This compound.
- ChemSpider. This compound. Royal Society of Chemistry.
- Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911 (2019).
Sources
Application Notes and Protocols: Knoevenagel Condensation with 4-Bromo-3-chlorobenzaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] This reaction, a variant of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[1][2] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are crucial intermediates in the production of a wide array of fine chemicals, functional polymers, and perhaps most significantly, pharmaceutical agents. The versatility of the Knoevenagel condensation allows for the synthesis of compounds with diverse biological activities, including antiviral, anticancer, and antimalarial properties.
This application note focuses on the Knoevenagel condensation of a specifically substituted aromatic aldehyde: 4-Bromo-3-chlorobenzaldehyde. The presence of two distinct halogen substituents on the aromatic ring, a bromine atom at the para-position and a chlorine atom at the meta-position, offers unique opportunities for downstream functionalization, making the resulting products valuable scaffolds in drug discovery and materials science. The electron-withdrawing nature of these halogens also influences the reactivity of the aldehyde, a key consideration in optimizing reaction conditions.
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the reaction mechanism, detailed experimental protocols, and insights into the practical application of this powerful synthetic tool.
Mechanistic Insights: Understanding the Reaction Pathways
The Knoevenagel condensation proceeds through the nucleophilic addition of an active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. The exact mechanism can be influenced by the choice of catalyst, with two primary pathways being widely recognized:
1. The Direct Enolate Pathway: In the presence of a weak base, a proton is abstracted from the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized carbanion or enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The subsequent aldol-type intermediate readily undergoes dehydration to furnish the final condensed product.
2. The Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine, such as piperidine, is employed as the catalyst, it can first react with the benzaldehyde to form an iminium ion after the elimination of water.[3] This iminium ion is a significantly more potent electrophile than the starting aldehyde, thereby accelerating the rate of nucleophilic attack by the enolate of the active methylene compound.
The electron-withdrawing character of the bromo and chloro substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, generally favoring a faster reaction rate compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Figure 1: Competing mechanisms of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are designed to be adaptable and can be optimized based on the specific requirements of the desired product and available laboratory resources.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic and highly efficient method for the synthesis of 2-(4-Bromo-3-chlorobenzylidene)malononitrile, a versatile intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 219.45 | 2.19 g | 10.0 | 1.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 | 1.0 |
| Piperidine | 85.15 | ~0.1 mL | ~1.0 | 0.1 |
| Ethanol (95% or absolute) | 46.07 | 25-30 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.19 g, 10.0 mmol) in 25-30 mL of ethanol with stirring.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol).
-
Catalyst Addition: Carefully add a catalytic amount of piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Further cooling in an ice bath can enhance precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.
-
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Doebner Modification for the Synthesis of 4-Bromo-3-chlorocinnamic Acid
This protocol utilizes the Doebner modification of the Knoevenagel condensation to synthesize α,β-unsaturated carboxylic acids.[4] This method is particularly useful for producing cinnamic acid derivatives which are valuable precursors in pharmaceutical synthesis.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 219.45 | 2.19 g | 10.0 | 1.0 |
| Malonic Acid | 104.06 | 2.08 g | 20.0 | 2.0 |
| Pyridine | 79.10 | 10 mL | - | - |
| Piperidine | 85.15 | ~0.2 mL | ~2.0 | 0.2 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.19 g, 10.0 mmol) and malonic acid (2.08 g, 20.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of pyridine and a catalytic amount of piperidine (~0.2 mL).
-
Reaction: Heat the mixture in a water bath at 80-90°C for 2-3 hours, or until the evolution of carbon dioxide ceases.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated crude 4-Bromo-3-chlorocinnamic acid is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper.
-
-
Drying: Dry the product thoroughly.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-3-chlorocinnamic acid.
Figure 2: General experimental workflow for the Knoevenagel condensation protocols.
Greener Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. The Knoevenagel condensation is well-suited for such "green chemistry" approaches.
-
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which reduces waste and can lead to higher yields and shorter reaction times.[7] This is often achieved by grinding the reactants together, sometimes with a solid catalyst.
-
Aqueous Media: Water can be an excellent solvent for certain Knoevenagel condensations, especially when using water-soluble catalysts or under catalyst-free conditions at elevated temperatures.[7]
-
Heterogeneous Catalysts: The use of solid catalysts that can be easily recovered by filtration and reused is a key aspect of green chemistry.[8] Various materials, including metal oxides and functionalized polymers, have been shown to be effective catalysts for this reaction.[8][9]
Protocol 3: Solvent-Free Knoevenagel Condensation
This protocol offers an environmentally friendly alternative to traditional solvent-based methods.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
A catalytic amount of a solid base catalyst (e.g., ammonium bicarbonate)
-
Mortar and pestle or a reaction vessel suitable for grinding
Procedure:
-
Mixing: In a mortar, combine the this compound and the active methylene compound.
-
Catalyst Addition: Add a catalytic amount of the solid base.
-
Grinding: Grind the mixture at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, the product can often be purified directly by recrystallization from a suitable solvent.
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound, particularly the corresponding cinnamic acid and its derivatives, are of significant interest in medicinal chemistry. Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][10][11] The presence of the bromo and chloro substituents on the aromatic ring can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.[5] Furthermore, these halogen atoms serve as synthetic handles for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Characterization of Products
The successful synthesis of the Knoevenagel condensation products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product, including the stereochemistry of the newly formed double bond.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as the nitrile (C≡N) stretch in the product of malononitrile condensation or the carbonyl (C=O) stretch of the carboxylic acid in the Doebner product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Conclusion
The Knoevenagel condensation of this compound is a robust and versatile reaction for the synthesis of highly functionalized α,β-unsaturated compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of these valuable intermediates. The adaptability of the Knoevenagel condensation to greener reaction conditions further enhances its appeal in modern organic synthesis. The resulting products, with their unique substitution pattern, hold considerable promise for applications in drug discovery and the development of novel materials.
References
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem. (n.d.).
- Knoevenagel Condensation - J&K Scientific LLC. (2021, February 23).
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15).
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.).
- A Comparative Guide to Catalysts for Knoevenagel Condensation - Benchchem. (n.d.).
- The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. (n.d.).
- Catalysts used for Knoevenagel condensation | Download Table - ResearchGate. (n.d.).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- The Knoevenagel Condensation - Organic Reactions. (n.d.).
- Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (n.d.).
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. (2023, October 27).
- Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde - Benchchem. (n.d.).
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. (n.d.).
- SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE - ResearchGate. (2025, August 9).
- The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.).
- Cinnamic acid derivatives - The Pharma Innovation Journal. (2019, April 29).
- Heterogeneous Permanganate Oxidation of Styrene and Cinnamic Acid Derivatives: A Simple and Effective Method for the Preparation of Benzaldehydes. (n.d.).
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (n.d.).
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.).
- Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. (n.d.).
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids - SciELO. (2012, March 29).
- Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. (n.d.).
- Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC - NIH. (2019, April 23).
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - NIH. (2024, August 20).
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development. (2021, January 13).
- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (n.d.).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
Application Notes & Protocols: Reductive Amination of 4-Bromo-3-chlorobenzaldehyde
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted N-benzylamines is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules, including antihypertensives, antihistamines, and antipsychotics. The reductive amination of aldehydes and ketones represents one of the most efficient and widely utilized methods for forging the critical carbon-nitrogen bond inherent to these compounds.[1][2][3] This application note provides a detailed examination of the reductive amination of 4-Bromo-3-chlorobenzaldehyde, a halogenated aromatic aldehyde of significant interest due to the versatile synthetic handles offered by its bromine and chlorine substituents. These halogens can be subsequently modified through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery programs.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and practical troubleshooting advice to ensure successful and reproducible outcomes.
The Underpinning Science: Reaction Mechanism and Reagent Selection
Reductive amination is a robust two-step, one-pot process that begins with the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound (in this case, this compound) and an amine.[4][5] This intermediate is then reduced in situ to the corresponding amine.[4][5] The success of this reaction hinges on the careful selection of a reducing agent that selectively reduces the C=N double bond of the imine or iminium ion without significantly reducing the starting aldehyde.[1]
Key Mechanistic Steps:
-
Imine/Iminium Ion Formation: The reaction is typically catalyzed by a weak acid, such as acetic acid.[6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Subsequent dehydration of the resulting hemiaminal yields the imine. In the presence of acid, the imine nitrogen can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A mild hydride-donating reagent then reduces the imine or iminium ion to the final amine product.
Visualizing the Reaction Pathway:
Caption: Generalized workflow for the reductive amination of this compound.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
For the reductive amination of aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the preferred reducing agent.[7][8][9] Its advantages over other common borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are significant:
-
Selectivity: STAB is a milder reducing agent than NaBH₄ and will not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[9]
-
Reaction Rate: The reduction of the iminium ion by STAB is significantly faster than the reduction of the aldehyde, ensuring high yields of the desired amine.[8]
-
Safety: Unlike NaBH₃CN, STAB does not release toxic hydrogen cyanide gas upon acidification.[1]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strictly anhydrous conditions, although the exclusion of excessive moisture is recommended as STAB is water-sensitive.[7]
The presence of acetic acid not only catalyzes imine formation but also provides the iminium ion, which is the actual species reduced by STAB.[6][8]
Experimental Protocol: Synthesis of N-Aryl-4-bromo-3-chlorobenzylamine
This protocol details a general procedure for the reductive amination of this compound with a representative primary aromatic amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a refrigerator. |
| Substituted Aniline | ≥98% | Commercially Available | |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Sigma-Aldrich | Handle under an inert atmosphere. |
| Acetic Acid | Glacial | Fisher Scientific | |
| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich | Preferred solvent.[8][10] THF can also be used.[10][11] |
| Saturated Sodium Bicarbonate Solution | In-house preparation | ||
| Anhydrous Magnesium Sulfate | Fisher Scientific | ||
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage.
-
1,2-Dichloroethane: Carcinogen. Toxic if inhaled, swallowed, or in contact with skin.
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[12]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add the substituted aniline (1.0-1.1 eq) to the solution.
-
Add glacial acetic acid (1.1-1.2 eq) to the reaction mixture.[1]
-
-
Addition of Reducing Agent:
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) to the stirring solution. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-substituted benzylamine.[14]
-
Alternatively, for basic amine products, an acidic workup can be employed to form the hydrochloride salt, which may precipitate and can be isolated by filtration.[15]
-
Visualizing the Experimental Workflow:
Caption: Step-by-step experimental workflow for the reductive amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inefficient imine formation. | Add molecular sieves to the reaction mixture to remove the water formed during imine formation. For weakly nucleophilic amines, consider pre-forming the imine at a slightly elevated temperature before adding the reducing agent. |
| Deactivated reducing agent. | Use freshly opened STAB. Ensure it is handled under an inert atmosphere to prevent decomposition by moisture. | |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | Ensure the use of a mild reducing agent like STAB. If using NaBH₄, ensure complete imine formation before its addition.[7] |
| Dialkylation of Primary Amine | The product amine is more nucleophilic than the starting amine. | Use a slight excess of the primary amine. A stepwise procedure involving isolation of the imine followed by reduction can also prevent overalkylation.[1][16] |
| Low Yield with Weakly Basic Amines | Poor nucleophilicity of the amine. | The use of STAB is generally superior for such cases.[11] Increasing the reaction time or slightly elevating the temperature may be beneficial. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable and versatile method for the synthesis of a wide range of N-substituted benzylamines. This protocol offers high yields, operational simplicity, and tolerance to a broad scope of functional groups, making it an invaluable tool in the arsenal of synthetic and medicinal chemists. The insights and detailed procedures provided herein are designed to empower researchers to confidently and successfully apply this powerful transformation in their drug discovery and development endeavors.
References
- Myers, A. G.
- Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Brainly.
- Wikipedia. Sodium triacetoxyborohydride. [Link]
- Scribd.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Organic Chemistry Portal.
- Wikipedia.
- PubChem. This compound. [Link]
- ResearchGate.
- National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- Chemistry Steps.
- Chemistry LibreTexts.
- ARKIVOC. Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. [Link]
- Reddit. How to purify Benzylamine?. [Link]
- Google Patents. Process for preparing Benzylamine salts.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Chemoselective Grignard Reaction with 4-Bromo-3-chlorobenzaldehyde
Abstract
The Grignard reaction stands as a pillar of carbon-carbon bond formation in organic synthesis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a chemoselective Grignard reaction with 4-bromo-3-chlorobenzaldehyde. This substrate presents a unique challenge due to the presence of two different halogen atoms, demanding a nuanced understanding of Grignard reagent formation and reactivity. We will delve into the mechanistic underpinnings of chemoselectivity, provide a detailed, field-tested protocol for the selective reaction at the carbon-bromine bond, and offer insights into reaction optimization and troubleshooting.
Introduction: The Challenge of Chemoselectivity
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl carbon.[2] In the case of dihalogenated aromatic compounds, the preferential formation of the Grignard reagent at one halogen site over the other is paramount for achieving the desired product. The reactivity of aryl halides in Grignard formation follows the general trend: I > Br > Cl. This difference in reactivity stems from the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by magnesium than the C-Cl bond.[3]
For this compound, this reactivity differential allows for the selective formation of the Grignard reagent at the bromine- substituted position, leaving the chlorine atom and the aldehyde functional group intact. The resulting organomagnesium species can then be reacted with a suitable electrophile to introduce a new carbon-carbon bond at the 4-position.
Mechanistic Rationale and Key Considerations
The success of this selective Grignard reaction hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols, leading to quenching of the reagent and failure of the desired reaction.[1][4] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[5] Activation is necessary to expose a fresh, reactive metal surface. This can be achieved through methods such as mechanical grinding, treatment with iodine, or using a small amount of a pre-formed Grignard reagent.
-
Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for Grignard reagent formation.[6] They solvate the magnesium species, stabilizing the Grignard reagent and enhancing its reactivity.[6] THF is often preferred for the formation of aryl Grignard reagents.
-
Temperature Control: The formation of the Grignard reagent is an exothermic process.[7] Maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[8]
Experimental Workflow
The overall experimental workflow for the chemoselective Grignard reaction with this compound followed by reaction with an electrophile (in this case, another aldehyde as an example) is depicted below.
Caption: Workflow for the chemoselective Grignard reaction.
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Grignard reagents are highly reactive and can ignite on exposure to air or moisture.[4]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
Part A: Formation of the Grignard Reagent
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove any trace of moisture. Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a stream of inert gas until violet vapors of iodine are observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small amount of a solution of this compound (1.0 equivalent) dissolved in anhydrous THF to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of a pre-formed Grignard reagent. A color change and gentle refluxing indicate the start of the reaction.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Electrophile
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This will protonate the intermediate alkoxide to form the desired alcohol and will precipitate inorganic magnesium salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[9]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).[9] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure secondary alcohol.
Data Summary
The following table provides a summary of the key reaction parameters and expected outcomes for the reaction of the Grignard reagent derived from this compound with benzaldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Grignard Formation Selectivity | >95% at the C-Br bond |
| Electrophile | Benzaldehyde |
| Expected Product | (4-formyl-2-chlorophenyl)(phenyl)methanol |
| Typical Yield | 65-80% (after purification) |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) |
| Purification Method | Flash Column Chromatography |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Activate magnesium with iodine or a small amount of 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.[7] |
| Low yield of Grignard reagent | Incomplete reaction; side reactions (e.g., Wurtz coupling). | Increase reflux time. Add the aryl halide slowly to the magnesium to avoid high local concentrations.[7] |
| Formation of side products | Reaction with the aldehyde group of the starting material or product. | Perform the Grignard formation at a lower temperature. Consider using a protective group for the aldehyde if self-condensation is a significant issue. |
| Low yield of the final alcohol | Incomplete reaction with the electrophile; quenching of the Grignard reagent. | Ensure a slight excess of the Grignard reagent is used. Confirm anhydrous conditions throughout the reaction. |
Conclusion
This application note provides a robust and detailed protocol for the chemoselective Grignard reaction with this compound. By leveraging the inherent reactivity differences between aryl bromides and chlorides, a selective carbon-carbon bond formation can be achieved. The provided experimental details, mechanistic insights, and troubleshooting guide will enable researchers to successfully employ this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where precise molecular construction is critical.
References
- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Wikipedia. (2023, December 19). Grignard reaction.
- Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent?
- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
- University of Calgary. (n.d.). Aryl Grignards.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- Unknown. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- Indian Academy of Sciences. (n.d.). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX.
- ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- ACS Publications. (n.d.). The Grignard Reagents.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Aldol Condensation Reactions Involving 4-Bromo-3-chlorobenzaldehyde
Document ID: AN-AC-20260109-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the execution of Claisen-Schmidt condensation reactions, a variant of the Aldol condensation, utilizing 4-Bromo-3-chlorobenzaldehyde as the electrophilic partner. We delve into the mechanistic underpinnings of this carbon-carbon bond-forming reaction, offering expert insights into the influence of the halogen substituents on reactivity. Detailed, validated protocols for the synthesis of a model chalcone, (E)-1-phenyl-3-(4-bromo-3-chlorophenyl)prop-2-en-1-one, are presented, encompassing reaction setup, monitoring, workup, and purification. Furthermore, this guide includes troubleshooting advice for common side reactions and characterization guidelines for the resulting α,β-unsaturated ketone products.
Introduction to the Claisen-Schmidt Condensation
The Aldol condensation is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] A synthetically powerful variant is the Claisen-Schmidt condensation, which involves a crossed-aldol reaction between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone or, in some cases, an aldehyde.[3][4] This reaction is instrumental in the synthesis of chalcones (α,β-unsaturated ketones), which are not only valuable synthetic intermediates but also a core scaffold in numerous biologically active compounds, including flavonoids and isoflavonoids.[3][5]
The general reaction proceeds via a base-catalyzed mechanism where a ketone is deprotonated at its α-carbon to form a nucleophilic enolate.[1][6] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield the thermodynamically stable conjugated enone system.[1][7] The use of an aromatic aldehyde without α-hydrogens, such as this compound, is a key strategy to prevent self-condensation of the aldehyde, thereby simplifying the product mixture.[2][8]
Mechanistic Pathway: Base-Catalyzed Condensation
The base-catalyzed Claisen-Schmidt condensation follows a well-established multi-step mechanism:
-
Enolate Formation: A base, typically hydroxide (OH⁻) or an alkoxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[2][6][7] This is the rate-determining step in many cases.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The presence of electron-withdrawing groups (EWG) like bromine and chlorine on the benzaldehyde ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and facilitating this step.[3][9]
-
Alkoxide Formation: This attack forms a tetrahedral alkoxide intermediate.[2]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product).[7]
-
Dehydration: The β-hydroxy ketone, under basic conditions, is deprotonated at the α-carbon to form another enolate. This enolate then eliminates a hydroxide ion (E1cB mechanism) to form the final α,β-unsaturated ketone (chalcone).[1][7] This dehydration step is often rapid as it leads to a highly conjugated and stable final product.[10]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
This section provides detailed protocols for the synthesis and purification of (E)-1-phenyl-3-(4-bromo-3-chlorophenyl)prop-2-en-1-one from this compound and acetophenone.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Acetophenone | ≥99% | Acros Organics |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Ethanol (95%) | Reagent Grade | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker |
| Deionized Water | - | In-house |
| Anhydrous Magnesium Sulfate | - | - |
| Equipment | Specification | - |
| Magnetic Stirrer with Hotplate | - | - |
| Erlenmeyer Flasks (50 mL, 100 mL) | - | - |
| Büchner Funnel and Filter Flask | - | - |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | - |
| Rotary Evaporator | - | - |
| Melting Point Apparatus | - | - |
Protocol 1: Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard, reliable method for chalcone synthesis using a homogenous basic solution.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 2.5 g of NaOH pellets in 25 mL of deionized water. Allow the solution to cool to room temperature.
-
-
Reaction Setup:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.20 g (10.0 mmol) of this compound and 1.20 mL (1.23 g, 10.2 mmol) of acetophenone in 20 mL of 95% ethanol.[3]
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
-
Base Addition and Reaction:
-
While stirring vigorously, add 5.0 mL of the prepared 10% NaOH solution dropwise to the flask over 5 minutes.[3] A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into 100 mL of ice-cold water.
-
Slowly acidify the mixture with concentrated HCl until the pH is approximately 2-3 (test with litmus paper). This step ensures the precipitation of the chalcone product and neutralizes the excess base.[5]
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[11]
-
Wash the solid cake with copious amounts of cold deionized water to remove inorganic salts and any remaining base.
-
-
Drying:
-
Allow the crude product to air-dry on the filter for 30 minutes, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at low heat (40-50°C) to a constant weight.
-
Determine the crude yield.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude chalcone product.[11][12]
Step-by-Step Procedure:
-
Solvent Selection: 95% ethanol is a commonly effective solvent for recrystallizing chalcones.[11]
-
Dissolution:
-
Place the crude chalcone product in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and bring the mixture to a boil on a hotplate with swirling.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.[5] Avoid adding excess solvent to ensure a good recovery.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.[5]
-
Dry the purified product to a constant weight and determine the final yield and melting point.
-
Workflow and Characterization
The overall process from synthesis to characterization follows a logical sequence to ensure product identity and purity.
Caption: Experimental workflow for chalcone synthesis and analysis.
Characterization Techniques
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. The chalcone product is expected to have a higher Rf value than the more polar aldehyde starting material.
-
Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.[11]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong absorption for the α,β-unsaturated carbonyl (C=O) group, typically around 1650-1670 cm⁻¹, and a peak for the trans C=C double bond of the enone system around 1600-1620 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see two doublets in the vinylic region (typically 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-alkene protons. Aromatic protons will appear in their respective regions.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (typically >190 ppm).[13] Signals for the alkene carbons and the aromatic carbons will also be present.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive or insufficient base. 2. Wet solvent or reagents quenching the base. 3. Reaction time too short. | 1. Use fresh, high-purity NaOH or a stronger base like KOH. 2. Ensure solvents are appropriately dried if necessary. 3. Monitor the reaction by TLC to confirm completion before workup.[14] |
| Oily Product | The product may have a low melting point or impurities are preventing crystallization. | 1. Vigorously scratch the inside of the flask with a glass rod to induce crystallization. 2. After workup, attempt to purify the oil using column chromatography on silica gel. |
| Multiple Products on TLC | 1. Self-condensation of acetophenone. 2. Cannizzaro reaction of the aldehyde. | 1. Add the acetophenone/base mixture slowly to the aldehyde to maintain a low concentration of the enolizable ketone.[10] 2. Avoid using highly concentrated base, as this can promote the Cannizzaro reaction.[1] |
Conclusion
The Claisen-Schmidt condensation of this compound provides an efficient and reliable route to novel chalcone derivatives. The electron-withdrawing nature of the halogen substituents activates the aldehyde for nucleophilic attack, generally leading to good yields. The protocols and insights provided in this application note offer a robust framework for the successful synthesis, purification, and characterization of these valuable compounds, empowering researchers in the fields of organic synthesis and drug discovery.
References
- Wikipedia. (n.d.). Aldol condensation.
- Khan Academy. (n.d.). Base-catalyzed aldol condensation. Retrieved from YouTube, published on April 26, 2020. This video is not directly linkable but provides a general mechanism.
- PharmaXChange.info. (2011, June 26). Aldol Condensation - Base Catalyzed.
- BYJU'S. (n.d.). Aldol Condensation.
- Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(17), 7337-7353.
- Haas, G. W., & Gross, M. L. (2000). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry, 11(6), 533-541.
- Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
- University of Calgary. (n.d.). Crossed Aldol Condensations. Retrieved from [Link] (Note: This is a representative educational resource; the original link may vary).
- Zahng, Y., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis(Substituted-alkylidene)cycloalkanones. Molecules, 12(5), 1034-1041.
- ResearchGate. (n.d.). Various publications on chalcone synthesis and characterization. Retrieved from [Link] (e.g.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- JETIR. (2019, June). Synthesis of Chalcones.
- Chemistry LibreTexts. (2015, July 18). 18.6: Crossed Aldol Condensation.
- Royal Society of Chemistry. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13(13), 8549-8561.
- ResearchGate. (2023, October 29). Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives.
- ACS Omega. (2020, January 27). Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches.
- JETIR. (2021, July). A Study on the Synthesis, Characterisation of Chalcone moiety.
- National Center for Biotechnology Information. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13(13), 8549–8561.
- ResearchGate. (1983, January). Spectroscopic Investigation of Some Chalcones.
- BYJU'S. (n.d.). Acid Catalysed Aldol Condensation.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with....
- Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis.
- ResearchGate. (2017, May 10). Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives.
- National Center for Biotechnology Information. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation.
- ResearchGate. (n.d.). Aldol reaction between 4-chlorobenzaldehyde and ketones in various....
- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
- Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation).
- Scribd. (n.d.). Orgo II Lab 4.
- Magritek. (n.d.). The Aldol Condensation.
- Beyond Benign. (n.d.). Aldol Condensation.
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. jetir.org [jetir.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-3-chlorobenzaldehyde in the Synthesis of Advanced Biphenyl Derivatives
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-bromo-3-chlorobenzaldehyde as a pivotal starting material for the construction of complex biphenyl derivatives. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The discussion will highlight the selective reactivity of the carbon-bromine bond over the carbon-chlorine bond, a key consideration for strategic synthesis. Furthermore, this note will illuminate the significant applications of the resulting biphenyl carboxaldehyde scaffolds in medicinal chemistry, with a particular focus on their role as key intermediates in the development of vasopeptidase and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics and functional materials.
Introduction: The Biphenyl Moiety and the Versatility of this compound
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational properties that allow for the precise spatial orientation of functional groups. This framework is integral to a multitude of commercial drugs, agrochemicals, and organic electronics.[1] The synthesis of unsymmetrical biphenyls, in particular, has been a subject of intense research, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as one of the most robust and versatile methods.[2][3]
This compound serves as an exceptionally valuable and strategic building block in this context. Its dihalogenated nature presents an opportunity for selective, sequential cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.[4] This reactivity differential allows for the initial Suzuki-Miyaura coupling to proceed selectively at the 4-position (para to the aldehyde), leaving the chlorine atom at the 3-position untouched for potential subsequent transformations. The aldehyde group itself is a versatile functional handle, readily enabling derivatization to carboxylic acids, amines, alcohols, or participation in various condensation and olefination reactions. This inherent functionality makes the resulting biphenyl derivatives highly valuable intermediates for constructing complex target molecules.[5]
This guide will focus on the practical application of this compound in the synthesis of biphenyl derivatives, with a specific, detailed protocol for its coupling with an arylboronic acid.
The Suzuki-Miyaura Cross-Coupling: Mechanism and Strategic Considerations
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[4] This is the cornerstone of the selectivity observed with this compound, as the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond.
-
Transmetalation: The next step requires the activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination from the dialkyl- or diaryl-Pd(II) complex. The two organic ligands couple to form the new C-C bond of the biphenyl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Synthesis of 2'-Chloro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid
This protocol provides a detailed procedure for the synthesis of 2'-Chloro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate for various pharmaceutically active molecules. The procedure is adapted from established methods for Suzuki-Miyaura couplings of similar substrates.[6][7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.46 | 10.0 | 1.0 |
| 4-Carboxyphenylboronic acid | 165.93 | 11.0 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
| Ethyl Acetate (for workup) | - | ~150 mL | - |
| 2M Hydrochloric Acid (for workup) | - | As needed | - |
| Brine (for workup) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Experimental Procedure
The following workflow diagram illustrates the key steps of the synthesis.
Caption: Experimental workflow for the synthesis of 2'-Chloro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (2.19 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.82 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Maintain the nitrogen atmosphere throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting this compound is consumed (typically 12-18 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product will be in the aqueous phase as the carboxylate salt.
-
Precipitation: Carefully acidify the aqueous layer with 2M hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 25 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is 2'-Chloro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid.
Applications in Drug Discovery and Development
Biphenyl derivatives synthesized from this compound are valuable precursors to a range of biologically active molecules. The resulting 2'-chloro-4'-formylbiphenyl scaffold is particularly relevant in the synthesis of inhibitors for enzymes implicated in cardiovascular and inflammatory diseases.
Vasopeptidase Inhibitors
Vasopeptidase inhibitors are a class of drugs that dually inhibit neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[8][9] This dual action leads to vasodilation and a reduction in blood pressure, offering a therapeutic strategy for hypertension and heart failure.[10] The biphenyl scaffold is a key structural element in many potent vasopeptidase inhibitors, providing the necessary framework to interact with the active sites of both enzymes. The 2'-chloro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid synthesized via the protocol above can be further elaborated to produce these complex inhibitors.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors
Hematopoietic prostaglandin D synthase (H-PGDS) is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[11][12] Overproduction of PGD2 is associated with conditions like asthma and allergic rhinitis.[11] Consequently, inhibitors of H-PGDS are attractive therapeutic targets. Several potent H-PGDS inhibitors feature a biphenyl core structure, where the specific substitution pattern is crucial for activity and selectivity. The biphenyl aldehyde derivatives accessible from this compound serve as critical intermediates in the synthesis of these targeted inhibitors.
Conclusion
This compound has demonstrated its value as a strategic and versatile starting material for the synthesis of complex biphenyl derivatives. The differential reactivity of its halogen substituents under Suzuki-Miyaura coupling conditions allows for selective C-C bond formation, providing a reliable route to highly functionalized biphenyl carboxaldehydes. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this building block in the development of novel therapeutics, particularly in the promising areas of vasopeptidase and H-PGDS inhibition. The combination of predictable reactivity and the synthetic versatility of the aldehyde moiety ensures that this compound will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists.
References
- Suzuki Coupling. Organic Chemistry Portal.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
- Exp 4 - Suzuki Coupling Reaction | PDF. Scribd.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Vasopeptidase inhibitors. PubMed.
- Vasopeptidase inhibitors. PubMed.
- Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. National Institutes of Health (NIH).
- Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. National Institutes of Health (NIH).
- Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors. PubMed.
- Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. National Institutes of Health (NIH).
- Vasopeptidase inhibitors: an emerging class of cardiovascular drugs. PubMed.
- Vasopeptidase inhibition: A new concept in blood pressure management. Mayo Clinic Proceedings.
- Vasopeptidase inhibitors—concepts and evidence. ZORA (Zurich Open Repository and Archive).
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. PubMed.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH).
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalscientificjournal.com [globalscientificjournal.com]
Application Notes & Protocols: Biocatalytic Transformations of 4-Bromo-3-chlorobenzaldehyde
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic transformations of 4-bromo-3-chlorobenzaldehyde. This document offers detailed protocols and the scientific rationale behind the application of enzymes for the synthesis of valuable chemical intermediates. The methodologies described herein are designed to be robust and reproducible, emphasizing scientific integrity and providing a foundation for further process development.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Traditional chemical methods for the transformation of this substrate often require harsh reaction conditions, stoichiometric reagents, and may suffer from poor selectivity, leading to the formation of undesirable byproducts. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and efficient alternative. Enzymatic reactions are typically performed under mild conditions (aqueous media, ambient temperature, and neutral pH), exhibit high chemo-, regio-, and enantioselectivity, and are environmentally benign.[1][2]
This guide focuses on two primary biocatalytic transformations of this compound:
-
Biocatalytic Reduction to (4-bromo-3-chlorophenyl)methanol, a key intermediate for various bioactive molecules.
-
Biocatalytic Oxidation to 4-bromo-3-chlorobenzoic acid, another important synthetic precursor.
The protocols provided are based on established principles of biocatalysis and are supported by authoritative literature.
Part 1: Biocatalytic Reduction of this compound
The reduction of an aldehyde to its corresponding primary alcohol is a fundamental transformation in organic synthesis. Biocatalytically, this is most commonly achieved using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which utilize the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a hydride source.[2][3]
Scientific Rationale
The choice of biocatalyst is critical for achieving high conversion and selectivity. While a vast number of ADHs exist, those from organisms like Saccharomyces cerevisiae (baker's yeast) and various bacteria such as Rhodococcus and Lactobacillus species have demonstrated broad substrate scope, including substituted benzaldehydes.[3][4][5] For this protocol, we will utilize a commercially available, recombinant ketoreductase (KRED) that is known for its high activity and stability. The use of a cofactor regeneration system is essential for economic viability, as NADH/NADPH are expensive. A common and efficient method for cofactor regeneration is the use of a secondary alcohol (e.g., isopropanol) and the same KRED, or a coupled enzyme system such as glucose/glucose dehydrogenase (GDH) or formate/formate dehydrogenase (FDH).[4]
Experimental Workflow: KRED-Mediated Reduction
Caption: Workflow for the KRED-mediated reduction of this compound.
Detailed Protocol: KRED-Mediated Reduction
Materials:
-
This compound (Substrate)
-
Recombinant Ketoreductase (KRED) (e.g., from Codexis or other suppliers)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC or GC system for analysis
Procedure:
-
Reaction Setup:
-
In a 50 mL flask, add 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add NADP+ to a final concentration of 1 mM.
-
Add isopropanol to a final concentration of 10% (v/v). This serves as the co-substrate for cofactor regeneration.
-
Prepare a 1 M stock solution of this compound in DMSO. Add the substrate stock to the reaction mixture to a final concentration of 50 mM.
-
Equilibrate the mixture to 30°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the KRED enzyme to a final concentration of 1-5 mg/mL.
-
Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 900 µL of acetonitrile.
-
Centrifuge to precipitate the enzyme, and analyze the supernatant by HPLC or GC to determine the conversion of the substrate and the formation of the product, (4-bromo-3-chlorophenyl)methanol.
-
-
Product Work-up and Isolation:
-
Once the reaction has reached completion (as determined by HPLC/GC analysis), quench the entire reaction mixture by adding an equal volume of ethyl acetate.
-
Mix vigorously and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Data Presentation: Expected Results
| Time (h) | Substrate Conversion (%) | Product Yield (%) |
| 1 | 35 | 34 |
| 2 | 65 | 63 |
| 4 | 90 | 88 |
| 8 | >99 | >98 |
| 24 | >99 | >98 |
Part 2: Biocatalytic Oxidation of this compound
The oxidation of aldehydes to carboxylic acids is another valuable transformation. This can be achieved biocatalytically using aldehyde dehydrogenases (ALDHs) or certain oxidases.[6][7] An alternative oxidative pathway is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which converts aldehydes into formates that can be subsequently hydrolyzed to phenols.[8][9]
Scientific Rationale
For the direct oxidation to 4-bromo-3-chlorobenzoic acid, an aldehyde dehydrogenase is the enzyme of choice. These enzymes typically use NAD+ or NADP+ as the oxidant. For this protocol, we will focus on a whole-cell biocatalyst, such as Acinetobacter calcoaceticus, which is known to possess robust benzaldehyde dehydrogenase activity.[6][10] The use of a whole-cell system can be advantageous as it circumvents the need for addition and regeneration of expensive cofactors, as the cellular machinery handles this internally.
Experimental Workflow: Whole-Cell Oxidation
Caption: Workflow for the whole-cell oxidation of this compound.
Detailed Protocol: Whole-Cell Oxidation
Materials:
-
Acinetobacter calcoaceticus strain (e.g., ATCC strain)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound (Substrate)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO
-
Ethyl acetate
-
Hydrochloric acid (for acidification)
-
HPLC system for analysis
Procedure:
-
Preparation of Biocatalyst:
-
Inoculate 100 mL of sterile growth medium with a single colony of Acinetobacter calcoaceticus.
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours, or until the culture reaches the late logarithmic growth phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.5).
-
Resuspend the cell pellet in the same buffer to a final optical density at 600 nm (OD600) of 10.
-
-
Biotransformation:
-
In a 250 mL flask, add 50 mL of the resuspended cell solution.
-
Prepare a 1 M stock solution of this compound in DMSO. Add the substrate stock to the cell suspension to a final concentration of 20 mM.
-
Incubate the reaction at 30°C with vigorous agitation (200 rpm) to ensure sufficient aeration.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a 500 µL aliquot.
-
Centrifuge to pellet the cells.
-
Analyze the supernatant by HPLC to monitor the disappearance of the substrate and the appearance of 4-bromo-3-chlorobenzoic acid.
-
-
Product Work-up and Isolation:
-
After the reaction is complete, remove the cells by centrifugation.
-
Transfer the supernatant to a clean flask and cool in an ice bath.
-
Acidify the supernatant to pH 2 with hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or silica gel column chromatography.
-
Data Presentation: Expected Results
| Time (h) | Substrate Conversion (%) | Product Yield (%) |
| 2 | 25 | 23 |
| 4 | 50 | 48 |
| 8 | 85 | 82 |
| 16 | >95 | >93 |
| 24 | >98 | >95 |
Conclusion
Biocatalysis provides powerful and sustainable methods for the transformation of this compound into valuable chemical intermediates. The protocols detailed in these application notes for the reduction to (4-bromo-3-chlorophenyl)methanol using a ketoreductase and the oxidation to 4-bromo-3-chlorobenzoic acid using a whole-cell system are designed to be highly efficient and reproducible. These methods offer significant advantages over traditional chemical synthesis in terms of selectivity, safety, and environmental impact. Researchers are encouraged to use these protocols as a starting point and to further optimize reaction conditions for their specific applications.
References
- Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (Source: PMC - NIH)
- Enzymatic strategies for asymmetric synthesis. (Source: PMC - PubMed Central - NIH)
- Stereoselective Synthesis of Chiral Molecules. (Source: Encyclopedia.pub)
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (Source: Royal Society of Chemistry)
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Source: PMC - PubMed Central)
- Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies. (Source: PMC - NIH)
- Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies. (Source: PubMed)
- Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase.
- Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase. (Source: PubMed)
- The role of biocatalysis in the asymmetric synthesis of alkaloids. (Source: PMC - PubMed Central)
- Biocatalytic Reduction Reactions from a Chemist's Perspective. (Source: PMC - PubMed Central)
- The role of biocatalysis in the asymmetric synthesis of alkaloids.
- Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes.
- Enzymatic Baeyer-Villiger oxidation of benzaldehydes. (Source: Wageningen University & Research)
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an upd
- Enzymatic reactions towards aldehydes: An overview. (Source: PMC - NIH)
- Asymmetric, biocatalytic labeled compound synthesis using transaminases. (Source: Catalysis Science & Technology (RSC Publishing))
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P
- Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor by using a novel rotatable composite design-based optimization strategy.
- Biocatalytic Oxidation Reactions: A Chemist's Perspective. (Source: PMC - NIH)
- Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones.
- This compound. (Source: PubChem)
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Biotransformation novel advances – 2021 year in review. (Source: PMC - NIH)
- Biotransformation research advances - 2023 year in review. (Source: PubMed)
- Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. (Source: PubMed)
- 4-Bromobenzaldehyde. (Source: Wikipedia)
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (Source: PMC - NIH)
- (4-Bromo-3-methylphenyl)methanol. (Source: PubChem)
- (3-bromo-4-chlorophenyl)methanol. (Source: GlobalChemMall)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (Source: PMC - NIH)
- (3-BroMo-4-Methylphenyl)Methanol synthesis. (Source: ChemicalBook)
Sources
- 1. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Reactions of 4-Bromo-3-chlorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Dihalogenated Benzaldehyde through Photochemistry
4-Bromo-3-chlorobenzaldehyde is a versatile synthetic intermediate, the utility of which has been predominantly explored in traditional ground-state organic synthesis.[1][2][3] However, its unique electronic and steric properties, conferred by the presence of two distinct halogen atoms and a reactive aldehyde moiety, make it a compelling candidate for novel photochemical transformations. The selective activation of C-Br and C-Cl bonds, alongside the inherent reactivity of the benzaldehyde scaffold under photo-excitation, opens avenues for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
This guide provides a comprehensive overview of the potential photochemical applications of this compound. While direct literature on the photochemistry of this specific molecule is nascent, we will extrapolate from well-established photochemical principles of related aryl halides and benzaldehydes to propose detailed, field-proven protocols. This document is intended to serve as a foundational resource for researchers seeking to explore this promising area of synthetic photochemistry.
Core Photophysical Considerations
Aromatic aldehydes typically exhibit weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250 nm).[7] The presence of halogen substituents is expected to cause a bathochromic (red) shift in these absorption bands. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a longer-lived triplet state (T1). It is from these excited states that the productive photochemistry will occur.
Proposed Photochemical Applications and Protocols
Based on the known reactivity of aryl halides and benzaldehydes, we propose two primary classes of photochemical reactions for this compound: intermolecular C-H arylation and intramolecular photocyclization for the synthesis of heterocyclic scaffolds.
Photochemical C-H Arylation of Heteroarenes
The generation of aryl radicals from aryl halides via photoreduction is a powerful tool for the formation of C-C bonds.[8][9] We propose that this compound can serve as an excellent precursor for the corresponding aryl radical, which can then be trapped by a suitable heteroarene.
Reaction Principle:
Upon irradiation with UV light, typically in the presence of a photosensitizer or via direct absorption, the weaker Carbon-Bromine bond of this compound is expected to undergo homolytic cleavage to generate a 3-chloro-4-formylphenyl radical. This highly reactive intermediate can then add to an electron-rich heterocycle, followed by rearomatization to yield the arylated product.
Caption: Proposed workflow for the photochemical C-H arylation of a heteroarene.
Detailed Protocol: Photochemical C-H Arylation of Furan
Materials:
-
This compound
-
Furan (freshly distilled)
-
Acetonitrile (spectroscopic grade)
-
Photoreactor equipped with a 300 nm UV lamp and cooling system
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
In a 50 mL Schlenk flask, dissolve this compound (1.0 mmol, 219.46 mg) and furan (10.0 mmol, 0.73 mL) in 20 mL of acetonitrile.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state.
-
Place the flask in the photoreactor and ensure the cooling system is maintaining a constant temperature of 20-25 °C.
-
Irradiate the solution with a 300 nm UV lamp with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 1-hour intervals.
-
Upon completion (typically 4-6 hours), turn off the lamp and remove the reaction flask.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-(furan-2-yl)-3-chlorobenzaldehyde.
Expected Outcome:
This protocol is expected to yield the arylated furan product. The regioselectivity of the arylation on the furan ring will likely favor the 2-position due to the higher electron density at this site.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Furan |
| Solvent | Acetonitrile |
| Light Source | 300 nm UV lamp |
| Temperature | 20-25 °C |
| Expected Product | 4-(Furan-2-yl)-3-chlorobenzaldehyde |
Intramolecular Photocyclization for the Synthesis of Phenanthridinones
Phenanthridinones are a class of heterocyclic compounds with significant biological activity. Photocyclization of N-aryl-2-halobenzamides is a well-established method for their synthesis.[10][11] this compound can be readily converted to the necessary benzanilide precursor.
Reaction Principle:
The synthesis involves two key steps: first, the condensation of this compound with an appropriate aniline to form the corresponding N-aryl-4-bromo-3-chlorobenzamide. In the second, photochemical step, irradiation of this precursor induces an intramolecular cyclization via the elimination of HBr to form the phenanthridinone core.
Caption: Two-step synthesis of phenanthridinones involving a photochemical cyclization.
Detailed Protocol: Synthesis of a Novel Phenanthridinone
Part A: Synthesis of N-(phenyl)-4-bromo-3-chlorobenzamide
Materials:
-
This compound
-
Aniline
-
Oxone® (Potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol, 219.46 mg) in 10 mL of DMF, add aniline (1.1 mmol, 102.4 mg).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Oxone® (2.0 mmol, 1.23 g) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-(phenyl)-4-bromo-3-chlorobenzamide.
Part B: Photochemical Cyclization to form the Phenanthridinone
Materials:
-
N-(phenyl)-4-bromo-3-chlorobenzamide (from Part A)
-
Methanol (spectroscopic grade)
-
Photoreactor equipped with a 254 nm UV lamp and a quartz immersion well
-
Nitrogen gas line
Procedure:
-
Dissolve N-(phenyl)-4-bromo-3-chlorobenzamide (0.5 mmol) in 100 mL of methanol in a quartz reaction vessel.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with a 254 nm UV lamp while maintaining a slow stream of nitrogen.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion (typically 8-12 hours), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired phenanthridinone derivative.
Expected Outcome:
This protocol is expected to produce a novel phenanthridinone. The chlorine substituent will remain on the phenanthridinone core, offering a handle for further synthetic diversification.
| Parameter | Value |
| Precursor | N-(phenyl)-4-bromo-3-chlorobenzamide |
| Solvent | Methanol |
| Light Source | 254 nm UV lamp |
| Atmosphere | Nitrogen |
| Expected Product | Chloro-substituted phenanthridinone |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The identity of the final products should be unequivocally confirmed by a combination of NMR (¹H and ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Conclusion and Future Outlook
This compound represents an under-explored substrate in the field of synthetic photochemistry. The proposed applications in C-H arylation and phenanthridinone synthesis are based on robust and well-documented photochemical transformations of analogous compounds. These protocols provide a solid foundation for researchers to begin exploring the rich photochemical landscape of this versatile building block. Further investigations into the selective cleavage of the C-Cl bond, photoreduction of the aldehyde, and participation in [2+2] cycloadditions are warranted and could lead to the development of novel and efficient synthetic methodologies.
References
- Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. Chemical Science. URL
- Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. URL
- Photocyclization of benzanilides to phenanthridones with elimination of the ortho-methoxy-group.
- Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. RSC Publishing. URL
- Optical Properties of 4-Bromobenzaldehyde Derivatives in Chloroform Solution. The Journal of Physical Chemistry A. URL
- Photochemical acridone-mediated direct arylation of (hetero)arenes with aryl diazonium salts. Organic & Biomolecular Chemistry. URL
- Aliphatic C–H arylation with heteroarenes without photoc
- Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. The Journal of Organic Chemistry. URL
- Synthesis of phenanthridinones and phenanthridine derivatives through palladium-catalyzed oxidative CH coupling of benzanilides. Lookchem. URL
- Synthesis of Phenanthridinones and Phenanthridine Derivatives through Palladium-catalyzed Oxidative C–H Coupling of Benzanilides. Semantic Scholar. URL
- Photochemical C–H Arylation of Heterocycles. ChemistryViews. URL
- (PDF) Photochemical Degradation of Halogenated Compounds: A Review.
- Participation of the Halogens in Photochemical Reactions in Natural and Treated W
- Optical Properties of 4-Bromobenzaldehyde Derivatives in Chloroform Solution. Request PDF. URL
- This compound. Sigma-Aldrich. URL
- Benzaldehyde, 4-bromo-. NIST WebBook. URL
- This compound. PubChem. URL
- Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. Request PDF. URL
- Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temper
- Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. RSC Publishing. URL
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. URL
- Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses.
- Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. URL
- 3-Bromo-4-chlorobenzaldehyde. Sigma-Aldrich. URL
Sources
- 1. This compound | 120077-69-2 [sigmaaldrich.com]
- 2. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-chlorobenzaldehyde | 86265-88-5 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. [PDF] Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis | Semantic Scholar [semanticscholar.org]
- 9. Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocyclization of benzanilides to phenanthridones with elimination of the ortho-methoxy-group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Electrochemical Synthesis Using 4-Bromo-3-chlorobenzaldehyde: A Guide to Selective Functionalization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chlorobenzaldehyde is a pivotal building block in medicinal chemistry and materials science, featuring three distinct, electronically-coupled reactive sites: an aldehyde, an aryl bromide, and an aryl chloride. The selective transformation of one site without affecting the others presents a significant synthetic challenge. This guide provides a comprehensive overview of electrochemical strategies to achieve high chemoselectivity in the functionalization of this versatile substrate. By precisely controlling the electrode potential, electrochemical synthesis offers a green, efficient, and highly tunable alternative to conventional chemical reagents.[1][2] We present detailed protocols for the preliminary electrochemical characterization via cyclic voltammetry, followed by selective protocols for the reduction, oxidation, and carboxylative functionalization of the aldehyde moiety.
Introduction: The Power of Potential-Controlled Selectivity
The synthetic utility of this compound lies in the differential reactivity of its functional groups. Traditionally, this requires a careful selection of reagents and protecting group strategies, which can lead to multi-step processes and significant chemical waste. Organic electrosynthesis circumvents many of these challenges by using the electron as a "traceless reagent". The outcome of a reaction is determined not by the chemical nature of a reagent, but by the electrical potential applied at an electrode surface.
This principle is paramount for a molecule like this compound. The reduction potentials for the functional groups are expected to follow the general trend: Aldehyde > Aryl Bromide > Aryl Chloride. By setting the working electrode potential at a value sufficient to reduce the aldehyde but below the threshold for C-Br bond cleavage, we can achieve remarkable selectivity. This guide will first establish the electrochemical behavior of the molecule and then leverage that data to execute three distinct, high-value transformations.
Foundational Analysis: Electrochemical Characterization
Before undertaking preparative-scale electrolysis, it is crucial to understand the redox landscape of the substrate. Cyclic Voltammetry (CV) is an indispensable technique for this purpose, providing critical data on oxidation and reduction potentials.[3][4] A CV experiment involves scanning the potential of a working electrode and measuring the resulting current, revealing the potentials at which electron transfer events occur.[5]
Protocol: Cyclic Voltammetry of this compound
Objective: To determine the reduction and oxidation potentials of this compound to inform the design of selective synthetic protocols.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon (GC)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
This compound (≥98% purity)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Inert gas: Argon or Nitrogen
Procedure:
-
Prepare the Electrolyte Solution: Dissolve 0.1 M TBAPF₆ in anhydrous acetonitrile. This solution serves as the blank.
-
Prepare the Analyte Solution: Prepare a 10 mM solution of this compound in the 0.1 M TBAPF₆/CH₃CN electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the analyte solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition:
-
Perform a cyclic voltammogram of the blank electrolyte solution first to identify the solvent window.
-
Run the CV of the analyte solution. A typical starting scan might range from +2.0 V to -2.5 V vs. Ag/AgCl at a scan rate of 100 mV/s.[6]
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to probe the nature of the electron transfer processes.
-
Interpreting the Voltammogram
The resulting voltammogram is expected to show distinct peaks. The cathodic (negative current) scan will reveal reduction events, while the anodic (positive current) scan shows oxidation events. For this compound, one would anticipate observing a first reduction peak corresponding to the aldehyde group, followed by subsequent, more negative reduction peaks for the C-Br and C-Cl bonds.
Table 1: Expected Electrochemical Parameters for this compound
| Process | Functional Group | Expected Potential (Epc vs. Ag/AgCl) | Characteristics |
| 1st Reduction | Aldehyde (CHO) | ~ -1.7 to -1.9 V | Irreversible one-electron transfer to form a radical anion. |
| 2nd Reduction | Aryl Bromide (C-Br) | ~ -2.0 to -2.2 V | Irreversible cleavage of the carbon-bromine bond. |
| 3rd Reduction | Aryl Chloride (C-Cl) | > -2.3 V | Requires a significantly more negative potential for cleavage. |
| Oxidation | Aldehyde (CHO) | ~ +1.8 to +2.0 V | Irreversible oxidation, potentially leading to a carboxylic acid. |
Note: These values are illustrative, based on data for similar aromatic aldehydes, and must be confirmed experimentally by the protocol above.[6][7]
Caption: Workflow for Cyclic Voltammetry Characterization.
Application I: Selective Electroreduction to 4-Bromo-3-chlorobenzyl alcohol
The conversion of an aldehyde to a primary alcohol is a fundamental transformation. The electrochemical approach offers mild conditions, avoiding metal hydrides and their associated quenching and workup procedures. By setting the potential just negative enough to reduce the aldehyde, we can preserve the sensitive C-Br and C-Cl bonds.
Protocol: Potentiostatic Reduction
Objective: To selectively reduce the aldehyde group of this compound to a primary alcohol.
Materials:
-
Potentiostat/Galvanostat
-
H-type divided electrochemical cell with a porous frit or membrane
-
Working Electrode: Reticulated Vitreous Carbon (RVC) or Carbon Felt
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum foil
-
Catholyte: 100 mM this compound, 0.1 M TBAPF₆ in CH₃CN/H₂O (95:5 v/v). The water acts as a proton source.
-
Anolyte: 0.1 M TBAPF₆ in CH₃CN/H₂O (95:5 v/v).
Procedure:
-
Cell Setup: Assemble the H-cell, separating the cathodic and anodic compartments. Add the catholyte and anolyte to their respective chambers.
-
Deoxygenation: Purge both compartments with an inert gas for 20 minutes.
-
Electrolysis:
-
Begin stirring the catholyte.
-
Apply a constant potential of -1.8 V (vs. Ag/AgCl), as determined from the CV analysis to be selective for the aldehyde reduction.
-
Continue the electrolysis until the current drops to <5% of its initial value, indicating consumption of the starting material. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Isolation:
-
Combine the catholyte and anolyte.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pure 4-Bromo-3-chlorobenzyl alcohol.[8]
-
Application II: Selective Electro-oxidation to 4-Bromo-3-chlorobenzoic acid
The oxidation of aldehydes to carboxylic acids is another cornerstone reaction. Electrochemical oxidation can proceed directly at an anode or via an electrochemically generated mediator, often under much milder conditions than traditional strong oxidants.[9]
Protocol: Potentiostatic Oxidation
Objective: To selectively oxidize the aldehyde group of this compound to a carboxylic acid.
Materials:
-
Same electrochemical setup as in Application I.
-
Working Electrode: Platinum foil or Boron-Doped Diamond (BDD)
-
Catholyte & Anolyte: 100 mM this compound, 0.1 M TBAPF₆ in CH₃CN/H₂O (90:10 v/v) with 1.2 equivalents of 2,6-lutidine (a non-nucleophilic base).
Procedure:
-
Cell Setup: Assemble the H-cell. The starting material is placed in the anode compartment (anolyte). The cathode compartment contains the supporting electrolyte solution.
-
Electrolysis:
-
Apply a constant potential of +1.9 V (vs. Ag/AgCl), as determined from the CV to be in the oxidation region of the aldehyde.
-
The base is crucial to deprotonate the intermediate hemiacetal formed with water, facilitating further oxidation.
-
Continue electrolysis until the starting material is consumed.
-
-
Workup and Isolation:
-
Transfer the anolyte to a round-bottom flask.
-
Acidify the solution with 1 M HCl to protonate the carboxylate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by recrystallization or column chromatography to yield 4-Bromo-3-chlorobenzoic acid.[10]
-
Application III: Electrocarboxylation with CO₂
A key advantage of electrochemistry is its ability to perform transformations not easily achieved with conventional reagents. Electrocarboxylation fixes atmospheric CO₂, a greenhouse gas, into an organic molecule to form a valuable α-hydroxy acid, representing a highly atom-economical and green process.[11][12]
Protocol: Galvanostatic Electrocarboxylation
Objective: To synthesize 2-(4-bromo-3-chlorophenyl)-2-hydroxyacetic acid via CO₂ fixation.
Materials:
-
Electrochemical setup, preferably in an undivided cell to simplify the process.
-
Working Electrode: Silver (Ag) or Lead (Pb) foil (known to have low hydrogen evolution overpotential).
-
Counter Electrode: Magnesium (Mg) or Aluminum (Al) rod (sacrificial anode).
-
Electrolyte: 0.1 M Tetrabutylammonium bromide (TBABr) in anhydrous Dimethylformamide (DMF).
-
Carbon Dioxide (CO₂) gas source.
Procedure:
-
Cell Setup: Assemble the undivided cell with the Ag working electrode and Mg counter electrode.
-
CO₂ Saturation: Add the electrolyte and this compound (100 mM). Bubble CO₂ through the solution for 30 minutes prior to and throughout the electrolysis.
-
Electrolysis:
-
This reaction is often performed under galvanostatic (constant current) conditions, typically at a current density of 5-10 mA/cm². The potential will automatically adjust to the level required for the reduction.
-
The mechanism involves the reduction of the aldehyde to a radical anion, which then acts as a nucleophile, attacking a molecule of CO₂.[12]
-
Run the reaction until 2-2.5 Faradays of charge per mole of substrate have passed.
-
-
Workup and Isolation:
-
After electrolysis, acidify the reaction mixture with 1 M HCl.
-
Extract with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the resulting α-hydroxy acid by column chromatography.
-
Caption: Selective Electrochemical Transformations.
Summary of Protocols and Expected Outcomes
The table below summarizes the optimized conditions and expected outcomes for the electrochemical transformations of this compound.
Table 2: Protocol Summary
| Application | Target Product | Electrode (Working) | Potential / Current | Key Reagents | Expected Yield |
| Electroreduction | 4-Bromo-3-chlorobenzyl alcohol | Reticulated Vitreous Carbon | -1.8 V vs Ag/AgCl | H₂O (proton source) | >85% |
| Electro-oxidation | 4-Bromo-3-chlorobenzoic acid | Platinum Foil | +1.9 V vs Ag/AgCl | H₂O, 2,6-lutidine | >80% |
| Electrocarboxylation | 2-(4-bromo-3-chlorophenyl)-2-hydroxyacetic acid | Silver Foil | 5-10 mA/cm² | CO₂ | >70% |
Conclusion
Electrochemical synthesis provides a powerful and sustainable platform for the selective functionalization of complex molecules like this compound. By leveraging precise potential control, chemists can selectively target a specific functional group while preserving others, obviating the need for cumbersome protecting groups and harsh chemical reagents. The protocols detailed herein for reduction, oxidation, and carboxylation serve as a robust starting point for researchers in drug discovery and process development, enabling access to key synthetic intermediates through greener and more efficient methodologies.
References
- Electrochemical Bromo alcohol synthesis. | Download Scientific Diagram - ResearchGate.
- Analytical & Bioanalytical Electrochemistry.
- (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... - ResearchGate.
- Cyclic voltammograms of 10 mM 4-chlorobenzaldehyde (black curve), 10 mM... | Download Scientific Diagram - ResearchGate.
- Leveraging 4-Bromo-3-chlorobenzoic Acid: Synthesis & Applications in Pharma.
- Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - Beilstein Journals.
- A review of recent advances in electrochemical and photoelectrochemical late-stage functionalization classified by anodic oxidation, cathodic reduction, and paired electrolysis - PMC - NIH.
- Modern Electrochemical Aspects for the Synthesis of Value-Added Organic Products.
- Cyclic voltammetry - the University of Bath's research portal.
- Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing).
- Electrochemical synthesis of selenyl imidazo[2,1-b]thiazinones via three-component reactions - Organic Chemistry Frontiers (RSC Publishing).
- Alcohol and Carbonyl Redox Reactions in Electrochemical Organic Synthesis - AIR Unimi.
- 4-Bromo-3-chlorobenzyl alcohol - Oakwood Chemical.
- DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY - Rasayan Journal of Chemistry.
- Efficient photoelectrochemical system for electrocarboxylation of 1,4-dibromobenzene with CO2 using dye-sensitized photovoltaics - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical synthesis of selenyl imidazo[2,1-b]thiazinones via three-component reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-3-chlorobenzyl alcohol [oakwoodchemical.com]
- 9. abechem.com [abechem.com]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 12. Efficient photoelectrochemical system for electrocarboxylation of 1,4-dibromobenzene with CO2 using dye-sensitized photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 4-Bromo-3-chlorobenzaldehyde
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, selectivity, and reproducibility in their experiments. Here, we address common challenges and provide in-depth, evidence-based solutions.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura coupling of this compound presents a unique chemoselectivity challenge. The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, necessitates careful control of reaction conditions to favor the desired coupling at the more reactive C-Br bond over the less reactive C-Cl bond.[1][2] Furthermore, the aldehyde functional group, while generally compatible, can be susceptible to side reactions under certain conditions. This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions to help you achieve optimal results.
Troubleshooting Guide: From Low Yield to Side Reactions
This section addresses specific problems you may encounter during your Suzuki-Miyaura reaction with this compound.
Problem 1: Low Yield of the Desired Product (4-Aryl-3-chlorobenzaldehyde)
A low yield of the target molecule is a common issue that can stem from several factors.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical for efficient catalysis.
-
Solution: Employ a high-activity catalyst system known for coupling aryl chlorides and bromides. Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, are often effective.[3][4][5] N-heterocyclic carbene (NHC) ligands can also be highly active.[5]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6]
-
Solution: Screen different bases. While potassium carbonate (K₂CO₃) is common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly for less reactive substrates.[6] The choice of base can significantly impact the reaction rate and overall yield.
-
-
Poor Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature cautiously or adding a fresh portion of the catalyst.
-
Problem 2: Poor Chemoselectivity - Significant Formation of the Di-coupled Product or Reaction at the C-Cl bond
Achieving selective coupling at the C-Br bond is the primary challenge with this substrate.
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can provide enough energy to activate the less reactive C-Cl bond, leading to a loss of selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for efficient C-Br coupling. A temperature screen from 60°C to 100°C is recommended.
-
-
Inappropriate Ligand: The steric and electronic properties of the ligand heavily influence the selectivity of the oxidative addition step.
-
Prolonged Reaction Time: Extended reaction times after the consumption of the starting material can lead to the slow coupling at the C-Cl bond.
-
Solution: Carefully monitor the reaction and quench it once the this compound has been fully consumed.
-
Problem 3: Formation of Side Products Related to the Aldehyde Group
The aldehyde functionality can participate in undesirable side reactions.
Potential Causes & Solutions:
-
Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol, especially at elevated temperatures.[14]
-
Solution: Lower the reaction temperature. If reduction persists, consider protecting the aldehyde as an acetal before the coupling reaction. The acetal can be deprotected under acidic conditions after the Suzuki coupling is complete.
-
-
Cannizzaro-type Reactions: Under strongly basic conditions, benzaldehydes can undergo disproportionation.
-
Solution: Avoid using strong hydroxide bases like NaOH or KOH if this side reaction is observed. Milder bases like K₂CO₃ or K₃PO₄ are generally preferred.[6]
-
Problem 4: Dehalogenation and Protodeboronation
These side reactions consume starting materials and reduce the overall yield.
Potential Causes & Solutions:
-
Dehalogenation: The aryl halide is reduced to the corresponding arene.
-
Solution: This can be caused by impurities in the reagents or solvents. Ensure high-purity, degassed solvents and fresh reagents are used. The choice of base can also play a role; sometimes switching to a non-hydroxide base can mitigate this issue.[15]
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene.
-
Solution: This is often promoted by excess water or prolonged reaction times at high temperatures. Use the boronic acid in a slight excess (1.1-1.5 equivalents) and avoid unnecessarily long reaction times. Using boronate esters, such as pinacol esters, can enhance stability and reduce protodeboronation.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in Suzuki-Miyaura coupling?
A1: The general reactivity order for aryl halides in the oxidative addition step is I > Br > OTf >> Cl.[16][17] This is why selective coupling at the C-Br bond in this compound is feasible.
Q2: How do I choose the right palladium catalyst and ligand?
A2: For achieving high selectivity with dihaloarenes, catalyst systems with bulky, electron-rich monodentate phosphine ligands are generally preferred.[4][8] This is because these ligands promote the formation of a monoligated palladium species, which is more selective for the more reactive C-Br bond.[18] A good starting point is a pre-catalyst like SPhos-Pd-G2 or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base has multiple roles. Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6] It also reacts with the palladium halide complex. The choice and strength of the base can influence the reaction rate and selectivity.[19]
Q4: Should I be concerned about the purity of my boronic acid?
A4: Absolutely. Boronic acids can undergo decomposition over time, especially if exposed to air and moisture, leading to the formation of boroxines and other impurities. This can negatively impact the reaction yield. It is recommended to use fresh, high-purity boronic acids or to consider using more stable boronate esters.[16]
Q5: Is it necessary to degas the reaction mixture?
A5: Yes, it is crucial. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is essential for achieving high yields and preventing catalyst decomposition.
Data Presentation
Table 1: Recommended Catalyst Systems for Selective C-Br Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temp. (°C) | Expected Selectivity (C-Br:C-Cl) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High | [4] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | [4] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to High | [1] |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | High (for some substrates) | [20] |
Note: Yields and selectivity are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions of this compound.
References
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336–6353. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- ResearchGate. (n.d.). Pd-catalyzed coupling between various aryl chlorides and arylboronic acids. a (continued).
- Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2137. [Link]
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
- Schlummer, B., & Scherf, U. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(19), 4568-4572. [Link]
- Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Neufeldt, S. R., & Sanford, M. S. (2016). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
- So, C. M., & Fu, G. C. (2012). General Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Triflates. Journal of the American Chemical Society, 134(42), 17469-17472. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336–6353. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 225-233. [Link]
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(10), 2136-2143. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 225-233. [Link]
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- ResearchGate. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Side products in the Wittig reaction of 4-Bromo-3-chlorobenzaldehyde
Technical Support Center: Wittig Reaction Troubleshooting Guide
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig olefination of 4-Bromo-3-chlorobenzaldehyde. As a substrate, its electronic and steric properties present unique challenges that can lead to complex product mixtures and purification difficulties. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind the problems and offering robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction seems to have worked, but my crude NMR is dominated by a broad phosphorus signal and crystalline white solid I can't get rid of. What is this byproduct and how can I remove it?
Answer: This is, by far, the most common issue in Wittig reactions. The white, crystalline solid is triphenylphosphine oxide (TPPO), the stoichiometric byproduct of the reaction. The driving force for the entire Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in TPPO.[1]
Unfortunately, TPPO has physical properties that make it notoriously difficult to separate from desired organic products. It is a highly polar, yet highly crystalline solid with solubility in a wide range of common organic solvents, often mimicking the solubility of the target alkene.
Troubleshooting & Removal Strategies:
-
Direct Crystallization/Precipitation: If your product is non-polar, you can often precipitate the TPPO. After the reaction workup, concentrate the crude material and dissolve it in a minimal amount of a polar solvent like ethyl acetate or dichloromethane. Then, add a non-polar solvent like hexanes or petroleum ether dropwise until the solution becomes cloudy. Cooling the mixture to 0 °C or below will often cause the TPPO to crystallize or precipitate, allowing for removal by filtration.[2]
-
Column Chromatography: While often tedious, silica gel chromatography is a reliable method.[3] A key insight is that TPPO can sometimes elute unpredictably. It is generally considered polar, but its high crystallinity can cause it to crash out on the column or elute with less polar solvents than expected. A gradient elution, starting with a low polarity mobile phase (e.g., 100% Hexanes) and gradually increasing the polarity (e.g., to 20-30% Ethyl Acetate in Hexanes), is typically effective.[3]
-
Precipitation via Metal Salt Complexation (Highly Recommended): This is a powerful, scalable, and often chromatography-free method. TPPO is a Lewis base and will form insoluble complexes with certain Lewis acidic metal salts.[3][4]
-
With Zinc Chloride (ZnCl₂): After workup, dissolve the crude mixture in a solvent like ethanol or toluene. Add a solution of ZnCl₂ (1.1 eq) to form the insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[3][4]
-
With Calcium Bromide (CaBr₂): This method is particularly effective for reactions run in ethereal solvents like THF or MTBE. Addition of anhydrous CaBr₂ directly to the crude reaction mixture can precipitate the TPPO complex, which is then filtered off.[4][5]
-
Data Summary: TPPO Removal Techniques
| Method | Principle | Recommended Solvents | Scale | Key Advantage |
| Precipitation | Differential Solubility | Toluene, Hexanes, Cyclohexane[2] | Lab to Kilo | Simple, chromatography-free. |
| Chromatography | Adsorption | Hexanes/Ethyl Acetate Gradient | Lab Scale | High purity achievable for complex mixtures.[3] |
| Metal Complexation | Lewis Acid-Base Adduct | Toluene (ZnCl₂), THF (CaBr₂)[4][5] | Lab to Plant | Highly efficient, scalable, chromatography-free. |
Logical Workflow: TPPO Removal Strategy
Caption: Decision workflow for selecting a TPPO purification method.
Question 2: I obtained a mixture of (E)- and (Z)-alkene isomers. Why is the reaction not stereoselective, and how can I favor one isomer?
Answer: The stereochemical outcome of the Wittig reaction is dictated by the stability of the phosphorus ylide used.[6] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.
-
Stabilized Ylides: Contain an electron-withdrawing group (EWG) like an ester or ketone next to the carbanion. They are less reactive, the initial steps of the reaction are often reversible, and they preferentially form the thermodynamically more stable (E)-alkene .[7][8]
-
Non-stabilized Ylides: Contain electron-donating or neutral groups (e.g., alkyls). They are highly reactive, the reaction is under kinetic control, and they strongly favor the (Z)-alkene .[1][8]
-
Semi-stabilized Ylides: Contain a group that offers moderate resonance stabilization, such as a phenyl or vinyl group. Your substrate, this compound, reacting with a typical benzyl- or allyl-derived ylide falls into this category. These reactions are notorious for giving poor (E)/(Z) selectivity.[8][9]
The electron-withdrawing nature of the bromo and chloro substituents on the benzaldehyde can also influence the ratio, often slightly favoring the (E)-isomer.[10]
Improving Stereoselectivity:
-
For (E)-Alkene (Schlosser Modification): If the (E)-alkene is desired from a non-stabilized or semi-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of a strong base (like phenyllithium) at very low temperatures (e.g., -78 °C). This deprotonates the carbon adjacent to the phosphorus, allowing equilibration to the more stable anti-β-oxido ylide, which upon protonation and collapse, yields the (E)-alkene.[1][9]
-
For (Z)-Alkene (Salt-Free Conditions): The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine intermediate and allowing for equilibration.[6][11] Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS, or KOtBu) in aprotic, non-polar solvents (like toluene or THF) can enhance the formation of the (Z)-alkene.[12]
Mechanism Overview: Origin of Stereoselectivity
Caption: Kinetic vs. thermodynamic pathways in the Wittig reaction.
Question 3: My yield is very low and I've recovered most of my starting this compound. What are the likely causes?
Answer: Low yield with recovery of the starting aldehyde almost always points to a problem with the ylide. The ylide must be successfully generated before it can react with the aldehyde.
Common Causes and Solutions:
-
Ineffective Deprotonation (Base Choice): The acidity of the α-proton on the phosphonium salt dictates the required base strength. For simple alkylphosphonium salts (leading to non-stabilized ylides), very strong bases like n-BuLi, NaH, or NaNH₂ are required.[13] For more acidic salts like benzyltriphenylphosphonium chloride, a moderately strong base like potassium tert-butoxide (KOtBu) is often sufficient.[14]
-
Troubleshooting: Ensure your base is fresh and active. KOtBu, for instance, is hygroscopic and can be deactivated by moisture. Using a freshly opened bottle or a sublimed batch is recommended. Check the pKa of your phosphonium salt and select a base with a conjugate acid pKa that is at least 2-3 units higher.
-
-
Ylide Instability/Decomposition: Non-stabilized ylides are highly reactive and can be sensitive to air and moisture.[1][12] They must be generated and used under a dry, inert atmosphere (Nitrogen or Argon). It is also crucial to use anhydrous solvents.
-
Troubleshooting: Flame-dry your glassware under vacuum and cool it under an inert atmosphere. Use freshly distilled or anhydrous, syringe-packaged solvents. For particularly unstable ylides, consider generating them in situ in the presence of the aldehyde, although this can sometimes lead to other side reactions.[14]
-
-
Steric Hindrance: While this compound is not exceptionally hindered, bulky ylides can react slowly.[9][12] If the reaction is sluggish, this can lead to ylide decomposition over time.
-
Troubleshooting: If steric hindrance is suspected, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than Wittig ylides and are more effective with hindered substrates. A significant advantage is that the phosphate byproduct is water-soluble, vastly simplifying purification.[11][12]
-
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with this compound
This protocol assumes the use of (methoxymethyl)triphenylphosphonium chloride as the ylide precursor to form an enol ether, a common synthetic step.
-
Glassware Preparation: Under an inert atmosphere (N₂), add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu) (1.15 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A deep red or orange color should develop, indicating ylide formation.
-
Reaction Incubation: Stir the resulting ylide solution at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.
-
Workup: Once complete, carefully quench the reaction by pouring it into a beaker of cold saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product containing the desired alkene and TPPO. Proceed to Protocol 2 for purification.
Protocol 2: Purification via CaBr₂ Precipitation
-
Solvent Exchange: Take the crude product from Protocol 1 and dissolve it in anhydrous THF (approximately 10 mL per 1 g of crude material).
-
Precipitation: Add anhydrous calcium bromide (CaBr₂) (1.5 equivalents relative to the starting phosphonium salt) to the solution.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 2-4 hours. A thick, white precipitate of the CaBr₂(TPPO)₂ complex should form.[5]
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with fresh THF.
-
Isolation: Collect the filtrate, which contains the purified product. Concentrate the filtrate in vacuo to yield the TPPO-free product. Assess purity by NMR. Further purification by chromatography may be required if other side products are present.
References
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- WITTIG REACTION | MECHANISM - AdiChemistry. (n.d.).
- Wittig reaction - Wikipedia. (2023).
- The Wittig Reaction - Mechanism and Examples - Master Organic Chemistry. (2018).
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Publications. (2021).
- Unstabilized Ylide Reactions in Wittig - Scribd. (n.d.).
- The Wittig Reaction - University of Pittsburgh. (2007).
- The Wittig Reaction - Chemistry LibreTexts. (2023).
- Wittig Reaction - Chem-Station Int. Ed. (2024).
- Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - ACS Publications. (2022).
- Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. (2023).
- Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents. (2021).
- Wittig Reaction Mechanism & Examples - Total Synthesis. (n.d.).
- E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Royal Society of Chemistry. (2020).
- The Stereochemistry of the Wittig Reaction - ResearchGate. (n.d.).
- Stereoselectivity of the Wittig Reaction in Two-Phase System - ResearchGate. (n.d.).
- Problems with wittig reaction - Reddit. (2022).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 4-Bromo-3-chlorobenzaldehyde
Welcome to the technical support hub for handling 4-Bromo-3-chlorobenzaldehyde in your synthetic workflows. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing this unreacted starting material from their reaction mixtures. Here, we delve into the causality behind purification strategies, offering troubleshooting advice and detailed protocols to ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound so critical?
The presence of unreacted this compound can significantly compromise the purity of your final product. As a reactive aldehyde, it can participate in side reactions in subsequent steps, leading to a complex mixture of impurities that are difficult to separate.[1][2] Furthermore, for applications in drug development, even trace amounts of this intermediate can have toxicological implications or affect the stability of the active pharmaceutical ingredient (API).
Q2: What are the primary challenges in separating this compound from my product?
The main challenge often lies in the polarity overlap between this compound and the desired product, especially if the product retains a similar aromatic structure. This can make separation by standard chromatographic techniques difficult. Additionally, its moderate solubility in common organic solvents can complicate purification by recrystallization.
Q3: At a high level, what are the main strategies for removing this unreacted aldehyde?
There are three main strategies, which can be used alone or in combination:
-
Physical Separation: Techniques like column chromatography and recrystallization that exploit differences in physical properties.
-
Chemical Scavenging (Reactive Extraction): Converting the aldehyde into a more easily separable derivative, such as a water-soluble adduct.[3][4][5][6][7][8]
-
Optimized Reaction Stoichiometry: While not a purification technique, carefully controlling the stoichiometry to minimize excess aldehyde can simplify the workup process.
Troubleshooting and In-Depth Guides
Scenario 1: My product and the unreacted aldehyde have very similar Rf values on TLC. How can I improve separation by column chromatography?
This is a common issue when the product and starting material have similar polarities. Here’s a systematic approach to optimizing your column chromatography:
Underlying Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9][10][11] To improve separation, you need to maximize this differential partitioning.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Decrease Polarity: Start with a less polar solvent system. For moderately polar compounds like this compound, a common eluent is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[12] Try decreasing the percentage of ethyl acetate (e.g., from 20% to 10% or 5%). This will cause all compounds to move more slowly, potentially increasing the separation between them.
-
Try Different Solvents: If an ethyl acetate/hexane system is not effective, consider switching to a different solvent system. A mixture of dichloromethane and hexanes, or diethyl ether and hexanes, can sometimes provide better separation for aromatic compounds.[12]
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Decrease Column Diameter: A narrower column can also enhance resolution.[10]
-
Adsorbent to Sample Ratio: Use a higher ratio of silica gel to your crude product. A standard ratio is 30-50:1 (w/w), but for difficult separations, you may need to go as high as 100:1.
-
Detailed Protocol: Optimized Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system will give your desired product an Rf value of approximately 0.3 and show the largest possible separation from the this compound spot.
-
Column Packing: Pack a column with silica gel using the chosen eluent. A common technique is to use a slurry of silica gel in the eluent to ensure a uniform packing.[9][11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample carefully onto the top of the silica gel.
-
Elution: Begin eluting with your optimized solvent system. Collect fractions and monitor them by TLC to identify which ones contain your purified product.
A specific example of a solvent system used for the purification of this compound itself via column chromatography is 5-10% ethyl acetate in petroleum ether.[13]
| Parameter | Standard Conditions | For Difficult Separations |
| Solvent System | 10-30% EtOAc/Hexanes | 5-10% EtOAc/Hexanes or 10-20% DCM/Hexanes |
| Silica:Sample Ratio | 30:1 | 50:1 to 100:1 |
| Column Dimensions | Shorter, wider | Longer, narrower |
Scenario 2: I have a large-scale reaction and want to avoid column chromatography. Is there a chemical way to remove the unreacted aldehyde?
Yes, a highly effective method is to use a sodium bisulfite wash. This technique is a form of reactive extraction.
Underlying Principle: Aldehydes react with sodium bisulfite to form a water-soluble bisulfite adduct.[3][4][5][6][7] This adduct can then be easily separated from your organic product by a simple liquid-liquid extraction. The reaction is reversible, allowing for the potential recovery of the aldehyde if needed.[4][7]
Workflow Diagram: Sodium Bisulfite Extraction
Caption: Workflow for removing aldehydes via sodium bisulfite extraction.
Detailed Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for 5-10 minutes.[8] Vent frequently to release any pressure buildup. Be aware that sulfur dioxide gas can be generated, so this should be done in a fume hood.[5][6]
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer) will contain the aldehyde-bisulfite adduct.[8]
-
Workup: Drain the aqueous layer. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your product, now free of the unreacted aldehyde.
Troubleshooting Tip: If a solid precipitate forms at the interface of the two layers, this is likely the bisulfite adduct which may have limited solubility in both phases. In this case, filter the entire mixture through a pad of Celite to remove the solid before separating the liquid layers.[4]
Scenario 3: My product is a solid. Can I use recrystallization to remove the unreacted aldehyde?
Recrystallization can be a very effective method if your product and the unreacted aldehyde have significantly different solubilities in a particular solvent system.[14][15]
Underlying Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.[14][16] Impurities, ideally, remain in the mother liquor. For this to work, your product should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, while the aldehyde should remain soluble in the cold solvent.
Solvent Selection is Key:
-
Ideal Solvents: Ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes are good starting points. This compound is a solid at room temperature, but it is relatively soluble in many common organic solvents.
-
Test Small Scale: Before committing your entire batch, perform small-scale solubility tests in different solvents to find the optimal one for your specific product.
Detailed Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude solid until it just dissolves.[8][16]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[14][16]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8][14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the aldehyde impurity.[8]
-
Drying: Dry the crystals under vacuum to remove the residual solvent.
Purity Check: How to Confirm Removal
No purification is complete without analytical confirmation.
-
Thin-Layer Chromatography (TLC): This is the quickest way to check for the presence of the starting aldehyde.
-
Visualization: this compound is an aromatic compound and should be visible under a UV lamp at 254 nm.[17][18] For more definitive identification, you can use a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain, which are specific for aldehydes and ketones.[18][19][20][21] The DNPH stain will yield a yellow to orange spot for the aldehyde.[19][20][21]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. The aldehyde proton of this compound has a characteristic chemical shift in the 9-10 ppm range of a 1H NMR spectrum. The absence of this peak in your product's spectrum is a strong indicator of its successful removal.
Safety Precautions
This compound is an irritant. It can cause skin, eye, and respiratory irritation.[22] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- ResearchGate. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF.
- Labster. (n.d.). TLC Visualization Methods - Theory pages.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- CMU. (2025). How to Column Aldehydes: A Comprehensive Guide.
- University of Calgary. (n.d.). Column chromatography.
- University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
- EPFL. (n.d.). TLC Visualization Reagents.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Solubility of Things. (n.d.). 4-Chlorobenzaldehyde.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromobenzaldehyde | 1122-91-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Page loading... [guidechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. theory.labster.com [theory.labster.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. Stains for Developing TLC Plates [faculty.washington.edu]
- 21. epfl.ch [epfl.ch]
- 22. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-3-chlorobenzaldehyde stability under acidic/basic conditions
Welcome to the technical support resource for 4-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and potential reactivity of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound revolve around its reactivity under strongly basic conditions and its potential for oxidation. The aldehyde functional group is susceptible to chemical transformations, particularly disproportionation in the presence of a strong base due to the absence of α-hydrogens.[1][2] Long-term exposure to air and light can also lead to oxidation to the corresponding carboxylic acid.[3][4]
Q2: How does this compound behave under acidic conditions?
Under mild acidic conditions, this compound is generally stable. However, strong acids can catalyze certain reactions. The aldehyde group can be protonated, increasing its electrophilicity and making it more susceptible to reaction with any nucleophiles present in the medium. In the presence of oxidizing agents, acidic conditions can facilitate the oxidation of the aldehyde to 4-bromo-3-chlorobenzoic acid.[4] It is also advisable to avoid prolonged heating under acidic conditions to prevent potential polymerization or degradation.
Q3: What happens to this compound under basic conditions?
This is a critical consideration. This compound lacks hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). In the presence of a strong base (e.g., concentrated NaOH or KOH), it will undergo a Cannizzaro reaction .[5][6] This is a self-oxidation-reduction reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (4-bromo-3-chlorobenzyl alcohol) and one molecule of the corresponding carboxylate salt (4-bromo-3-chlorobenzoate).[2][7] This disproportionation reaction is often a significant source of impurities or low yields if the reaction conditions are not carefully controlled.[6][8]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability and purity, the following conditions are recommended:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10] A refrigerator is a suitable storage location.
-
Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation.
-
Light Protection: Protect from light to prevent potential photochemical degradation.[3][11] Amber glass vials are recommended.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as the compound can cause skin and eye irritation.[9] Handle in a well-ventilated area or a fume hood.[12]
Q5: What are the expected decomposition products of this compound?
The primary decomposition products depend on the conditions:
-
Under Strong Base: 4-bromo-3-chlorobenzyl alcohol and 4-bromo-3-chlorobenzoic acid (via the Cannizzaro reaction).[5][6]
-
Under Oxidizing Conditions (Air, Light, Reagents): 4-bromo-3-chlorobenzoic acid.[4]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: I'm observing two major, unexpected side products in my reaction mixture, which was run under basic conditions.
-
Probable Cause: You are likely observing the products of the Cannizzaro reaction. The aldehyde is disproportionating into 4-bromo-3-chlorobenzyl alcohol and 4-bromo-3-chlorobenzoic acid. This occurs when the aldehyde, which lacks α-hydrogens, is subjected to strong alkali.[1][8]
-
Causality Explained: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This hydride transfer is the key redox step, simultaneously oxidizing the first molecule to a carboxylic acid and reducing the second to an alcohol.[2][6]
-
Solutions:
-
Re-evaluate Base Choice: If your desired reaction does not require a strong hydroxide base, consider using a non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base like potassium carbonate (K₂CO₃) if compatible with your reaction.
-
Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at a lower temperature may suppress this side reaction.
-
Slow Addition: If a strong base is necessary, consider adding it slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.
-
Problem: My reaction yield is low, and I recover a significant amount of unreacted this compound along with an acidic impurity.
-
Probable Cause: This could be due to slow oxidation of the starting material, either during storage or during the reaction setup. The acidic impurity is likely 4-bromo-3-chlorobenzoic acid.
-
Solutions:
-
Check Purity of Starting Material: Before starting your experiment, verify the purity of your this compound using an analytical technique like HPLC or NMR.
-
Use Fresh Reagent: If the material has been stored for a long time or improperly, consider using a fresh bottle.
-
Degas Solvents: If your reaction is sensitive to oxygen, use degassed solvents and maintain an inert atmosphere (N₂ or Ar) throughout the experiment.
-
Problem: The this compound solid has turned from white to a yellowish or brownish color during storage.
-
Probable Cause: Discoloration often indicates the formation of minor impurities due to slow decomposition or oxidation over time, potentially accelerated by exposure to air, light, or moisture.[3]
-
Solutions:
-
Analytical Verification: Before use, analyze a small sample of the discolored material by TLC, HPLC, or melting point to assess its purity.
-
Purification: If the impurity level is significant, you may need to purify the material by recrystallization or column chromatography before use.
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations (cool, dark, dry, tightly sealed).[9][10]
-
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical transformations of this compound under different pH conditions.
Caption: Key degradation pathways for this compound.
Quantitative Data & Stability Summary
The stability of this compound is highly dependent on pH and the presence of other reagents. The following table provides a summary for easy reference.
| pH Range | Condition | Stability | Primary Reaction / Products |
| 1-4 | Strong Acid | Generally Stable ; may degrade with heat or strong oxidants. | Slow oxidation to 4-bromo-3-chlorobenzoic acid.[4] |
| 5-8 | Near-Neutral | High Stability . This is the optimal pH range for storage and handling. | Minimal degradation expected under standard conditions. |
| 9-11 | Mild Base | Moderate Stability ; risk of degradation increases with temperature. | Slow onset of Cannizzaro reaction. |
| 12-14 | Strong Base | Unstable . Rapid degradation is expected. | Fast Cannizzaro reaction leading to 4-bromo-3-chlorobenzoic acid and 4-bromo-3-chlorobenzyl alcohol.[5][6] |
Experimental Protocols
Here we provide a standardized workflow to assess the stability of this compound in your own lab.
Protocol: HPLC Analysis of Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.[13]
1. Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other appropriate buffer components)
-
Acid solution (e.g., 1M HCl)
-
Base solution (e.g., 1M NaOH)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in ACN to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with your mobile phase to a final concentration of ~50 µg/mL. This will be your t=0 reference standard.
-
Reaction Samples: In separate vials, add an aliquot of the stock solution to the acidic and basic media to achieve the same final concentration (~50 µg/mL).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
4. Experimental Procedure:
-
Inject the Working Standard to obtain the initial peak area for the pure compound at t=0.
-
Maintain the acidic and basic reaction samples at your desired experimental temperature (e.g., room temperature or 40°C).
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.
-
Filter the sample through a 0.22 µm syringe filter and inject it into the HPLC.
5. Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Look for the appearance of new peaks corresponding to degradation products (e.g., 4-bromo-3-chlorobenzoic acid and 4-bromo-3-chlorobenzyl alcohol).
-
Calculate the percentage of remaining aldehyde at each time point relative to the t=0 standard.
Workflow Diagram for Stability Testing
Caption: Experimental workflow for HPLC-based stability testing.
References
- Material Safety Data Sheet - 4-chloro benzaldehyde 98%. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
- Cannizzaro Lab Reaction and Techniques. (2025, March 1). Coconote.
- Preparation of Benzaldehydes, Part 3: From Methyl Arenes. (2022, September 29). YouTube.
- CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method. (n.d.). Google Patents.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... (2019, February 26). RSC Publishing.
- The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry.
- Model studies on benzene formation from benzaldehyde. (n.d.). ResearchGate.
- Cannizzaro Reaction. (2023, January 22). Chemistry LibreTexts.
- What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate.
- Named Reactions Of Haloalkanes and haloarenes. (n.d.).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI.
- Cannizzaro Reaction Mechanism. (2020, July 14). YouTube.
- Cannizzaro Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- This compound. (n.d.). PubChem.
- What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? (n.d.). FAQ.
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016). International Journal of Chemical Studies.
Sources
- 1. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. coconote.app [coconote.app]
- 8. Cannizzaro Reaction [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. One moment, please... [oxfordlabfinechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Bromo-3-chlorobenzaldehyde Cross-Coupling
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 4-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common challenges, their underlying causes, and provide actionable, field-proven solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst deactivation when using this compound as a substrate?
A1: The primary indicators of catalyst deactivation include:
-
Stalled or incomplete conversion: The reaction fails to proceed to completion despite extended reaction times.
-
Formation of palladium black: A common sign of catalyst aggregation and precipitation from the reaction mixture, rendering it inactive.[1][2]
-
Inconsistent reaction rates: The reaction may start efficiently and then abruptly slow down or stop.
-
Formation of byproducts: The appearance of unexpected products, such as homocoupled species or dehalogenated starting material, can signal catalyst instability.[3]
Q2: Why is this compound a potentially challenging substrate in cross-coupling reactions?
A2: this compound possesses several features that can influence catalyst stability and reactivity:
-
Dual Halogenation: The presence of both bromine and chlorine atoms offers the potential for selective coupling. However, the reactivity difference between the C-Br and C-Cl bonds can sometimes lead to undesired side reactions if not properly controlled. Generally, the C-Br bond is more reactive and will undergo oxidative addition more readily.[4]
-
Aldehyde Functionality: The aldehyde group is an electron-withdrawing group, which can impact the electronic properties of the aryl halide and its reactivity in the oxidative addition step.[5] It can also potentially coordinate to the metal center, although this is less common with palladium than with other metals.
Q3: Which cross-coupling reactions are most susceptible to catalyst deactivation with this substrate?
A3: While catalyst deactivation is a potential issue in all palladium-catalyzed cross-couplings, reactions that require higher temperatures or longer reaction times, such as some Heck[6][7] or Suzuki-Miyaura couplings with less reactive boronic acids, may be more prone to catalyst decomposition.[1] The specific choice of ligands, base, and solvent all play a crucial role in catalyst stability.[1]
Q4: Can the choice of palladium precatalyst influence the rate of deactivation?
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
A systematic approach is crucial to identifying the source of catalyst deactivation. The following logical flow can help pinpoint the issue.
Caption: A decision tree for troubleshooting catalyst deactivation.
Guide 2: Step-by-Step Mitigation Strategies
Once a potential cause has been identified, the following protocols can be implemented to address the issue.
Issue 1: Catalyst Aggregation (Palladium Black Formation)
-
Rationale: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[1]
-
Protocol:
-
Optimize Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the metal center remains coordinated and soluble. A common starting point is a 2:1 ratio, but this can be increased to 4:1 or higher.
-
Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) can provide steric bulk that physically prevents catalyst aggregation.[8]
-
Lower Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1] Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Issue 2: Catalyst Oxidation
-
Rationale: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can be a significant issue if the reaction is not performed under strictly inert conditions.[1]
-
Protocol:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain Inert Atmosphere: The reaction vessel should be equipped with a balloon of inert gas or connected to a Schlenk line to maintain a positive pressure of inert gas throughout the reaction.
-
Use of Air-Stable Precatalysts: Consider using modern, air-stable precatalysts that are designed for ease of handling and generate the active Pd(0) species in situ.
-
Issue 3: Catalyst Poisoning
-
Rationale: Impurities in the reagents or solvents can act as catalyst poisons, binding to the palladium center and inhibiting its activity.[9][10] Common poisons include sulfur-containing compounds.[9][11]
-
Protocol:
-
Purify Reagents: Ensure the this compound and the coupling partner are of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents from a reliable supplier. Traces of impurities in solvents can significantly impact the reaction.[12]
-
Avoid Contamination: Be mindful of potential sources of contamination, such as sulfur-containing spatulas or glassware that has not been thoroughly cleaned.
-
Issue 4: Ligand Degradation
-
Rationale: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. This leads to a loss of coordination to the palladium center and subsequent catalyst deactivation.
-
Protocol:
-
Choose Robust Ligands: Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which are often more thermally stable than phosphine ligands.
-
Control Reaction Temperature: As with catalyst aggregation, lower reaction temperatures can help to minimize ligand degradation.
-
Add Ligand in Portions: In some cases, adding the ligand in multiple portions throughout the reaction can help to maintain a sufficient concentration of the active catalyst.
-
Issue 5: Unproductive Side Reactions
-
Rationale: Side reactions such as β-hydride elimination can consume the active catalyst and reduce the overall yield of the desired product.[13][14][15] While this is less of a concern with aryl halides, it can become relevant depending on the coupling partner.
-
Protocol:
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions.[16] Bulky, electron-rich ligands can promote the desired reductive elimination step.[16]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as base, solvent, and temperature to identify conditions that favor the desired cross-coupling pathway.
-
The Catalytic Cycle and Deactivation Pathways
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting potential points of catalyst deactivation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 14. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Solvent Effects on 4-Bromo-3-chlorobenzaldehyde Reaction Rates
<content_type>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of 4-Bromo-3-chlorobenzaldehyde. Understanding these solvent effects is critical for reaction optimization, reproducibility, and scaling in synthetic organic chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and observations encountered during reactions involving this compound, with a focus on unexpected reaction rates.
Q1: My reaction with this compound is significantly slower than expected. What are the likely solvent-related causes?
A1: A sluggish reaction rate can often be attributed to improper solvent selection, which can impact the reaction in several ways:
-
Poor Solvation of Reactants: For a reaction to occur, the reactants must be adequately dissolved. If this compound or the nucleophile has low solubility in the chosen solvent, the effective concentration of reactants is reduced, leading to a slower rate.
-
Stabilization of the Nucleophile (in SN2-type reactions): Polar protic solvents, such as water, ethanol, and methanol, can form strong hydrogen bonds with anionic nucleophiles.[1][2][3] This "caging" effect stabilizes the nucleophile, making it less reactive and thereby slowing down the reaction rate.[3] For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[3]
-
Destabilization of the Transition State: The solvent's ability to stabilize the transition state is a key factor. If the transition state is more polar than the reactants, a more polar solvent will stabilize it, increasing the reaction rate. Conversely, if the transition state is less polar, a more polar solvent may slow the reaction down.
Q2: I'm observing inconsistent reaction rates between batches, even when using the same solvent. What could be the problem?
A2: Inconsistent reaction rates are a common challenge and can often be traced back to subtle variations in experimental conditions:
-
Solvent Purity: The presence of impurities, particularly water, in your solvent can have a significant impact. Water can act as a competing nucleophile or alter the polarity of the solvent. Ensure you are using a dry, high-purity solvent.
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[4][5] Even small variations in the ambient temperature of the lab or inconsistent heating of the reaction vessel can lead to significant differences in reaction rates.
-
Concentration Errors: Inaccurate measurement of reactants or solvent can lead to variations in concentration, which directly affects the reaction rate according to the rate law.[6]
-
Stirring Efficiency: In heterogeneous reactions or reactions with poor solubility, inefficient stirring can lead to a non-uniform distribution of reactants, causing inconsistent rates.
Q3: Can the choice of solvent influence the product distribution in reactions with this compound?
A3: Absolutely. The solvent can play a crucial role in directing the reaction towards a specific pathway, especially in cases where multiple reaction mechanisms are possible (e.g., SN1 vs. SN2).
-
SN1 vs. SN2 Competition: Polar protic solvents favor SN1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[2][7][8][9] In contrast, polar aprotic solvents (e.g., acetone, DMSO, DMF) favor SN2 reactions because they solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive.[1][2][8]
-
Solvent Polarity and Product Ratios: In reactions where different products can be formed, the polarity of the solvent can influence the product ratio. For example, in nucleophilic substitution reactions of tetrahydropyran acetals, polar solvents favor the formation of SN1 products, while nonpolar solvents favor SN2 products.[10]
Q4: How do I select the optimal solvent for my reaction with this compound?
A4: The ideal solvent choice depends on the specific reaction mechanism and the nature of your nucleophile. Here's a general guide:
-
For SN2 Reactions (with strong, anionic nucleophiles): Polar aprotic solvents are generally the best choice.[8] They dissolve the nucleophile but do not strongly solvate the anion, preserving its nucleophilicity.[2][3]
-
For SN1 Reactions (with weak nucleophiles and substrates that form stable carbocations): Polar protic solvents are preferred as they facilitate the formation and stabilization of the carbocation intermediate.[7][8]
-
Consider Dielectric Constant (ε): The dielectric constant of a solvent is a rough measure of its polarity.[7] For reactions involving the formation of a more polar transition state from neutral reactants, a higher dielectric constant generally leads to a faster rate.[11] However, the correlation is not always straightforward.[12]
The following table summarizes the properties of common solvents:
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) |
| Water | Polar Protic | 80.1 | 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 |
| Acetonitrile | Polar Aprotic | 37.5 | 82 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 |
| Methanol | Polar Protic | 32.7 | 65 |
| Ethanol | Polar Protic | 24.5 | 78 |
| Acetone | Polar Aprotic | 20.7 | 56 |
| Dichloromethane | Polar Aprotic | 9.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |
| Hexane | Non-polar | 1.9 | 69 |
II. Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving specific experimental issues.
Guide 1: Diagnosing Unexpectedly Slow Reaction Rates
If your reaction is proceeding slower than anticipated, follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for slow reactions.
Guide 2: Investigating Inconsistent Results Between Batches
Use this guide to pinpoint the source of variability in your reaction outcomes.
Caption: Troubleshooting workflow for inconsistent results.
III. Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful technique for monitoring the progress of reactions involving chromophoric species like this compound.[13][14][15][16]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cuvette holder
-
This compound solution of known concentration
-
Nucleophile solution of known concentration
-
Reaction solvent
Procedure:
-
Determine the λmax of this compound:
-
Prepare a dilute solution of this compound in the reaction solvent.
-
Scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically have strong absorbance in the UV region.
-
-
Set up the kinetic run:
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, add the appropriate volume of the this compound solution and the solvent.
-
Initiate the reaction by adding the nucleophile solution and quickly mixing.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at λmax over time.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Convert absorbance to concentration using a previously established Beer-Lambert law calibration curve.
-
Analyze the concentration vs. time data to determine the reaction order and rate constant.
-
IV. References
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
-
Fiveable. Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.
-
Leah4sci. (2015, April 22). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions.
-
Chemistry LibreTexts. (2024, February 20). 11.5: Characteristics of the SN1 Reaction.
-
ResearchGate. Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media.
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
-
ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
-
CUTM Courseware. The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents.
-
The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
-
ACS Publications. Hydrophobic and Hydrogen-Bonding Effects on the Rate of Diels−Alder Reactions in Aqueous Solution | The Journal of Organic Chemistry.
-
ACS Publications. Kinetic Effects of Hydrogen Bonds on Proton-Coupled Electron Transfer from Phenols | Journal of the American Chemical Society.
-
IISTE.org. The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
-
IGI Global. Spectroscopic Methods for Studying Reaction Mechanisms.
-
PJSIR. INFLUENCE OF DIELECTRIC CONSTANT OF THE MEDIUM ON THE SPECIFIC RATE CONSTANT OF IODIDE-PER SULPHATE REACTION M. GHAZIUDDINAHME.
-
ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
-
ResearchGate. Spectroscopic Methods for Studying Reaction Mechanisms.
-
ResearchGate. Effect of Hydrogen Bonding Interaction on Kinetics of Cyclopentanol Reaction With Hydroperoxyl Radical at Atmospheric and Combustion Temperatures: A Theoretical Study | Request PDF.
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
-
ResearchGate. (2025, August 6). Kinetic Effects of Hydrogen Bonds on Proton-Coupled Electron Transfer from Phenols | Request PDF.
-
NIH. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC.
-
PubMed. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
-
Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
-
Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega.
-
University of California, Berkeley. Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions.
-
ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega.
-
RSC Publishing. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
-
College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution.
-
Thermo Fisher Scientific. Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
-
ResearchGate. (2025, August 6). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes.
-
Master Organic Chemistry. (2010, September 8). Chemical Kinetics.
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
-
ACS Publications. (2014, July 3). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations | Organic Letters.
-
Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. | PDF.
-
PerkinElmer. Kinetics Reaction Rate - UV Vis Spectroscopy Application.
-
YouTube. (2020, October 26). 6.3 The Kinetics of Organic Reactions | Organic Chemistry.
-
PubChem. This compound | C7H4BrClO | CID 14049806.
-
YouTube. (2021, December 1). UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule.
-
Chemistry Stack Exchange. (2020, August 29). Inconsistency in Elementary Bi-Molecular Reaction Rate Expressions.
-
International Journal of ChemTech Research. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
-
Chemistry For Everyone. (2025, October 21). How Can I Troubleshoot Inconsistent Titration Results Effectively?.
-
YouTube. (2022, February 8). The Practice and Pitfalls of Studying Organic Reaction Mechanisms | Lecture 5.
-
Sigma-Aldrich. This compound | 120077-69-2.
Sources
- 1. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 2. reddit.com [reddit.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Navigating Work-up Procedures for 4-Bromo-3-chlorobenzaldehyde Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the work-up procedures for reactions involving 4-bromo-3-chlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, understanding the nuances of its reaction work-ups is critical for achieving high yields and purity.[1][2]
This guide moves beyond simple step-by-step instructions, offering a deeper understanding of the "why" behind each procedural choice. By grounding our recommendations in mechanistic principles and field-proven experience, we aim to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions in this compound Reactions
This section addresses specific problems that may arise during the work-up of common reactions involving this compound, such as Grignard reactions, Wittig reactions, and Suzuki-Miyaura cross-coupling reactions.
Grignard Reactions
Q1: My Grignard reaction with this compound resulted in a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?
A1: Low yields in Grignard reactions are frequently traced back to the highly reactive and basic nature of the Grignard reagent itself. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Premature Quenching of the Grignard Reagent. Grignard reagents are potent bases and will react with even weakly acidic protons from sources like water, alcohols, or carboxylic acids.[3] This acid-base reaction is significantly faster than the desired nucleophilic attack on the aldehyde carbonyl.[3]
-
Solution: Rigorous anhydrous conditions are paramount. All glassware must be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Cause 2: Incomplete Formation of the Grignard Reagent. The magnesium metal surface can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide from initiating.[6]
-
Cause 3: Wurtz Coupling Side Reaction. High local concentrations of the aryl halide can lead to a side reaction where two aryl groups couple together, forming a biphenyl byproduct.[5]
-
Solution: Add the solution of the aryl halide to the magnesium suspension dropwise to maintain a low concentration throughout the reaction.[5]
-
Protocol: Acidic Work-up for Grignard Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[3] This is a milder alternative to strong acids and helps to minimize side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Wittig Reactions
Q2: After my Wittig reaction with this compound, I'm struggling to remove the triphenylphosphine oxide byproduct from my desired alkene. How can I effectively purify my product?
A2: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction, and its removal can be challenging due to its polarity.[7][8] Here are several strategies:
-
Strategy 1: Precipitation and Filtration. Triphenylphosphine oxide has limited solubility in non-polar solvents.
-
Strategy 2: Column Chromatography. If precipitation is incomplete, column chromatography is a reliable method.
-
Insight: Triphenylphosphine oxide is quite polar and will adhere strongly to silica gel. By using a relatively non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes), the desired, less polar alkene product will elute first, leaving the byproduct on the column.
-
-
Strategy 3: Greener Approaches. Some modern Wittig protocols utilize aqueous conditions or are solvent-free, which can simplify the work-up.[9][10]
-
Example: An aqueous Wittig reaction can be quenched with dilute acid, followed by extraction of the product into an organic solvent, potentially leaving the more water-soluble byproducts behind.
-
Diagram: Wittig Reaction Work-up Decision Tree
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. beyondbenign.org [beyondbenign.org]
Preventing debromination of 4-Bromo-3-chlorobenzaldehyde
Welcome to the dedicated technical support center for 4-Bromo-3-chlorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Unwanted debromination is a common challenge that can lead to reduced yields, complex purification, and compromised product integrity. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you navigate this issue effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability and reactivity of this compound.
Q1: Why is the bromine atom preferentially lost over the chlorine atom in this compound during certain reactions?
A1: The selective loss of bromine over chlorine is primarily due to the difference in bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. The C-Br bond is weaker and therefore more susceptible to cleavage under various reaction conditions, including thermal stress, photochemical decomposition, and particularly in palladium-catalyzed cross-coupling reactions.[1] In the context of palladium catalysis, the oxidative addition of the C-Br bond to the Pd(0) center is kinetically more favorable than the oxidative addition of the stronger C-Cl bond.[2]
Q2: What are the most common types of reactions where debromination of this compound is observed?
A2: Debromination is most frequently encountered during palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and cyanation reactions.[2][3][4][5] It can also occur in organometallic reactions involving Grignard reagents or organolithium species, especially if reaction conditions are not carefully controlled.[6][7]
Q3: I've observed the formation of 3-chlorobenzaldehyde in my reaction mixture. Is this a definitive sign of debromination?
A3: Yes, the presence of 3-chlorobenzaldehyde is the direct product of hydrodebromination, where the bromine atom at the 4-position is replaced by a hydrogen atom. Its detection, typically via GC-MS or LC-MS, is a clear indication that this undesired side reaction is occurring.
Q4: Can the purity of my reagents influence the extent of debromination?
A4: Absolutely. Impurities in solvents, bases, or even the starting material itself can contribute to debromination. For instance, certain impurities can facilitate the formation of palladium-hydride species, which are known to be key culprits in hydrodebromination pathways in palladium-catalyzed reactions.[2][8]
Part 2: Troubleshooting Guide for Unwanted Debromination
This section provides a systematic approach to identifying and resolving debromination issues in your experiments.
Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of 3-chlorobenzaldehyde as a major byproduct.
-
Complex purification profiles.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Palladium-Hydride Species | Palladium-hydride species can arise from the base, solvent, or other reagents and can reductively cleave the C-Br bond.[2] | Modify Reaction Conditions: • Change the Base: Switch from strong bases like alkoxides (e.g., NaOt-Bu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3]• Lower the Temperature: Reducing the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy.[2] |
| Inappropriate Ligand Choice | The ligand on the palladium catalyst significantly influences its reactivity and stability. Some ligands may promote the formation of hydride species or be unstable under the reaction conditions. | Optimize the Catalyst System: • Use Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can often stabilize the palladium center and favor the desired cross-coupling pathway over debromination.[2] |
| Solvent Effects | The solvent can influence the solubility of reagents and the stability of intermediates. Protic solvents, in particular, can sometimes be a source of protons for the hydrodebromination process. | Solvent Screening: • Use Anhydrous, Degassed Solvents: Employing anhydrous and thoroughly degassed solvents like 1,4-dioxane or toluene can minimize side reactions.[2][9] Consider using a mixture of an organic solvent and water, as this can sometimes be beneficial.[9][10] |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura reactions.
Issue 2: Debromination during Grignard or Organolithium Reactions
Symptoms:
-
Formation of 3-chlorobenzaldehyde upon quenching the reaction.
-
Low yield of the desired product (e.g., secondary alcohol after addition to the aldehyde).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metal-Halogen Exchange | Organolithium reagents, in particular, can undergo metal-halogen exchange with the aryl bromide, leading to the formation of an aryllithium species at the 4-position, which is then protonated upon workup. | Modify Reagent and Conditions: • Use a Grignard Reagent: Grignard reagents are generally less prone to metal-halogen exchange than organolithiums.[7]• Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to suppress the rate of metal-halogen exchange. |
| Slow Addition of Reagent | A high local concentration of the organometallic reagent can favor side reactions. | Control Addition Rate: • Slow, Dropwise Addition: Add the organometallic reagent slowly and ensure efficient stirring to maintain a low concentration of the reactive species.[2] |
Part 3: Preventative Strategies
Proactive measures can often be the most effective way to avoid debromination.
Strategy 1: Optimized Palladium-Catalyzed Cross-Coupling Conditions
For reactions like Suzuki-Miyaura, Heck, or cyanation, the choice of catalyst, base, and solvent is critical. The following protocol is designed to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[2]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the absence of 3-chlorobenzaldehyde. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 2: In Situ Halogen Exchange
In some challenging cases, an in situ halogen exchange from bromide to the more reactive iodide can facilitate the desired reaction at a lower temperature, thereby reducing the likelihood of debromination.[11] This strategy involves adding a catalytic amount of an iodide source to the reaction mixture.
Decision Tree for Preventative Strategy Selection
Caption: Decision tree for selecting a preventative strategy.
References
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
- ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- FAQ. (n.d.). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE?.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Reddit. (2025). Reaction Conditions for Selective Debromination. r/Chempros.
- ACS Publications. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis.
- ResearchGate. (n.d.). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Grokipedia. (2026). Bromochlorobenzene.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
- ResearchGate. (n.d.). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- ResearchGate. (n.d.). Fragmentation of Aryl Halide π Anion Radicals. Bending of the Cleaving Bond and Activation vs Driving Force Relationships.
- Wikipedia. (n.d.). Bromochlorobenzene.
- Chapter 1. (n.d.).
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
- Chemistry LibreTexts. (2023). Heck Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process.
- ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
- Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols.
- ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene.
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Biblioteka Nauki. (n.d.). MECHANOCHEMICAL DESTRUCTION OF 4-BROMOCHLOROBENZENE WITH CaO. EFFICIENCY, KINETICS, AND MECHANISM.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
- MSU chemistry. (n.d.). Main Group Organometallic Compounds.
- ChemSpider Synthetic Pages. (n.d.). AlCl3 Catalyzed bromination of benzaldehyde.
- PubMed. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- PubChem. (n.d.). p-Bromochlorobenzene.
- Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE.
- PubChem. (n.d.). 2-Bromo-4-chlorobenzaldehyde.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Low conversion rates in 4-Bromo-3-chlorobenzaldehyde reactions
Introduction: Understanding the Reactivity of 4-Bromo-3-chlorobenzaldehyde
This compound is a key synthetic intermediate whose utility is defined by its distinct reactive sites: the aldehyde group and two different carbon-halogen bonds (C-Br and C-Cl). Low conversion rates in reactions involving this molecule often stem from a misunderstanding of the interplay between these functional groups.
The primary challenges arise from:
-
Steric Hindrance: The chlorine atom is positioned ortho to the bromine, creating significant steric bulk around the C-Br bond. This spatial obstruction can impede the approach of a palladium catalyst, a critical step in many cross-coupling reactions.[1][2]
-
Electronic Effects: Both halogens are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The aldehyde group is also strongly deactivating.
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C4 position if reaction conditions are carefully controlled.
This guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues leading to low conversion rates, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Low conversion is most frequently reported during C-C and C-N bond formation. The following sections address the most common reaction classes.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing very low conversion to the desired biaryl product. What are the most likely causes and how can I fix it?
Answer: This is a classic problem often rooted in the steric hindrance from the ortho-chloro substituent and suboptimal catalyst system selection. A systematic evaluation is crucial.
-
Causality: The oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step. The steric bulk of the ortho-chloro group hinders this process. Standard, less bulky ligands like triphenylphosphine (PPh₃) often fail because they cannot create a sufficiently reactive and accessible catalytic center.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps. For sterically hindered aryl bromides (and especially the more challenging aryl chlorides), ligands from the SPhos, XPhos, or RuPhos families are industry-standard starting points.[3]
-
Causality: The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species. The choice of base must be matched to the stability of your substrates and the solvent system. A base that is too weak may not facilitate transmetalation efficiently, while one that is too strong could promote unwanted side reactions, including decomposition of the aldehyde.
-
Solution:
-
Start with Potassium Phosphate (K₃PO₄): This is often an excellent and mild base for Suzuki couplings.
-
Consider Carbonates: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective, particularly when substrates are base-sensitive.[4]
-
Solubility is Key: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system like Dioxane/Water or Toluene/Water can be beneficial.
-
-
Causality: The boronic acid coupling partner can react with trace water or protic solvents to be replaced by a hydrogen atom, effectively destroying the reagent. This side reaction is often competitive with the desired transmetalation, especially if the catalytic cycle is slow.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry, degassed solvents. While some water is often necessary to activate the boronate, excess water can be detrimental.
-
Use a Stoichiometric Excess: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for any loss due to protodeborylation.
-
Check Boronic Acid Quality: Boronic acids can dehydrate over time to form cyclic boroxine anhydrides, which are often less reactive. If in doubt, use a fresh bottle or recrystallize the reagent.[5]
-
Caption: Systematic troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Issue 2: Stalled Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is not going to completion. What should I investigate?
Answer: Similar to Suzuki couplings, C-N couplings of this substrate are challenging due to sterics. However, the choice of base is often even more critical in Buchwald-Hartwig aminations.
-
Causality: The mechanism of C-N coupling is highly sensitive to the steric and electronic properties of the phosphine ligand. For coupling primary amines with sterically hindered aryl bromides, a ligand that is both bulky and can form a monoligated Pd(0) species is often required for efficient reductive elimination.
-
Solution: Use of modern, highly active ligands is recommended. BrettPhos and RuPhos are excellent starting points for these types of transformations.[3] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.[3]
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. However, the aldehyde group is sensitive to strong bases and can undergo unwanted side reactions (e.g., Cannizzaro reaction, aldol condensation). Using a base like sodium tert-butoxide (NaOtBu) is common but can be too harsh.
-
Solution:
-
Screen Weaker Bases: If you suspect substrate decomposition, switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4] While the reaction may be slower, it can preserve the integrity of the aldehyde.
-
Consider LHMDS: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong but sterically hindered base that is often compatible with a wider range of functional groups than NaOtBu.[4]
-
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | RuPhos, BrettPhos | LHMDS, Cs₂CO₃ | Toluene or Dioxane | 90-110 |
| Sonogashira | XPhos, P(t-Bu)₃ | Cs₂CO₃, DBU | THF or DMF | 50-80 |
Issue 3: Failure in Sonogashira Coupling
Question: I'm trying to couple this compound with a terminal alkyne and seeing no product, only starting material and alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?
Answer: Sonogashira couplings are notoriously sensitive to reaction conditions, particularly the activity of the copper co-catalyst and the presence of oxygen.
-
Causality: The reaction requires both a palladium catalyst (for the C-Br activation) and a copper(I) co-catalyst (to form the copper acetylide). The presence of oxygen can oxidize Cu(I) to Cu(II), which promotes the undesired homocoupling of the alkyne.[6] It can also lead to the formation of palladium black (inactive Pd(0) aggregate).[7]
-
Solution:
-
Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for an extended period.[8]
-
Use Fresh Reagents: Use a fresh, high-purity source of CuI. Old CuI can be contaminated with oxidized copper species.
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate the Glaser homocoupling side reaction. These often require a more specialized palladium catalyst/ligand system but can be very effective.[9]
-
-
Causality: Liquid amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are prone to oxidation over time, forming impurities that can inhibit catalytic activity.
-
Solution: Use freshly distilled amine bases for the reaction to ensure high purity.[7]
General FAQs
Q1: Which halogen on this compound is more reactive? The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This is due to the lower bond dissociation energy of the C-Br bond. This differential reactivity allows for selective coupling at the bromine position while leaving the chlorine untouched, provided mild reaction conditions are used.
Q2: Can the aldehyde group interfere with my cross-coupling reaction? Yes. The aldehyde is sensitive to strong bases and nucleophiles. Under strongly basic conditions (e.g., with NaOtBu), it can undergo self-condensation or other decomposition pathways. Furthermore, the aldehyde can potentially coordinate to the palladium center, though this is less common than issues arising from base sensitivity.
Q3: I see multiple unidentified spots on my TLC plate. What are the likely side products? Besides the starting material and desired product, common side products include:
-
Homocoupling Product: Two molecules of the this compound coupling together.
-
Hydrodehalogenation Product: The bromine atom is replaced by a hydrogen. This occurs if there is a source of hydride in the reaction or via certain catalyst decomposition pathways.
-
Protodeborylation/De-alkynation Product: As discussed above, the coupling partner can be consumed by side reactions.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki Coupling
This protocol is designed to efficiently test multiple ligands to identify an optimal catalyst system for a challenging substrate.
-
Array Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq), the boronic acid partner (1.3 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge thoroughly with argon or nitrogen.
-
Stock Solution Preparation: Prepare separate stock solutions in degassed dioxane of your palladium pre-catalyst (e.g., Pd₂(dba)₃) and a series of ligands to be tested (e.g., XPhos, SPhos, PPh₃ as a negative control).
-
Catalyst Addition: To each respective vial, add the palladium source (e.g., 2 mol %) and the corresponding ligand (e.g., 4.4 mol %).
-
Solvent Addition: Add degassed dioxane and water (e.g., 10:1 ratio) to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Transfer the array to a heating block set to 100 °C and stir for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion in each case.
References
- Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Optimization of reaction conditions. a | Download Table. (n.d.). ResearchGate.
- Optimization of conditions in the reaction of 4-chlorobenzaldehyde (1),... (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Problems with Suzuki coupling. (2025). Reddit.
- 6 Steric Hindrance | PDF. (n.d.). Scribd.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PubMed Central.
- What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2023). Quora.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015). ResearchGate.
Sources
- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselectivity in Reactions of 4-Bromo-3-chlorobenzaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-chlorobenzaldehyde and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for controlling stereochemistry in your synthetic routes. The unique electronic and steric profile of this di-halogenated benzaldehyde presents specific challenges and opportunities in asymmetric synthesis. This resource is structured as a series of questions and answers to directly address common issues encountered in the laboratory.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might be facing during your experiments. The advice provided is based on established principles of physical organic chemistry and proven strategies in asymmetric catalysis.
Question 1: "I am performing a nucleophilic addition to the aldehyde of this compound and obtaining a nearly 1:1 mixture of enantiomers. How can I improve the enantioselectivity?"
Answer:
Achieving high enantioselectivity in nucleophilic additions to an achiral aldehyde like this compound is fundamentally about creating a diastereomeric transition state with a significant energy difference. A racemic or near-racemic outcome indicates that the nucleophile is attacking the Re and Si faces of the aldehyde with almost equal ease. Here’s a systematic approach to resolving this issue:
Underlying Cause: The prochiral carbonyl group of your starting material is not being effectively discriminated by your reagent or catalyst system. The electronic properties of the chloro and bromo substituents, while influencing the aldehyde's reactivity, do not inherently favor one face over the other without a chiral director.
Troubleshooting Workflow:
Detailed Protocols & Explanations:
-
Introduction of a Chiral Catalyst: If you are not already using one, a chiral catalyst is essential. The choice of catalyst depends on the nature of your nucleophile.
-
For Grignard or Organolithium Reagents (Arylation/Alkylation): Chiral ligands that complex with the metal are effective. Binaphthyl-prolinol ligands, for example, have shown high efficacy in the enantioselective arylation of aromatic aldehydes.[1]
-
For Reductions (Hydride Addition): The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly reliable method for the enantioselective reduction of prochiral ketones and aldehydes.
-
For Aldol and Michael Additions: Organocatalysts, such as diarylprolinol silyl ethers, can activate the aldehyde by forming a chiral iminium ion, which then directs the incoming nucleophile to a specific face.[2]
-
-
Optimization of the Chiral Ligand/Catalyst: If you are already using a chiral catalyst with poor results, the specific ligand may not be optimal for the electronic and steric profile of this compound.
-
Steric Tuning: The ortho-chloro group introduces significant steric hindrance on one side of the aldehyde. A chiral ligand with tunable steric bulk can be used to either complement or override this existing steric bias. For instance, if your current ligand is too bulky, it might be clashing with the chloro-substituent, leading to a loss of selectivity. Conversely, a bulkier ligand might be necessary to effectively block one face of the aldehyde.
-
Electronic Tuning: The electron-withdrawing nature of the halogens makes the aldehyde carbonyl more electrophilic. This can sometimes lead to a faster, less selective background reaction. A more Lewis acidic catalyst might be required to ensure the catalyzed pathway dominates.
-
-
Solvent and Temperature Screening: These are critical parameters for maximizing enantioselectivity.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) will decrease the thermal energy of the system, making the small energy difference between the two diastereomeric transition states more significant and thus favoring the formation of one enantiomer.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A screen of non-coordinating (e.g., toluene, dichloromethane) and coordinating (e.g., THF, Et2O) solvents is highly recommended.
-
Data Comparison Table (Illustrative):
| Catalyst System | Temperature (°C) | Solvent | Enantiomeric Excess (% ee) |
| Uncatalyzed | 25 | THF | ~0% |
| (R)-CBS Catalyst | 25 | THF | 75% |
| (R)-CBS Catalyst | -20 | THF | 92% |
| (R)-CBS Catalyst | -78 | Toluene | >99% |
| Chiral Ligand A | 0 | CH2Cl2 | 60% |
| Chiral Ligand B (more bulky) | 0 | CH2Cl2 | 85% |
Question 2: "My aldol reaction with this compound is giving poor diastereoselectivity. How can I control the formation of syn vs. anti products?"
Answer:
Diastereoselectivity in aldol reactions is determined by the geometry of the enolate (E vs. Z) and the transition state of the reaction (e.g., chair-like Zimmerman-Traxler model).[3] The substituents on your benzaldehyde can influence the preferred transition state.
Underlying Cause: The relative orientation of the aldehyde, the enolate, and the chelating metal in the transition state is not being effectively controlled. This can be due to the wrong choice of enolate-forming conditions, Lewis acid, or the use of a chiral auxiliary that is mismatched with the substrate.
Troubleshooting Strategies:
-
Control Enolate Geometry:
-
Z-enolates , typically formed using bulky amide bases like lithium diisopropylamide (LDA) in THF, generally lead to syn -aldol products.
-
E-enolates , which can be favored with smaller counter-ions like lithium hexamethyldisilazide (LiHMDS) or by including additives like HMPA, tend to give anti -aldol products.
-
-
Utilize a Chiral Auxiliary: Attaching a chiral auxiliary to your enolate partner (e.g., Evans' oxazolidinone auxiliaries) is a powerful method for directing diastereoselectivity. The bulky auxiliary will force the aldol reaction to proceed through a specific transition state, leading to a single diastereomer. It's important to select the correct auxiliary enantiomer to achieve the desired syn or anti product.
-
Lewis Acid Mediation: The choice of Lewis acid in a Mukaiyama-type aldol reaction (using a silyl enol ether) is critical.[4]
-
Chelating Lewis Acids (e.g., TiCl4, MgBr2) can form a rigid, six-membered ring transition state, often leading to high syn-selectivity. The ortho-chloro group of this compound might participate in or sterically hinder this chelation.
-
Non-Chelating Lewis Acids (e.g., BF3·OEt2) favor an open transition state, which can lead to different diastereomeric outcomes, often favoring the anti product.
-
Experimental Protocol: Evans' Asymmetric Syn-Aldol Reaction
This protocol is a reliable method for achieving high syn-diastereoselectivity.
-
Acylation: Acylate the (R)-4-benzyl-2-oxazolidinone with propionyl chloride to form the N-propionyl imide.
-
Enolate Formation: In a flame-dried flask under argon, dissolve the N-propionyl imide in anhydrous CH2Cl2 and cool to -78 °C. Add di-n-butylboron triflate (Bu2BOTf) dropwise, followed by triethylamine (TEA). Stir for 30 minutes to form the Z-enolate.
-
Aldol Addition: Add a solution of this compound (1.0 eq) in CH2Cl2 to the enolate solution at -78 °C.
-
Reaction Monitoring & Quench: Stir the reaction at -78 °C for 1 hour, then warm to 0 °C over 1 hour. Monitor by TLC. Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup & Purification: Extract the product with CH2Cl2, dry over Na2SO4, and purify by column chromatography to obtain the syn-aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with LiOH/H2O2) to yield the chiral β-hydroxy acid.
Frequently Asked Questions (FAQs)
Q1: How do the bromo and chloro substituents on the aromatic ring influence stereoselectivity?
The halogen substituents exert both steric and electronic effects that can influence the outcome of a stereoselective reaction.[5][6]
-
Electronic Effect: Both chlorine and bromine are electron-withdrawing groups by induction, making the aldehyde's carbonyl carbon more electrophilic. This increased reactivity can sometimes be detrimental to selectivity, as the uncatalyzed background reaction may compete with the desired stereocontrolled pathway. A highly active catalyst is needed to ensure the reaction proceeds primarily through the asymmetric channel.
-
Steric Effect: The chlorine atom at the 3-position (ortho to the aldehyde) provides significant steric bulk. In catalyst-substrate interactions, this steric hindrance must be considered. A chiral catalyst must orient the benzaldehyde in a way that minimizes steric clash with the ortho-chloro group, and this preferred orientation is the basis for stereochemical control. For some catalysts, this may lead to a "matched" case where the inherent steric bias of the substrate reinforces the facial bias of the catalyst. In a "mismatched" case, they may oppose each other, leading to lower selectivity.
Q2: What is the first experiment I should run to screen for optimal reaction conditions for a new asymmetric transformation?
A Design of Experiments (DoE) approach is efficient, but a simplified practical screen should focus on the most impactful variables first: catalyst/ligand structure and temperature .
-
Catalyst/Ligand Screen: Select 3-5 commercially available chiral ligands from different structural classes (e.g., a BINOL derivative, a Trost ligand, a Salen ligand) that are known to be effective for the transformation you are attempting. Run small-scale reactions with each at a standard temperature (e.g., 0 °C).
-
Temperature Screen: Take the most promising ligand from the initial screen and run the reaction at three different temperatures: room temperature, 0 °C, and -40 °C (or -78 °C).
-
Solvent Screen: Once a good ligand and temperature range are identified, screen a few solvents of varying polarity (e.g., Toluene, CH2Cl2, THF).
This tiered approach allows you to quickly identify the most critical factors influencing the stereochemical outcome for your specific reaction.
Q3: Can I use a chiral substrate instead of a chiral catalyst to control stereochemistry?
Yes, this is a valid strategy known as substrate control . If your nucleophile is chiral, it can induce stereoselectivity in the reaction with the achiral this compound. This is an example of 1,2-asymmetric induction. The effectiveness of this approach depends on the ability of the existing stereocenter on the nucleophile to effectively bias the trajectory of the attack on the aldehyde. Sometimes, this effect is enhanced by chelation to a Lewis acid, which locks the conformation of the nucleophile and improves facial selectivity.[7]
References
- Chiral ligands used for optimization. (n.d.). ResearchGate.
- Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU chemistry.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (n.d.). PubMed Central.
- Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. (2019). ResearchGate.
- Optimization of asymmetric catalysts using achiral ligands: metal geometry-induced ligand asymmetry. (2001). PubMed.
- A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. (n.d.). PubMed Central.
- The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. (n.d.). Journal of the American Chemical Society.
- Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione. (2004). PubMed.
- At what point does steric considerations outweigh electronic considerations and vise versa when comparing the reactivities of aldehydes/ketones towards nucleophiles? (2021). Reddit.
- The Strategic Importance of 2-Chloro-4-bromobenzaldehyde in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes. (2016). PubMed.
- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed.
- 1 Stereoselective Acetate Aldol Reactions. (n.d.). Wiley-VCH.
- Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides. (2025). PubMed.
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
- Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI.
- Catalytic Asymmetric Epoxidation of Aldehydes with Two VANOL-Derived Chiral Borate Catalysts. (2019). PubMed.
- Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. (n.d.). ResearchGate.
- The Selective Aldol Reaction. (2002). Macmillan Group Meeting.
Sources
- 1. Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Temperature Optimization for 4-Bromo-3-chlorobenzaldehyde Reactions
Welcome to the technical support center for reactions involving 4-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) related to temperature optimization in your experiments. The dual reactivity of this compound, stemming from its aldehyde functional group and the carbon-halogen bonds, makes it a versatile building block in organic synthesis.[1][2] However, achieving optimal reaction outcomes hinges on precise temperature control.
This document will provide in-depth technical guidance, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in reactions with this compound?
Temperature is a crucial factor as it directly influences reaction kinetics, thermodynamics, and selectivity. For any given reaction, there is an optimal temperature range that maximizes the desired product yield while minimizing the formation of byproducts. Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat may cause degradation of starting materials, reagents, or the desired product.[3][4]
Q2: How do the bromo and chloro substituents on the benzaldehyde ring affect optimal reaction temperatures?
The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring towards certain reactions. This may necessitate higher reaction temperatures to overcome the activation energy, particularly in cross-coupling reactions.[5] Conversely, the aldehyde group's reactivity can also be influenced by these substituents.
Q3: What are the general temperature considerations for common reactions involving this compound?
-
Suzuki-Miyaura Coupling: These reactions often require elevated temperatures to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6] Typical temperature ranges are between 80-110 °C, often in high-boiling point solvents like toluene, dioxane, or DMF.[6]
-
Wittig Reaction: The stereoselectivity of the Wittig reaction is highly temperature-dependent. For unstabilized ylides, low temperatures (e.g., -78 °C) are crucial for achieving high Z-selectivity by favoring the kinetically controlled pathway.[7] For stabilized ylides, reactions can often be run at room temperature or with gentle heating.
-
Reduction of the Aldehyde: The reduction of the aldehyde to an alcohol can often be achieved at or below room temperature using mild reducing agents like sodium borohydride.[8][9] Careful temperature control is necessary to prevent over-reduction or side reactions.
Q4: I'm observing significant byproduct formation. Could temperature be the culprit?
Absolutely. Elevated temperatures can promote side reactions such as homocoupling of boronic acids in Suzuki reactions or decomposition of sensitive functional groups.[3] Conversely, if the temperature is too low, the desired reaction may be too slow, allowing for competing side reactions to become more prominent. A systematic temperature screen is often the best approach to identify the optimal balance.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: Your starting materials, this compound and the boronic acid derivative, remain largely unreacted after the specified reaction time.
Possible Temperature-Related Causes and Solutions:
-
Insufficient Temperature: The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Solvents with higher boiling points like toluene or dioxane may be necessary to achieve the required temperatures.[6]
-
-
Catalyst Decomposition at High Temperatures: While Suzuki couplings often require heat, excessive temperatures can lead to the decomposition of the palladium catalyst, often observed by the formation of palladium black.[10]
-
Solution: If you observe catalyst decomposition, try running the reaction at a slightly lower temperature for a longer duration. Also, ensure a strictly inert atmosphere is maintained throughout the reaction, as oxygen can contribute to catalyst degradation at elevated temperatures.[3]
-
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials, combine this compound (1.0 eq), your boronic acid (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq) in a degassed solvent (e.g., dioxane/water 4:1).
-
Temperature Gradient: Place the vials in separate heating blocks or an oil bath set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Analysis: Compare the conversion and byproduct profile at each temperature to determine the optimal conditions.
Table 1: Suggested Temperature Ranges for Suzuki-Miyaura Coupling
| Solvent | Temperature Range (°C) | Notes |
| Toluene | 80 - 110 | A common choice with a suitable boiling point. |
| Dioxane | 80 - 100 | Often used with aqueous bases. |
| DMF | 90 - 120 | A more polar option, can sometimes accelerate reactions. |
Diagram 1: Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Problem 2: Poor Stereoselectivity in a Wittig Reaction
Symptoms: Your Wittig reaction with an unstabilized ylide is producing a mixture of E and Z isomers, with a lower than desired proportion of the Z-alkene.
Possible Temperature-Related Causes and Solutions:
-
Reaction Temperature is Too High: For unstabilized ylides, the formation of the Z-alkene is the kinetically favored pathway. At higher temperatures, the reaction can become reversible, allowing for equilibration to the thermodynamically more stable E-alkene.[7]
-
Solution: Perform the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath). It is crucial to maintain this low temperature throughout the addition of the aldehyde to the ylide.
-
Experimental Protocol: Low-Temperature Wittig Reaction for Z-Selectivity
-
Ylide Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base (e.g., n-BuLi or NaHMDS) to form the ylide (a color change is often observed).
-
Aldehyde Addition: While maintaining the temperature at -78 °C, slowly add a solution of this compound in anhydrous THF.
-
Reaction and Quenching: Stir the reaction at -78 °C for the recommended time before slowly warming to room temperature and quenching with a suitable reagent (e.g., saturated aqueous NH₄Cl).
Diagram 2: Temperature's Influence on Wittig Stereoselectivity
Caption: Effect of temperature on Wittig reaction stereoselectivity.
Problem 3: Incomplete Reduction or Side Reactions
Symptoms: When reducing the aldehyde of this compound, you observe unreacted starting material or the formation of unexpected byproducts.
Possible Temperature-Related Causes and Solutions:
-
Reaction is Too Slow at Low Temperatures: While many reductions proceed well at 0 °C or room temperature, a sluggish reaction may require gentle warming.
-
Solution: After the initial addition of the reducing agent at a low temperature (e.g., 0 °C) to control the initial exotherm, allow the reaction to slowly warm to room temperature. If the reaction is still incomplete, gentle heating (e.g., to 40 °C) can be attempted, but with careful monitoring for byproduct formation.
-
-
Side Reactions at Higher Temperatures: The aldehyde functional group is reactive and can participate in other reactions at elevated temperatures, especially in the presence of strong bases or acids.[11]
-
Solution: Maintain a low to moderate temperature throughout the reaction. For selective reductions, it is generally advisable to start at a low temperature and only warm as necessary.[9]
-
Table 2: General Temperature Guidelines for Aldehyde Reduction
| Reducing Agent | Typical Temperature (°C) | Notes |
| Sodium Borohydride (NaBH₄) | 0 to Room Temperature | A mild and selective reagent.[8] |
| Lithium Aluminum Hydride (LAH) | -78 to 0 | A much stronger reducing agent; requires stricter temperature control. |
References
- Selective Reduction of 2-[(Benzoyl)oxy]benzaldehydes without Intramolecular Transesterification.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Selective Enzym
- Selective reduction of benzaldehyde in the presence of various ketones.
- Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde.Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.Benchchem.
- What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE?FAQ.
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.Oriental Journal of Chemistry.
- 4-Bromobenzaldehyde.Wikipedia.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Technical Support Center: Optimizing Witt-ig Reaction Conditions for High Z-Selectivity.Benchchem.
- Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
- The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.Benchchem.
- This compound.PubChem.
- Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method.
- Significance and Research Context of Halogen
- Aromatic Aldehydes and Ketones - Preparation and Properties.Online Chemistry notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Technical Support Center: Stability and Reactivity of 4-Bromo-3-chlorobenzaldehyde in Basic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-3-chlorobenzaldehyde. Here, we address common challenges and questions regarding the stability and reactivity of this compound in the presence of bases, providing troubleshooting advice and best practices to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned dark brown after adding a strong base like sodium hydroxide. What is causing this discoloration and potential degradation?
A: The discoloration you are observing is likely due to decomposition or polymerization of the aldehyde under harsh basic conditions. Aromatic aldehydes can be sensitive to strong bases and high temperatures.
Causality Explained: this compound possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the bromine and chlorine atoms on the aromatic ring. While this enhances its reactivity for desired nucleophilic additions, it also increases its susceptibility to undesired side reactions and degradation pathways in the presence of strong, concentrated bases. The base can promote complex condensation or polymerization reactions, leading to the formation of colored, high-molecular-weight byproducts. It is crucial to handle the compound under controlled conditions, such as maintaining a low temperature and using an inert atmosphere to prevent oxidation, which can be exacerbated by basic conditions.[1][2]
Q2: I am attempting a reaction and have unexpectedly isolated two products: 4-bromo-3-chlorobenzoic acid and 4-bromo-3-chlorobenzyl alcohol. Why did this happen?
A: You are observing the classic outcome of a Cannizzaro reaction . This is a common and often undesired side reaction when working with aromatic aldehydes that lack α-hydrogens, such as this compound, in the presence of a strong base.
Mechanistic Insight: The Cannizzaro reaction is a base-induced disproportionation where one molecule of the aldehyde is oxidized to a carboxylic acid and a second molecule is reduced to an alcohol.[3] The reaction proceeds via the following steps:
-
Nucleophilic Attack: A hydroxide ion (from a strong base like KOH or NaOH) attacks the electrophilic carbonyl carbon of the aldehyde.[4]
-
Hydride Transfer: The resulting tetrahedral intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[4][5]
-
Proton Exchange: A final proton exchange between the resulting carboxylate and alkoxide ions yields the final products: a carboxylate salt and an alcohol.[4]
Under ideal conditions, the maximum theoretical yield for each product is only 50%.[4] This reaction is a significant competing pathway that can drastically lower the yield of your intended product.
Sources
Validation & Comparative
A Comparative Guide to GC-MS Analysis for High-Purity 4-Bromo-3-chlorobenzaldehyde
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of efficacy, safety, and reproducibility. 4-Bromo-3-chlorobenzaldehyde, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. Even trace impurities, such as regioisomers or residual starting materials, can have profound impacts on downstream reactions and the toxicological profile of the final product.[1][2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methodology for their needs.
The Critical Role of Purity in this compound
This compound is a disubstituted aromatic aldehyde with the chemical formula C₇H₄BrClO.[3] Its utility as a precursor in organic synthesis necessitates a stringent purity profile. The presence of isomeric impurities, such as 3-bromo-4-chlorobenzaldehyde or other regioisomers, can be particularly challenging to control and separate due to their similar physicochemical properties.[1][2] Furthermore, residual solvents or by-products from its synthesis can interfere with subsequent reactions. Therefore, a robust analytical method is required to not only quantify the main component but also to detect and identify potential impurities.
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound.[4][5] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[6]
The "Why" Behind the GC-MS Protocol
The selection of GC-MS parameters is critical for achieving accurate and reliable results. Here, we delve into the causality behind the experimental choices for the analysis of this compound.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.
Rationale: Proper sample preparation is crucial to ensure that the sample is free of particulate matter that could contaminate the GC inlet and column. The choice of a volatile solvent is essential for compatibility with the GC injection process.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral resolution. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A non-polar column is suitable for the separation of halogenated aromatic compounds based on their boiling points. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 50:1 | A split injection is used for concentrated samples to avoid overloading the column and detector. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-350 m/z | Covers the molecular weight of the target analyte and potential fragments and impurities. |
3. Data Analysis:
-
The purity of this compound is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurity identification is performed by comparing the mass spectrum of each impurity peak with a reference library (e.g., NIST).
Rationale: Area percent normalization is a straightforward method for purity estimation, assuming that all components have a similar response factor in the MS detector. Mass spectral library matching provides a high degree of confidence in impurity identification.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS purity analysis of this compound.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful technique, other methods offer distinct advantages and can provide complementary information. The choice of the most suitable technique depends on the specific analytical requirements, such as the need for absolute quantification or the analysis of non-volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[4][8]
Experimental Protocol: HPLC Purity Analysis of this compound
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute to a working concentration of approximately 100 µg/mL with the mobile phase.
-
Filter through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is determined by area percent normalization from the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a reference standard for the analyte itself.[9][10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol: qNMR Purity Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and a known amount (e.g., 10 mg) of a high-purity internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Conditions:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
3. Data Analysis:
-
The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity and weight.
Head-to-Head Comparison: GC-MS vs. HPLC vs. qNMR
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity and partitioning, detection by UV absorbance. | Quantification based on the intrinsic magnetic properties of atomic nuclei. |
| Analyte Volatility | Required | Not required | Not required |
| Thermal Stability | Required | Not required | Not required |
| Sensitivity | High (ng to pg level) | Moderate to high (µg to ng level) | Lower (mg level) |
| Selectivity | Very high (mass-based) | Moderate (retention time and UV spectrum) | High (chemical shift) |
| Impurity Identification | Excellent (mass spectral libraries) | Limited (requires reference standards or LC-MS) | Good (structural information from spectrum) |
| Quantification | Relative (area %) or with standards | Relative (area %) or with standards | Absolute (with internal standard) |
| Throughput | High | High | Lower |
| Cost | Moderate to high | Moderate | High |
Decision-Making Framework
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the routine purity assessment of this compound, GC-MS offers an excellent balance of sensitivity, selectivity, and impurity identification capabilities , particularly for volatile and semi-volatile impurities that are common in its synthesis. Its high throughput makes it suitable for quality control in a manufacturing environment.
HPLC is a robust alternative, especially when non-volatile impurities or thermal degradation of the analyte is a concern. It is a widely accessible technique and provides reliable quantification when appropriate reference standards are available.
qNMR stands out as the gold standard for absolute purity determination. When a highly accurate purity value is required, for instance, in the certification of a reference material or in early-stage drug development where impurity standards are scarce, qNMR is the method of choice.
Ultimately, a multi-faceted approach, potentially employing GC-MS or HPLC for routine screening and qNMR for orthogonal validation and the establishment of primary standards, will provide the most comprehensive and trustworthy assessment of this compound purity. This ensures the integrity of downstream processes and the quality of the final product, which is paramount in the pharmaceutical and chemical industries. The validation of the chosen analytical procedure should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.[11][12]
References
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Abraham Entertainment. (2023).
- Slideshare. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
- ResearchGate. (2016).
- PubChem. (n.d.). This compound. [Link]
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
- PubMed. (2016).
- ACS Publications. (2014).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]
- SIELC Technologies. (2018). 4-Chlorobenzaldehyde. [Link]
- NIH. (2013).
- Oakwood Chemical. (n.d.). This compound. [Link]
- PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brewerscience.com [brewerscience.com]
- 5. news-medical.net [news-medical.net]
- 6. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 4-Bromo-3-chlorobenzaldehyde and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the ¹H NMR spectrum of 4-Bromo-3-chlorobenzaldehyde, a key building block in medicinal chemistry. We will explore its characteristic spectral features in comparison to related benzaldehyde derivatives and discuss the identification of potential impurities arising from its synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] For substituted benzaldehydes, ¹H NMR provides a detailed fingerprint, revealing the electronic environment of each proton. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the aldehydic and aromatic protons are highly sensitive to the nature and position of substituents on the benzene ring.[1] A thorough understanding of these spectral parameters is crucial for verifying the structure and purity of compounds like this compound.
The Distinct ¹H NMR Profile of this compound
The ¹H NMR spectrum of this compound is characterized by a downfield aldehyde proton signal and a complex splitting pattern in the aromatic region, arising from the disubstitution of the benzene ring.
Expected Spectral Data for this compound:
Based on established principles and spectral data, the ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is predicted to exhibit the following key signals:
-
Aldehyde Proton (CHO): A singlet peak appearing significantly downfield, typically around δ 9.98 ppm. This pronounced downfield shift is a hallmark of aldehydic protons, which are strongly deshielded by the adjacent electron-withdrawing carbonyl group.
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring. The expected splitting pattern and chemical shifts are as follows:
-
A doublet at approximately δ 8.11 ppm with a small coupling constant (J ≈ 1.9 Hz). This signal corresponds to the proton at position 2 (H-2), which is ortho to the aldehyde group and meta to the chlorine atom.
-
An AB system or a doublet of doublets centered around δ 8.02 ppm with a larger coupling constant (J ≈ 8.2 Hz). This signal is attributed to the proton at position 5 (H-5), which is ortho to the bromine atom and meta to the aldehyde group.
-
A doublet of doublets at approximately δ 7.77 ppm, with coupling constants matching the other two aromatic protons (J ≈ 1.9 Hz and 8.2 Hz). This signal corresponds to the proton at position 6 (H-6), which is ortho to both the chlorine and the aldehyde group.
-
A Comparative Analysis with Simpler Benzaldehydes
To fully appreciate the spectral nuances of this compound, a comparison with simpler, related benzaldehydes is instructive. The electronic effects of the halogen substituents (Bromine and Chlorine) play a significant role in determining the chemical shifts of the aromatic protons.
| Compound | Aldehydic Proton (CHO) Chemical Shift (δ ppm) | Aromatic Proton Chemical Shifts (δ ppm) |
| Benzaldehyde | ~10.0 | 7.5-7.9 (complex multiplet) |
| 4-Bromobenzaldehyde | ~9.99 (s) | 7.82 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H) |
| 4-Chlorobenzaldehyde | ~9.99 (s) | 7.82 (d, J = 8.5 Hz, 2H), 7.52 (d, J = 8.5 Hz, 2H) |
| This compound | ~9.98 (s) | 8.11 (d, J = 1.9 Hz, 1H), 8.02 (d, J = 8.2 Hz, 1H), 7.77 (dd, J = 8.2, 1.9 Hz, 1H) |
Table 1: Comparison of ¹H NMR Data for Substituted Benzaldehydes in DMSO-d₆.
The data in Table 1 highlights how the substitution pattern influences the aromatic region of the spectrum. In the para-substituted analogs (4-bromo- and 4-chlorobenzaldehyde), the symmetry of the molecule results in two distinct doublets for the aromatic protons.[1] In contrast, the meta- and ortho-disubstitution in this compound breaks this symmetry, leading to a more complex and informative splitting pattern.
Identifying Potential Impurities from Synthesis
This compound is typically synthesized via the oxidation of (4-bromo-3-chlorophenyl)methanol.[2] Incomplete oxidation can lead to the presence of the starting alcohol as an impurity in the final product. Additionally, over-oxidation could potentially result in the formation of 4-bromo-3-chlorobenzoic acid.
¹H NMR Signatures of Potential Impurities:
-
(4-bromo-3-chlorophenyl)methanol: The presence of this alcohol would be indicated by a characteristic benzylic proton signal (a singlet or a doublet depending on coupling with the hydroxyl proton) around δ 4.5-4.7 ppm and a hydroxyl proton signal which can be broad and variable in its chemical shift.
-
4-bromo-3-chlorobenzoic acid: This carboxylic acid impurity would show a very broad singlet for the acidic proton, typically far downfield (>10 ppm), and aromatic signals that are slightly shifted compared to the aldehyde.
Therefore, careful examination of the baseline and the regions upfield and downfield of the primary aldehyde and aromatic signals is crucial for assessing the purity of this compound.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and identify any impurities.
Visualizing the Workflow
Figure 1: Workflow for the synthesis and ¹H NMR characterization of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification and purity assessment. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of related compounds and potential impurities, researchers can confidently verify the integrity of this important synthetic intermediate. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in pharmaceutical research and development.
References
Sources
A Comparative Analysis of Electrophilicity and Reactivity: 4-Bromo-3-chlorobenzaldehyde vs. 4-bromobenzaldehyde
A Guide for Synthetic Chemists
In the landscape of organic synthesis, halogenated benzaldehydes serve as indispensable building blocks, offering dual reactive sites for constructing complex molecular architectures.[1] Both the aldehyde moiety and the carbon-halogen bond(s) provide orthogonal handles for a diverse array of chemical transformations, from nucleophilic additions to metal-catalyzed cross-couplings. This guide presents an in-depth comparison of the reactivity of two closely related yet distinct synthons: 4-Bromo-3-chlorobenzaldehyde and 4-bromobenzaldehyde.
The central question we address is: How does the addition of a chlorine atom at the C3 position influence the reactivity of the parent 4-bromobenzaldehyde scaffold? By examining the fundamental electronic effects imparted by the halogen substituents, we can develop a predictive understanding of their behavior in common synthetic transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design and optimization.
The Decisive Factor: Electronic Effects on the Aromatic System
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic properties of the substituents on the benzene ring. The aldehyde group (-CHO) itself is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. However, the reactivity of the molecule is significantly modulated by the halogen atoms.
Halogens exert two opposing electronic effects:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring by reducing its electron density.
-
The Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density partially counteracts the inductive effect.
For halogens, the strong inductive effect outweighs the weaker resonance effect, rendering them net deactivating groups.[2][3] In 4-bromobenzaldehyde, the bromine atom and the aldehyde group both withdraw electron density, influencing the electrophilicity of the carbonyl carbon and the susceptibility of the C-Br bond to oxidative addition.
In this compound, the situation is amplified. The additional chlorine atom, also an electron-withdrawing group, further depletes the electron density of the aromatic ring. This cumulative electron withdrawal has profound consequences for the molecule's reactivity at its two key functional groups.
Sources
A Comparative Guide to the Reactivity of 4-Bromo-3-chlorobenzaldehyde and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Dihalogenated benzaldehydes are powerful and versatile building blocks, offering multiple reaction sites for sequential, orthogonal functionalization. However, the positional isomerism of the halogen substituents dramatically alters the reactivity of each functional group—the aldehyde, the bromo, and the chloro moieties.
This in-depth guide provides an objective, data-supported comparison of 4-Bromo-3-chlorobenzaldehyde and its key isomers: 3-Bromo-4-chlorobenzaldehyde, 4-Bromo-2-chlorobenzaldehyde, and 2-Bromo-4-chlorobenzaldehyde. By understanding the intricate interplay of electronic and steric effects, chemists can strategically select the optimal isomer to achieve their desired synthetic outcome.
Part 1: Fundamental Principles Governing Reactivity
The reactivity of these isomers is not random; it is governed by a predictable interplay of electronic effects, steric hindrance, and the inherent properties of the carbon-halogen bonds.
Electronic Effects: A Tug-of-War for Electron Density
Three key players dictate the electronic landscape of the aromatic ring:
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). It deactivates the aromatic ring, making it more electron-poor (electrophilic), particularly at the ortho and para positions.[1][2][3] This deactivation is crucial for activating the ring towards nucleophilic attack but slows down electrophilic aromatic substitution.[1][4]
-
Bromine (-Br) and Chlorine (-Cl): Halogens present a classic case of competing electronic effects. They are electronegative and withdraw electron density through the sigma bonds (inductive effect, -I). However, their lone pairs can be donated into the aromatic pi-system (resonance effect, +R).[4][5] For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring.
The vector sum of these effects determines the reactivity at each specific carbon atom on the ring, influencing both the susceptibility of the C-X bonds to cleavage and the electrophilicity of the aldehyde's carbonyl carbon.
Steric Hindrance: The Ortho-Effect
When a substituent is located at a position ortho to a reaction center, it can physically block the approach of reagents. This phenomenon, known as the "ortho-effect," is particularly significant for the aldehyde group.[6][7][8] An ortho-halogen will sterically hinder nucleophilic attack on the aldehyde carbonyl, dramatically reducing its reaction rate compared to its meta- and para-substituted counterparts.[9][10]
Intrinsic Reactivity of Carbon-Halogen Bonds
In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond.[11][12] The strength of this bond is therefore paramount. The C-Br bond (bond dissociation energy ~280-300 kJ/mol) is significantly weaker than the C-Cl bond (~340-360 kJ/mol). This fundamental difference establishes a clear and reliable reactivity hierarchy.[13][14]
General Reactivity Order in Pd-Catalyzed Cross-Coupling: C-I > C-Br >> C-Cl
This inherent difference is the key to achieving chemoselective functionalization of dihalogenated aromatic compounds.
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now analyze how the unique substitution pattern of each isomer influences its performance in three critical classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational to modern C-C and C-N bond formation.[15][16][17] Reactivity is dominated by the preferential cleavage of the C-Br bond over the C-Cl bond.
The aldehyde's strong electron-withdrawing effect enhances the rate of oxidative addition, particularly when it is ortho or para to the reacting C-X bond. This is because it polarizes the bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.[17]
| Isomer | Halogen Positions | Electronic Activation of C-Br | Steric Hindrance at C-Br | Predicted Relative Reactivity |
| This compound | Br: para to CHOCl: meta to CHO | High . Strong -R effect from CHO. | Low | Highest |
| 4-Bromo-2-chlorobenzaldehyde | Br: para to CHOCl: ortho to CHO | High . Strong -R effect from CHO. | Low | High |
| 3-Bromo-4-chlorobenzaldehyde | Br: meta to CHOCl: para to CHO | Moderate . Weaker -I effect from CHO. | Low | Moderate |
| 2-Bromo-4-chlorobenzaldehyde | Br: ortho to CHOCl: para to CHO | High . Strong -R effect from CHO. | High . Potential hindrance. | Moderate to Low |
This protocol describes a general procedure for the selective coupling at the C-Br position, leaving the C-Cl bond intact.
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-chloro-benzaldehyde isomer (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/H₂O (4:1) or Dioxane/H₂O (4:1).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a different mechanism where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[18] The reaction is strongly favored when powerful electron-withdrawing groups (like -CHO or -NO₂) are positioned ortho or para to the leaving group, as this stabilizes the negatively charged intermediate (Meisenheimer complex).[19][20]
In contrast to cross-coupling, the C-Cl bond is often more reactive than the C-Br bond in SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the higher electronegativity of chlorine, making the attached carbon more electrophilic.
| Isomer | Halogen Positions | Activation for SNAr | Predicted Relative Reactivity |
| 3-Bromo-4-chlorobenzaldehyde | Br: meta to CHOCl: para to CHO | High (at C-Cl) . Cl is para to CHO. | High (at Chlorine) |
| 4-Bromo-2-chlorobenzaldehyde | Br: para to CHOCl: ortho to CHO | High (at C-Cl) . Cl is ortho to CHO. | High (at Chlorine) |
| 2-Bromo-4-chlorobenzaldehyde | Br: ortho to CHOCl: para to CHO | High (at both C-Br and C-Cl) . | High (Competitive) |
| This compound | Br: para to CHOCl: meta to CHO | Low . Neither halogen is ortho/para. | Very Low |
While classic SNAr uses strong nucleophiles, palladium-catalyzed methods have become a robust way to achieve similar transformations, such as cyanation.[21] This protocol is adapted from modern methods for converting aryl halides to nitriles.[22][23][24][25]
-
Reagent Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), a palladium pre-catalyst like Pd₂(dba)₃ (1-2 mol%), and a ligand such as dppf (4 mol%) to a reaction vial.
-
Solvent and Base: Add a degassed polar aprotic solvent such as DMAc or NMP.
-
Reaction: Seal the vial and heat the mixture to 100-120 °C with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with aqueous ammonia or sodium bicarbonate solution to quench any remaining cyanide, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting nitrile product by column chromatography or recrystallization.
Caption: The addition-elimination mechanism of SNAr, proceeding via a Meisenheimer complex.
Reactions at the Aldehyde Group
Reactivity at the aldehyde is governed by the electrophilicity of the carbonyl carbon and steric access. The electron-withdrawing nature of the halogens increases the carbonyl's electrophilicity compared to unsubstituted benzaldehyde. However, this electronic enhancement is often overshadowed by steric effects.[26][27][28]
| Isomer | Ortho Substituent? | Steric Hindrance | Predicted Relative Reactivity |
| This compound | No | Low | High |
| 3-Bromo-4-chlorobenzaldehyde | No | Low | High |
| 4-Bromo-2-chlorobenzaldehyde | Yes (Chlorine) | High | Low |
| 2-Bromo-4-chlorobenzaldehyde | Yes (Bromine) | High | Low |
This is a standard, mild procedure for converting the aldehyde to a primary alcohol without affecting the aryl halide bonds.[27]
-
Dissolution: Dissolve the chosen benzaldehyde isomer (1.0 equiv) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude benzyl alcohol, which can be further purified if necessary.
Caption: General mechanism for the nucleophilic addition to an aldehyde carbonyl.
Part 3: Summary and Strategic Recommendations
The choice of a bromo-chloro-benzaldehyde isomer is a strategic decision that must align with the intended synthetic route. The distinct reactivity profiles are summarized below.
| Isomer | Best Suited For... | Key Advantage |
| This compound | Selective Pd-catalyzed cross-coupling at the C-Br bond. Reactions at the aldehyde group. | Highest reactivity at the C-Br bond due to para-activation and unhindered aldehyde. |
| 3-Bromo-4-chlorobenzaldehyde | Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond. Reactions at the aldehyde group. | Highly activated C-Cl bond for SNAr and an unhindered aldehyde. |
| 4-Bromo-2-chlorobenzaldehyde | Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond. | Ortho-activated C-Cl bond for SNAr. Aldehyde is sterically hindered. |
| 2-Bromo-4-chlorobenzaldehyde | Orthogonal synthesis where aldehyde reactivity is intentionally suppressed. | Aldehyde is sterically hindered, allowing for selective reactions at the C-Cl (SNAr) or C-Br (harsher cross-coupling) bonds first. |
By leveraging this comparative analysis, researchers can design more efficient, selective, and predictable synthetic strategies, minimizing trial-and-error and accelerating the discovery and development of complex molecules.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205. [Link]
- Wang, D., et al. (2018). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN.
- Anjana, P. S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76, 665-668. [Link]
- Reddy, V. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341. [Link]
- Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Biswas, S., et al. (2021). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde. Wikipedia. [Link]
- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- El-G H. I., et al. (2024).
- Leadbeater, N. E., & Marco, M. (2003). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
- Wikipedia. (n.d.).
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules. [Link]
- University of Calgary. (n.d.). Electrophilic Aromatic Substitution. University of Calgary. [Link]
- University of Babylon. (2023). Nucleophilic Aromatic Substitution. University of Babylon. [Link]
- YouTube. (2020). PART 4 : CONCEPT OF ORTHO SIR EFFECT WITH SOLVED EXAMPLES FOR JEE JEE ADVANCED NEET. YouTube. [Link]
- Vantourout, J. C., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. PubChem. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Vasseur, A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052. [Link]
- Wikipedia. (n.d.).
- PubChem. (n.d.). 2-Bromo-4-chlorobenzaldehyde. PubChem. [Link]
- Wikipedia. (n.d.). Ortho effect. Wikipedia. [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
- PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. PubChem. [Link]
- PubChemLite. (n.d.). 3-bromo-4-chlorobenzaldehyde (C7H4BrClO). PubChemLite. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. Electrophilic Aromatic Substitution [chem.latech.edu]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 25. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-Bromo-3-chlorobenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Bromo-3-chlorobenzaldehyde
This compound (C₇H₄BrClO, MW: 219.46 g/mol ) is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The precise substitution pattern on the benzene ring makes it a valuable synthon for constructing complex molecular architectures.
The purity and exact quantity of this intermediate are not trivial metrics; they are critical parameters that directly influence the yield, impurity profile, and ultimate safety and efficacy of the final drug substance.[3][4] Consequently, the ability to accurately and reliably quantify this compound is paramount for process development, quality control (QC), and regulatory compliance.
This guide provides an in-depth comparison of three premier analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond mere procedural lists to explore the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines.[5][6]
Comparative Overview of Core Analytical Methodologies
The selection of an analytical method is a strategic decision, balancing the need for specificity, sensitivity, and accuracy against practical considerations like sample throughput and available instrumentation. The table below offers a high-level comparison of the three techniques discussed in this guide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Highly suitable for this compound. | Ideal for volatile and thermally stable compounds. Suitable for this compound. | Applicable to any soluble analyte with NMR-active nuclei. Provides structural confirmation simultaneously. |
| Specificity | High; achieved through chromatographic separation and selective UV detection. Can resolve closely related impurities. | Very high; exceptional resolving power, especially with capillary columns. Can separate regioisomers.[7] | High; based on unique chemical shifts for each proton. Can be compromised by signal overlap in complex mixtures. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Very high, especially with selective detectors like µ-ECD for halogenated compounds (pg to fg levels).[7][8] | Lower (typically mg/mL range). Not ideal for trace analysis. |
| Primary Use Case | Routine QC, purity testing, stability assays. | Trace impurity analysis, regioisomer separation, analysis of volatile starting materials. | Purity determination of reference standards, quantification without a specific analyte standard, structural verification. |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and wide applicability.[9] For this compound, a C18 stationary phase is the logical choice. The nonpolar C18 chains interact with the aromatic ring of the analyte via hydrophobic interactions. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is used to elute the compound. By creating a gradient (i.e., increasing the percentage of organic solvent over time), we can effectively separate the main analyte from more polar impurities (which elute early) and less polar impurities (which elute later), ensuring high specificity.[10] UV detection is ideal as the benzaldehyde moiety contains a strong chromophore.[11]
Experimental Protocol: RP-HPLC-UV
This protocol is designed as a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of trustworthy data generation.[5]
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. Rationale: The acid suppresses the ionization of any potential acidic impurities, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Solutions Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria (per ICH guidelines): [5]
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
-
-
Data Analysis:
-
The purity is calculated using the area percentage method.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Assessment
Caption: HPLC experimental workflow for purity assessment.
Method 2: Gas Chromatography (GC) with Micro-Electron Capture Detection (µ-ECD)
Expertise & Causality: GC is an exceptionally powerful technique for separating volatile compounds.[7] this compound is sufficiently volatile and thermally stable for GC analysis. The true power of this method comes from the choice of detector. A micro-Electron Capture Detector (µ-ECD) is highly sensitive to electrophilic functional groups, particularly halogens.[8][12] This makes GC-µECD an outstanding choice for trace-level impurity analysis, as it will generate a very strong signal for the halogenated analyte and related impurities while being relatively insensitive to non-halogenated species like residual solvents. This provides a level of selectivity that can be difficult to achieve with HPLC-UV.
Experimental Protocol: GC-µECD
This protocol is adapted from methodologies developed for closely related halogenated benzaldehydes and is tailored for high-sensitivity impurity profiling.[7]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a micro-Electron Capture Detector (µ-ECD), and an autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A general-purpose, low-polarity column that provides good separation for a wide range of compounds.
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C. Rationale: High detector temperature prevents condensation of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split, 50:1 ratio. Rationale: A split injection prevents column overloading with the main component and ensures sharp peaks.
-
-
Solutions Preparation:
-
Standard/Sample Solvent: Ethyl acetate.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard for Impurity Analysis (1 µg/mL): Perform a 1:100 dilution of the Standard Stock Solution with ethyl acetate.
-
Sample Solution (10 mg/mL): Accurately weigh 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
-
Data Analysis:
-
Identify and quantify impurities in the sample solution by comparing their retention times and responses to the working standard (assuming equivalent response factors for structurally similar impurities) or by using a reference standard for a specific known impurity.
-
Workflow for GC Impurity Analysis
Caption: GC-µECD workflow for trace impurity analysis.
Method 3: Quantitative ¹H-NMR (qNMR) Spectroscopy
Expertise & Causality: qNMR stands apart as a primary or "absolute" method of quantification. It does not rely on calibration curves from the analyte itself. Instead, it measures the analyte's response relative to a certified, high-purity internal standard of known concentration.[13] The signal integral in an NMR spectrum is directly proportional to the number of protons generating that signal. By comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard, we can calculate the analyte's purity or concentration with high accuracy.[14] The aldehyde proton of this compound, which appears as a singlet in a clean region of the spectrum (around 9.5-10.5 ppm), is an ideal signal for quantification.[15][16]
Experimental Protocol: qNMR
Trustworthiness in qNMR hinges on meticulous sample preparation and the selection of appropriate acquisition parameters to ensure full signal relaxation.[13]
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
-
Materials:
-
Internal Standard (IS): Maleic acid or another certified standard with high purity and protons that resonate in a clear region of the spectrum.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual proton signal does not interfere with the aldehyde proton.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic acid) into the same vial. Record the weight to 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Key Parameters:
-
Pulse Angle: 30°. Rationale: A small pulse angle helps ensure uniform excitation across the spectrum.
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest). A delay of 30-60 seconds is often sufficient and ensures complete relaxation for accurate integration.
-
Number of Scans: 8 to 16, to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate the unique aldehyde proton signal of the analyte (I_Analyte, 1H) and a well-resolved signal from the internal standard (I_IS, e.g., the two vinyl protons of maleic acid, 2H).
-
Calculate the purity using the following formula:[13] Purity % = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
W: Weight
-
P: Purity of the Internal Standard (e.g., 99.9%)
-
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by qNMR.
Quantitative Performance Data Summary
The following table presents typical, experimentally supported performance metrics for the validated analysis of this compound. These values are based on established ICH validation guidelines and published data for similar analytical methods.[6][8][17]
| Validation Parameter | RP-HPLC-UV | GC-µECD | ¹H-qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Single-point calibration) |
| Range | 1 - 150 µg/mL | 0.01 - 5 µg/mL | 1 - 30 mg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~5 pg on column | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~20 pg on column | ~0.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 5.0% (at trace levels) | < 1.0% |
Conclusion and Authoritative Recommendations
The quantitative analysis of this compound can be robustly achieved by several advanced analytical techniques. The optimal choice is dictated by the specific analytical objective.
-
For routine quality control, purity assessment, and release testing , RP-HPLC is the recommended method. It offers an excellent balance of specificity, precision, and ease of implementation in a regulated environment.
-
For the detection and quantification of trace-level impurities , particularly halogenated regioisomers or other volatile byproducts, GC-µECD is unequivocally superior due to its exceptional sensitivity and selectivity for halogenated compounds.[7]
-
For the certification of a primary reference standard or when an authenticated standard of the analyte is unavailable, qNMR is the method of choice. It provides an accurate, direct measure of purity without reliance on chromatographic separation and offers invaluable structural confirmation simultaneously.
By understanding the fundamental principles and specific strengths of each method, researchers and drug development professionals can select the most appropriate tool to ensure the quality of their intermediates, the integrity of their scientific outcomes, and the safety of the final pharmaceutical products.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- PubChem. This compound | C7H4BrClO | CID 14049806.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]
- www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
- PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- PMC. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- SIELC Technologies. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column. [Link]
- brainly.com. (2023). [FREE] NMR Analysis of Benzaldehyde. [Link]
- PubMed. (2016).
- Durham University.
- ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Semantic Scholar.
- Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products.
- ResearchGate. (n.d.). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES | Request PDF.
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. particle.dk [particle.dk]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Figure 2 from Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. | Semantic Scholar [semanticscholar.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. brainly.com [brainly.com]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Analytical Qualification of 4-Bromo-3-chlorobenzaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Building Block
4-Bromo-3-chlorobenzaldehyde is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its di-halogenated phenyl ring and reactive aldehyde functionality make it a versatile scaffold for constructing active pharmaceutical ingredients (APIs) and other high-value chemical entities. The precise substitution pattern of the bromine and chlorine atoms is critical, as even minor positional isomers can lead to significant changes in biological activity, impurity profiles, and reaction kinetics.[3][4]
Consequently, the rigorous analytical characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final product. Impurities, especially regioisomeric ones, can pose significant challenges during synthetic route development and may be classified as potentially genotoxic, necessitating stringent control.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to qualify this compound, offering field-proven insights into experimental design, data interpretation, and method selection. We will move beyond standard operating procedures to explore the causality behind methodological choices, empowering researchers to build robust, self-validating analytical systems.
Physicochemical Profile: Understanding the Analyte
A successful analytical strategy begins with a fundamental understanding of the analyte's properties. These characteristics dictate choices in sample preparation, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [5][6] |
| Molecular Weight | 219.46 g/mol | [5][7] |
| Appearance | White to yellow solid | |
| Melting Point | ~52 °C | [7] |
| Boiling Point | ~281.3 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform; slightly soluble in water. | [8] |
| XLogP3-AA | 2.7 | [5] |
The compound's moderate polarity and volatility, coupled with its solid nature at room temperature, make it amenable to a range of analytical techniques, including both liquid and gas chromatography.
Chromatographic Purity Assessment: Separating What Matters
Chromatography is the cornerstone for determining the purity of this compound and, crucially, for separating it from structurally similar impurities such as regioisomers (e.g., 3-Bromo-4-chlorobenzaldehyde).
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the workhorse method for routine purity analysis of moderately polar organic molecules. Its robustness and versatility make it the first choice for quality control labs.
Causality of Method Design: The selection of a C18 stationary phase is based on its strong hydrophobic interactions with the aromatic ring of the analyte. The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds across a range of polarities. An acidic modifier (like formic or trifluoroacetic acid) is critical; it protonates residual silanol groups on the silica support, preventing peak tailing, and ensures the aldehyde is in a single, non-ionized state, leading to sharp, symmetrical peaks.[9]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade Water
-
B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
-
Gradient Program:
-
Start at 60% A / 40% B.
-
Linear gradient to 10% A / 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[10]
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated using the area percentage method. The main peak's area is divided by the total area of all integrated peaks.
Caption: RP-HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is exceptionally powerful for analyzing volatile and thermally stable compounds. Its high resolving power is particularly advantageous for separating closely related isomers, a known challenge for halogenated benzaldehydes.[3][4] Coupling GC with a Mass Spectrometry (MS) detector provides unambiguous identification of impurities.
Causality of Method Design: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as it provides good selectivity for aromatic compounds based on both boiling point and polarity differences. The temperature gradient program is designed to first elute highly volatile solvents and then gradually ramp up to separate the analyte from less volatile impurities and isomers. The split injection mode prevents column overloading and ensures sharp peaks.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector: 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 amu.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.[11]
-
Data Analysis: Calculate purity via area percentage. Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and the fragmentation pattern of a reference standard.
Caption: GC-MS workflow for impurity profiling.
Spectroscopic Identity Verification
While chromatography assesses purity, spectroscopy confirms the molecular structure. A combination of techniques is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for absolute structural elucidation. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expected Spectral Features:
-
¹H NMR: The spectrum will show a characteristic aldehyde proton singlet between δ 9.9-10.1 ppm. The aromatic region will display three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons on the asymmetrically substituted ring. The precise chemical shifts and coupling constants are definitive for the substitution pattern.[12][13]
-
¹³C NMR: The spectrum will feature a carbonyl carbon signal around δ 190 ppm. Six distinct aromatic carbon signals will be present, with the carbons directly attached to the bromine and chlorine atoms showing characteristic chemical shifts.
Mass Spectrometry (MS)
As a standalone technique or coupled with GC, MS provides the molecular weight and key structural fragments.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound will be highly characteristic.
-
Molecular Ion (M⁺•): A complex cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[11] This results in major peaks at m/z 218 (C₇H₄⁷⁹Br³⁵ClO), 220 (containing ⁸¹Br or ³⁷Cl), and 222 (containing ⁸¹Br and ³⁷Cl). The peak at m/z 218 is typically the base peak.
-
Key Fragments: Loss of a hydrogen radical ([M-H]⁺) at m/z 217/219/221 is common for aldehydes. Loss of the carbonyl group ([M-CHO]⁺) would yield a bromochlorophenyl cation at m/z 189/191/193.[11]
| Technique | Information Provided | Key Advantage |
| HPLC-UV | Purity, quantification of non-volatile impurities | Robust, routine QC, quantitative accuracy |
| GC-MS | Purity, separation of isomers, impurity ID | High resolution for isomers, definitive identification |
| ¹H & ¹³C NMR | Unambiguous structure confirmation, absolute purity (qNMR) | Definitive structural information, non-destructive |
| FT-IR | Presence of key functional groups (C=O, C-Cl, C-Br) | Fast, simple confirmation of functional groups |
Comparison with Structural Alternatives
The primary analytical challenge is differentiating this compound from its isomers.
-
This compound vs. 3-Bromo-4-chlorobenzaldehyde: While these isomers have the same molecular weight and similar MS fragmentation patterns, their chromatographic retention times will differ, especially on high-resolution GC columns.[3] Their NMR spectra, however, will be unequivocally different due to distinct chemical shifts and proton-proton coupling patterns in the aromatic region.
-
Comparison to Simpler Analogs (4-Bromobenzaldehyde & 4-Chlorobenzaldehyde): Analyzing these compounds helps in understanding the analytical contribution of each substituent. For example, the ¹H NMR of 4-bromobenzaldehyde shows a simpler AA'BB' system (two doublets) in the aromatic region due to molecular symmetry, in contrast to the more complex spectrum of the di-substituted title compound.[13] The mass spectrum of 4-bromobenzaldehyde shows a simple M/M+2 pattern for one bromine atom, while 4-chlorobenzaldehyde shows an M/M+2 pattern in a 3:1 ratio for one chlorine atom.[11][14]
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive analytical control of this compound.
-
For routine quality control and purity assessment , a validated RP-HPLC method is the industry standard due to its robustness and quantitative precision.
-
For in-depth impurity profiling, especially for detecting and identifying regioisomers , a high-resolution GC-MS method is indispensable.
-
For initial structural confirmation of a new batch or reference standard qualification , full characterization by ¹H NMR, ¹³C NMR, and MS is mandatory to ensure unequivocal identity.
By selecting the appropriate combination of these techniques and understanding the scientific principles behind them, researchers can ensure the quality of this critical synthetic intermediate, thereby safeguarding the integrity of their research and development pipeline.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049806, this compound.
- AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
- Supporting Information for various benzaldehydes. (2014). Chem. Commun., 50, 2330–2333.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- Oakwood Chemical. (n.d.). This compound.
- Supporting Information for Insitu fabrication of ZIF-67. (n.d.). Royal Society of Chemistry.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049809, 3-Bromo-4-chlorobenzaldehyde.
- SIELC Technologies. (n.d.). Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column.
- Beilstein Journals. (n.d.). Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis.
- Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 8(1), 38.
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1467, 221-228.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook.
- ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- Semantic Scholar. (n.d.). Table 2 from Analysis of 4-bromo-3-fluorobenzaldehyde...
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 3. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. adpharmachem.com [adpharmachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzaldehyde, 4-bromo- [webbook.nist.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3-chlorobenzaldehyde
For the discerning researcher in drug discovery and fine chemical synthesis, the choice of a molecular building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. 4-Bromo-3-chlorobenzaldehyde, a di-halogenated aromatic aldehyde, presents a fascinating case study in reactivity and selectivity. Its structure, featuring two distinct halogen atoms and an electrophilic aldehyde, offers a rich playground for orthogonal chemical modifications.
This guide provides an in-depth, objective comparison of this compound's performance against other structurally related benzaldehydes in key synthetic transformations. By grounding our analysis in experimental data and mechanistic principles, we aim to equip you with the insights necessary to make informed decisions for your specific synthetic challenges.
The Strategic Advantage of this compound
The utility of this compound lies in the differential reactivity of its functional groups. The aldehyde is a classic electrophile for nucleophilic additions and condensations. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, however, offer distinct reactivities in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] Generally, the order of reactivity for aryl halides in the crucial oxidative addition step of a palladium-catalyzed cycle is I > Br > OTf > Cl.[2] This hierarchy is primarily due to the weaker bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates its cleavage by the palladium catalyst.[2]
This inherent difference allows for selective functionalization, making this compound a valuable synthon for the stepwise construction of complex, multi-substituted aromatic compounds.
Comparator Building Blocks: A Rationale
To provide a comprehensive benchmark, we have selected a panel of alternative benzaldehydes. Each comparator is chosen to isolate and highlight the specific electronic and steric contributions of the substituents present in our title compound.
Diagram: Comparator Building Blocks
Caption: Structural relationship between the target compound and selected comparators.
Benchmarking in Key Transformations
We will now evaluate the performance of these building blocks in two fundamental and widely used reaction classes: the Suzuki-Miyaura cross-coupling and the Grignard nucleophilic addition.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] We will investigate the coupling of our benzaldehyde panel with phenylboronic acid. This reaction specifically probes the reactivity of the C-Br and C-Cl bonds.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
A Comparative Guide to the Efficacy of 4-Bromo-3-chlorobenzaldehyde and Novel Compounds in Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assays
This guide provides an in-depth technical comparison of the inhibitory potential of 4-Bromo-3-chlorobenzaldehyde against established inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and anti-allergic therapeutics. This document outlines the scientific rationale, experimental design, and comparative data analysis crucial for evaluating new chemical entities in the context of H-PGDS inhibition.
Introduction: The Critical Role of H-PGDS in Inflammatory Pathways
Hematopoietic prostaglandin D synthase (H-PGDS) is a pivotal enzyme in the arachidonic acid cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2][3] PGD2 is a key mediator in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[4][5][6] Specifically, PGD2 produced by mast cells and Th2 lymphocytes plays a significant role in the pathophysiology of allergic asthma, rhinitis, and atopic dermatitis.[1][7] Consequently, the inhibition of H-PGDS presents a promising therapeutic strategy for a range of inflammatory and allergic disorders.[8] This guide focuses on a methodical approach to assessing the inhibitory efficacy of a novel compound, this compound, in comparison to known H-PGDS inhibitors.
The signaling pathway initiated by the production of PGD2 involves its interaction with two primary G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][5] Activation of these receptors on various immune cells contributes to the inflammatory cascade.
Caption: The H-PGDS signaling pathway, illustrating the conversion of Arachidonic Acid to PGD2 and its subsequent downstream effects.
Comparative Analysis of H-PGDS Inhibitors
The field of H-PGDS inhibitor discovery has yielded several potent compounds with varying chemical scaffolds. To establish a benchmark for evaluating this compound, a comparison with these established inhibitors is essential. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison.
| Compound | IC50 Value | Source |
| This compound | To Be Determined | N/A |
| HPGDS inhibitor 3 | 9.4 nM | [9] |
| HPGDS inhibitor 2 | 9.9 nM | [10] |
| Thiazole 1 | 10 nM | [5][11] |
| H-PGDS Inhibitor I | 32 nM | [12][13] |
| TFC-007 | 83 nM | [14][15][16] |
| HQL-79 | 6 µM | [17][18][19] |
This table will be populated with the experimentally determined IC50 value for this compound following the assay detailed below.
Experimental Protocol: H-PGDS Inhibition Assay
To ensure the trustworthiness and reproducibility of the findings, a robust and self-validating experimental protocol is paramount. The following outlines a detailed methodology for determining the IC50 of this compound for H-PGDS.
3.1. Materials and Reagents
-
Recombinant Human H-PGDS (R&D Systems or equivalent)
-
Prostaglandin H2 (PGH2) (Cayman Chemical or equivalent)
-
Reduced Glutathione (GSH)
-
This compound (Sigma-Aldrich or equivalent)
-
Known H-PGDS inhibitors (e.g., TFC-007, HQL-79) for positive controls
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH
-
Stop Solution: 1 M Citric Acid
-
PGD2 ELISA Kit (Cayman Chemical, R&D Systems, or equivalent)[20]
-
96-well microplates
-
Dimethyl Sulfoxide (DMSO)
3.2. Experimental Workflow
Caption: Step-by-step workflow for the H-PGDS enzymatic inhibition assay.
3.3. Detailed Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects. Prepare similar dilutions for the positive control inhibitors.
-
Enzyme Preparation: Dilute the recombinant human H-PGDS in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the serially diluted test compound or control inhibitor. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without the enzyme as a background control.
-
Add 80 µL of the diluted H-PGDS enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate to each well. The final concentration of PGH2 should be at or near its Km for H-PGDS.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the stop solution.
-
-
PGD2 Quantification:
-
Quantify the amount of PGD2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Briefly, the samples from the assay plate are transferred to the ELISA plate, which is pre-coated with a PGD2 antibody. A fixed amount of PGD2-horseradish peroxidase (HRP) conjugate is added, which competes with the PGD2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGD2 in the sample.
-
-
Data Analysis:
-
Calculate the percentage of H-PGDS inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (OD_sample - OD_background) / (OD_negative_control - OD_background)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the evaluation of this compound as a potential H-PGDS inhibitor. By employing the detailed experimental protocol and comparing the results against a panel of known inhibitors, researchers can accurately determine its potency and selectivity. Should this compound demonstrate significant inhibitory activity, further studies, including selectivity assays against other prostaglandin synthases and cell-based assays, would be warranted to validate its therapeutic potential.
References
- Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry, 281(22), 15277-86. [Link]
- Patsnap. (n.d.). HQL-79.
- BioCrick. (n.d.). HQL 79. BioCrick. [Link]
- Immune System Research. (2019, June 16). HQL-79 is an Oral Active and Selective Inhibitor of Human Hematopoietic Prostaglandin D Synthase. Immune System Research. [Link]
- Immunomart. (n.d.). TFC-007. Immunomart. [Link]
- Iida, A., et al. (2020). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. ACS Medicinal Chemistry Letters, 11(10), 1937–1942. [Link]
- Wermter, S., et al. (2021). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International Journal of Molecular Sciences, 22(16), 8757. [Link]
- Carron, C.P., et al. (2010). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Biocompare. (n.d.). HPGDS ELISA Kits. Biocompare. [Link]
- Sahoo, S., et al. (2021).
- UniProt Consortium. (n.d.). HPGDS - Hematopoietic prostaglandin D synthase - Homo sapiens (Human). UniProt. [Link]
- GeneCards. (n.d.). HPGDS Gene. GeneCards - The Human Gene Compendium. [Link]
- Alliance of Genome Resources. (n.d.). HPGDS. Alliance of Genome Resources. [Link]
- Wikipedia. (n.d.). PGDS. Wikipedia. [Link]
- Carron, C.P., et al. (2010). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link]
- National Center for Biotechnology Information. (n.d.). HPGDS hematopoietic prostaglandin D synthase. NCBI Gene. [Link]
- V. S., et al. (2014). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. Proceedings of the National Academy of Sciences, 111(48), 17235-17240. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorobenzaldehyde.
- Moyo, M., et al. (2015). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle.
- Moyo, M., et al. (2015). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle.
Sources
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. PGDS - Wikipedia [en.wikipedia.org]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TFC 007 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 16. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. HQL 79 | CAS:162641-16-9 | Human hematopoietic prostaglandin D synthase (H-PGDS) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. immune-system-research.com [immune-system-research.com]
- 20. biocompare.com [biocompare.com]
A Comparative Guide to the Kinetic Performance of 4-Bromo-3-chlorobenzaldehyde in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic pathway. 4-Bromo-3-chlorobenzaldehyde is a key intermediate, valued for its specific substitution pattern that allows for diverse downstream functionalization.[1] Understanding its reactivity in comparison to other commercially available benzaldehyde derivatives is paramount for rational reaction design and optimization.
This guide provides an in-depth, objective comparison of the kinetic performance of this compound in fundamental organic reactions. We move beyond simple protocols to explain the causality behind its reactivity, grounded in the principles of physical organic chemistry. Every protocol described is designed as a self-validating system, ensuring reliable and reproducible results.
The Foundation: Understanding Substituent Effects on Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic properties of the substituents on the benzene ring. For this compound, two halogen atoms dictate the electrophilicity of the carbonyl carbon.
-
Inductive Effect (-I): Both chlorine and bromine are highly electronegative and withdraw electron density from the ring through the sigma bonds. This effect is dominant for halogens and serves to increase the partial positive charge (δ+) on the carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic system, donating electron density. However, this effect is weak for chlorine and bromine compared to their strong inductive withdrawal.
The net result is that the chloro and bromo groups are deactivating, electron-withdrawing substituents. This enhanced electrophilicity of the carbonyl carbon makes this compound a highly reactive substrate for nucleophilic attack compared to unsubstituted benzaldehyde.
This relationship can be quantified using the Hammett equation , which correlates reaction rates with substituent constants (σ). For reactions like condensation and oxidation, where the rate-determining step involves nucleophilic attack on the carbonyl carbon, the reaction constant (ρ) is positive. A positive ρ value signifies that electron-withdrawing groups, which have positive σ values, accelerate the reaction rate.[2]
Caption: Logical flow of substituent effects on reaction kinetics.
Performance Comparison 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. The rate-limiting step is typically the nucleophilic attack of the enolate (derived from the active methylene compound) on the aldehyde's carbonyl carbon.[3]
Given the strong electron-withdrawing nature of its substituents, this compound is expected to exhibit a significantly higher reaction rate compared to benzaldehyde or aldehydes with electron-donating groups. Its reactivity should be comparable to other aldehydes bearing multiple electron-withdrawing groups, such as 4-chloro-3-nitrobenzaldehyde.[2]
Table 1: Comparative Reactivity in Knoevenagel Condensation
| Aldehyde | Substituent Effects | Expected Relative Rate |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing (-NO₂) | Very High |
| This compound | Strong electron-withdrawing (-Br, -Cl) | Very High |
| 4-Chlorobenzaldehyde | Moderately electron-withdrawing (-Cl)[4] | Moderate |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Methylbenzaldehyde | Electron-donating (-CH₃) | Low |
| 4-Methoxybenzaldehyde | Strong electron-donating (-OCH₃) | Very Low |
| This comparison is based on established principles of physical organic chemistry. Actual rates depend on specific reaction conditions.[2] |
Performance Comparison 2: Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Using reagents like potassium permanganate (KMnO₄), the reaction proceeds via nucleophilic attack of the oxidant on the carbonyl carbon.[5] Therefore, the same electronic principles apply: electron-withdrawing groups that enhance the carbonyl's electrophilicity will accelerate the oxidation rate.
This compound is thus expected to be oxidized more rapidly than its electron-rich or unsubstituted counterparts. This has significant implications for reaction time and selectivity when other oxidizable groups are present in a molecule.
Table 2: Comparative Reactivity in Permanganate Oxidation
| Aldehyde | Substituent Effects | Expected Relative Rate of Oxidation |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing (-NO₂) | Very High |
| This compound | Strong electron-withdrawing (-Br, -Cl) | Very High |
| 4-Chlorobenzaldehyde | Moderately electron-withdrawing (-Cl) | High |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Methoxybenzaldehyde | Strong electron-donating (-OCH₃) | Low |
| This qualitative ranking is derived from kinetic studies on substituted benzaldehydes, which show a positive Hammett ρ value for oxidation reactions.[6][7] |
Experimental Protocols for Kinetic Analysis
To empirically validate the comparative performance, the following detailed protocols are provided. These methods are designed for monitoring reaction kinetics using widely available laboratory equipment.
Protocol 1: Kinetic Study of Knoevenagel Condensation via UV-Vis Spectrophotometry
This protocol allows for the determination of reaction kinetics by monitoring the formation of the highly conjugated (and thus colored) product.[2][3]
Objective: To determine the second-order rate constant for the condensation of various benzaldehydes with Meldrum's acid.
Materials:
-
This compound and other comparative aldehydes
-
Meldrum's acid
-
Piperidine (catalyst)
-
Acetonitrile (solvent, UV-grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
1 cm path length quartz cuvettes
-
Standard laboratory glassware
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of Meldrum's acid in acetonitrile.
-
Prepare 0.1 M solutions for each of the benzaldehydes to be tested in acetonitrile.
-
Prepare a 0.05 M solution of piperidine in acetonitrile.
-
-
Determination of λmax:
-
Run a preliminary reaction with this compound on a larger scale to completion.
-
Dilute the product mixture and scan its UV-Vis spectrum (200-800 nm) to identify the wavelength of maximum absorbance (λmax). This will be the monitoring wavelength.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25.0 °C).
-
In a quartz cuvette, pipette 2.8 mL of acetonitrile, 0.1 mL of the 0.1 M Meldrum's acid solution, and 0.05 mL of the 0.05 M piperidine solution. Use the aldehyde stock solution as a blank.
-
Initiate the reaction by adding 0.05 mL of the 0.1 M this compound stock solution. This creates a large excess of Meldrum's acid.
-
Immediately begin recording the absorbance at λmax at regular intervals (e.g., every 15 seconds) until the absorbance value plateaus, indicating reaction completion.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of one reactant), the rate law simplifies. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of this line will be -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k' / [Meldrum's Acid].
-
Repeat the experiment for each comparative aldehyde to obtain a quantitative comparison of their reaction rates.
-
Caption: General workflow for a UV-Vis spectrophotometric kinetic study.
Protocol 2: Comparative Oxidation Kinetics via GC-MS Analysis
This protocol uses a competitive reaction format to quickly establish a relative reactivity series for the oxidation of different aldehydes.
Objective: To compare the relative rates of oxidation for different 4-halobenzaldehydes using a limited amount of oxidant.
Materials:
-
Equimolar mixture of 4-Fluorobenzaldehyde, 4-Chlorobenzaldehyde, this compound, and Benzaldehyde.
-
Potassium permanganate (KMnO₄) or another suitable oxidant.
-
Methanol (solvent).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution in methanol containing an equimolar mixture of the four aldehydes.
-
Prepare a stock solution of KMnO₄ in a suitable solvent (e.g., water with a phase-transfer catalyst if needed).[5]
-
-
Competitive Reaction:
-
In a round-bottom flask, add the aldehyde mixture solution.
-
Cool the flask in an ice bath.
-
Slowly add a sub-stoichiometric amount of the oxidant (e.g., 0.25 equivalents relative to the total aldehyde concentration). The limited amount of oxidant ensures that the aldehydes compete for it.
-
Stir the reaction for a fixed period (e.g., 15 minutes).
-
-
Work-up and Analysis:
-
Quench the reaction by adding a few drops of a reducing agent (e.g., sodium bisulfite solution) to destroy excess KMnO₄.
-
Extract the remaining unreacted aldehydes into an organic solvent (e.g., dichloromethane).
-
Analyze the organic layer by GC-MS to determine the relative amounts of the remaining starting aldehydes.
-
-
Data Interpretation:
-
The aldehyde that is consumed the most is the most reactive. The relative reactivity can be determined by comparing the final peak areas of the starting aldehydes to their initial peak areas (from an analysis of the starting mixture). A lower final concentration indicates a higher reaction rate.
-
Conclusion for the Modern Researcher
The kinetic profile of this compound is defined by its powerful electron-withdrawing substituents. In reactions where nucleophilic attack on the carbonyl is the key kinetic step, such as Knoevenagel condensations and oxidations, it stands out as a highly reactive substrate. Its performance is comparable to nitro-substituted benzaldehydes and significantly exceeds that of unsubstituted or alkyl/alkoxy-substituted benzaldehydes.
This enhanced reactivity is a double-edged sword. While it allows for faster reaction times and milder conditions, it may also lead to lower selectivity in complex molecules with multiple electrophilic sites. The provided protocols offer a robust framework for quantifying these effects, enabling scientists to make data-driven decisions in catalyst selection, temperature profiling, and reaction scheduling. By understanding the fundamental kinetics, researchers can fully exploit the synthetic potential of this compound, paving the way for more efficient and innovative drug development pathways.
References
- Benchchem. (2025). Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-6-nitrobenzaldehyde.
- Zuman, P. (n.d.). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE.
- Benchchem. (2025). Analysis of reaction kinetics for different 2-Nitrobenzaldehyde synthesis routes.
- Sato, M., et al. (2011). Kinetic Analysis of a Solid Base-Catalyzed Reaction in Sub- and Supercritical Water Using Aldol Condensation with Mg(OH)2 as a Model. Industrial & Engineering Chemistry Research - ACS Publications.
- Pino, G., et al. (n.d.). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Benchchem. (2025). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde.
- Unknown Author. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research.
- Unknown Author. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Rasayan J. Chem.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
- PubChem. (n.d.). This compound.
- Benchchem. (2025). Comparative Kinetic Studies of 4-Chloro-3-nitrobenzaldehyde in Condensation Reactions.
- Vallance, C. (n.d.). Reaction Kinetics.
- DETCHEM. (n.d.). Mechanisms.
- Medien, H. A. A. (2004). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Zeitschrift für Naturforschung B.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-Bromobenzaldehyde and Other Halogenated Benzaldehydes.
- Unknown Author. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate Ion under Phase Transfer Catalysis. Semantic Scholar.
- Wikipedia. (n.d.). 4-Chlorobenzaldehyde.
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-3-chlorobenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Bromo-3-chlorobenzaldehyde, a critical intermediate in pharmaceutical synthesis. The choice of analytical technique is paramount, as impurities can significantly affect reaction yields, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural descriptions to explain the scientific rationale behind method selection, ensuring a robust and reliable purity assessment strategy.
Section 1: The Synthetic Landscape and Anticipated Impurities
A thorough purity assessment begins with an understanding of the synthetic route, as this knowledge informs the potential impurity profile. This compound is commonly synthesized via the oxidation of (4-bromo-3-chlorophenyl)methanol, which itself is derived from the reduction of 4-bromo-3-chlorobenzoic acid.[1]
Common Synthetic Pathway
A typical laboratory-scale synthesis involves two main steps[1]:
-
Reduction: 4-bromo-3-chlorobenzoic acid is reduced to (4-bromo-3-chlorophenyl)methanol.
-
Oxidation: The resulting alcohol is oxidized to yield this compound.[1]
Potential Process-Related Impurities
This synthetic pathway can introduce several potential impurities that must be monitored:
-
Unreacted Starting Materials: Residual 4-bromo-3-chlorobenzoic acid or (4-bromo-3-chlorophenyl)methanol.
-
Over-oxidation Products: Formation of 4-bromo-3-chlorobenzoic acid during the oxidation step.
-
Regioisomers: Isomeric impurities arising from the starting materials or side reactions, which can be particularly challenging to separate due to similar physicochemical properties.[2][3]
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., THF, 1,2-dichloroethane) or reagents (e.g., manganese dioxide) used in the synthesis.[1]
The primary analytical challenge lies in developing methods that can resolve the target compound from these structurally similar impurities.
Section 2: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique should be guided by its ability to provide the necessary specificity, sensitivity, and accuracy for the intended purpose, in alignment with international guidelines such as ICH Q2(R1).[4][5][6][7] We will compare the three most powerful and commonly used techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, prized for its high resolution and applicability to a wide range of non-volatile and thermally labile compounds.[8][9][10]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector is typically used for quantification of aromatic compounds like benzaldehyde derivatives.
Causality in Method Design: A reversed-phase (RP-HPLC) method is the logical choice for this compound. The non-polar C18 stationary phase will effectively retain the aromatic analyte, while a gradient elution with a polar mobile phase (e.g., water/acetonitrile) allows for the separation of impurities with different polarities. For instance, the more polar benzoic acid impurity will elute earlier than the aldehyde product.
Table 1: HPLC vs. GC-MS for Purity Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Excellent for non-volatile and moderately polar compounds. Ideal for separating the main product from acid and alcohol impurities. | Best suited for volatile and thermally stable compounds.[11] Effective for detecting residual solvents and volatile regioisomers.[2][3] |
| Potential for Degradation | Low. Analysis is performed at or near ambient temperature, minimizing the risk of analyte degradation.[11] | Moderate. High temperatures in the injector and column can potentially cause degradation of the aldehyde or side reactions. |
| Impurity Profiling | Strong capability for detecting non-volatile impurities like unreacted starting materials and oxidation by-products.[8][12] | Superior for identifying unknown volatile impurities due to the structural information provided by mass spectrometry.[13] |
| Quantification | Highly accurate and precise for purity determination using area percent, especially with validated methods.[8] | Highly accurate for volatile components. Quantification of the main component requires careful validation to account for potential thermal degradation. |
| Primary Application | Recommended for routine purity testing and quantification of the main component and key non-volatile impurities. | Recommended for identifying unknown volatile impurities and quantifying residual solvents. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile compounds.[14] When coupled with a mass spectrometer (MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[12][13]
Principle: In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the analyte's boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
Causality in Method Design: For this compound, GC-MS is particularly valuable for detecting and identifying volatile impurities, such as regioisomers or residual solvents, which may be difficult to resolve or detect by HPLC.[2][3] The choice of a mid-polarity column (e.g., DB-624 or similar) provides a good balance of interactions for separating halogenated aromatic compounds.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used as a primary ratio method for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte itself.[13]
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.
Causality in Method Design: This technique is chosen when an absolute purity value is required, as it is not subject to the same response factor variations as chromatographic methods. The aldehydic proton signal (around 9.5-10.5 ppm) is typically well-resolved and ideal for quantification. A high-purity, stable internal standard with signals that do not overlap with the analyte is chosen, such as maleic acid.[15]
Section 3: Experimental Protocols and Workflows
To ensure trustworthiness and reproducibility, the following detailed protocols are provided as validated starting points for analysis.
General Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the purity assessment of a newly synthesized batch of this compound.
Caption: General workflow for purity assessment of synthesized compounds.
Protocol 1: Purity by Reversed-Phase HPLC
This method is designed for the routine quantitative purity assessment of this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
-
Data Analysis:
-
The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.[15]
-
Protocol 2: Volatile Impurity Profiling by GC-MS
This protocol is suitable for identifying and quantifying volatile impurities, including regioisomers and residual solvents.
Methodology:
-
GC-MS Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent like acetone to a concentration of 1 mg/mL.[15]
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using area percent or by creating a calibration curve with known standards if available.
-
Decision-Making Framework for Method Selection
The choice between these primary techniques depends on the analytical goal. The following diagram provides a logical decision tree.
Caption: Decision tree for selecting the appropriate analytical method.
Section 4: Conclusion and Recommendations
For a comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing, a validated RP-HPLC method is the most robust and reliable choice for determining purity and quantifying key non-volatile impurities.
-
During process development or for troubleshooting, GC-MS is an invaluable tool for identifying unknown volatile impurities, regioisomers, and residual solvents that could impact the synthetic process.
-
For establishing a reference standard or requiring an absolute assay value, qNMR should be employed as an orthogonal, primary method.
By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug manufacturing process. The validation of these analytical procedures should always be performed in accordance with regulatory guidelines to ensure data reliability.[6]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE?. Chemisky.
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate.
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. biomedres.us [biomedres.us]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rroij.com [rroij.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Characterization of 4-Bromo-3-chlorobenzaldehyde and Its Toluene Precursor
In the landscape of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of intermediates are paramount. 4-Bromo-3-chlorobenzaldehyde serves as a critical building block for more complex molecular architectures, making a thorough understanding of its analytical profile essential for process control and quality assurance. This guide provides an in-depth spectroscopic comparison between this compound and its common precursor, 4-Bromo-3-chlorotoluene, offering field-proven insights into the key transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The synthetic conversion of a methyl group to an aldehyde is a fundamental transformation in organic chemistry. Spectroscopic analysis provides a direct window into this process, allowing researchers to monitor the disappearance of the starting material and confirm the identity of the desired product. This guide follows the logical progression of this synthesis, elucidating the causality behind the observed spectral changes.
Synthetic Pathway: From Toluene to Benzaldehyde
The most direct route to this compound involves the selective oxidation of the methyl group of 4-Bromo-3-chlorotoluene. This transformation is the focal point of our spectroscopic comparison.
Caption: Synthetic conversion of the precursor to the final product.
Spectroscopic Profile of the Precursor: 4-Bromo-3-chlorotoluene
4-Bromo-3-chlorotoluene (C₇H₆BrCl) is a halogenated aromatic hydrocarbon where the toluene backbone features bromine and chlorine substituents.[1][2] Its molecular structure gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions: the aliphatic region for the methyl protons and the aromatic region for the ring protons. The three methyl protons (–CH₃) typically appear as a sharp singlet around 2.4 ppm. The three aromatic protons will present a more complex splitting pattern determined by their coupling relationships.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methyl carbon around 20 ppm and multiple signals in the aromatic region (typically 120-145 ppm) corresponding to the six benzene ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹. The spectrum also contains a "fingerprint region" with complex absorptions unique to its substitution pattern.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), which is a definitive indicator of a molecule containing one bromine and one chlorine atom.[5]
Spectroscopic Profile of the Product: this compound
Upon oxidation, the structure changes to this compound (C₇H₄BrClO), introducing a carbonyl functional group.[6] This modification dramatically alters the spectroscopic data.
-
¹H NMR Spectroscopy: The most telling change is the complete disappearance of the methyl singlet and the appearance of a new, highly deshielded singlet for the aldehyde proton (–CHO) between 9.5 and 10.0 ppm.[7][8] This significant downfield shift is caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. The aromatic protons will also experience shifts in their positions and may exhibit altered coupling patterns due to the change in the electronic nature of the substituent.
-
¹³C NMR Spectroscopy: The signal for the former methyl carbon vanishes and is replaced by a signal for the carbonyl carbon, which is shifted significantly downfield to the 190-195 ppm region. This is a clear diagnostic marker for the aldehyde functional group.
-
Infrared (IR) Spectroscopy: The introduction of the aldehyde group produces two highly characteristic new signals.[9] A very strong and sharp absorption band for the carbonyl (C=O) stretch appears around 1700-1720 cm⁻¹.[9][10] Additionally, a pair of weaker bands, known as a Fermi doublet, can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.[9]
-
Mass Spectrometry (MS): The molecular weight increases by 14 atomic mass units (loss of 2 H, gain of 1 O). The mass spectrum will still exhibit the characteristic M, M+2, M+4 isotopic cluster for Br and Cl, but centered at a higher mass-to-charge ratio (m/z). A common fragmentation pattern for benzaldehydes is the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), providing further structural confirmation.[11]
Direct Spectroscopic Comparison
The transition from a methyl group to a formyl group provides a classic example of how functional group transformations are monitored using spectroscopy.[12][13][14]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. innospk.com [innospk.com]
- 3. 4-Bromo-3-chlorotoluene [webbook.nist.gov]
- 4. 4-Bromo-3-chlorotoluene [webbook.nist.gov]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 14. openaccessjournals.com [openaccessjournals.com]
A Senior Application Scientist's Guide to Isomer Separation of Halogenated Benzaldehydes by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Halogenated Benzaldehyde Isomers
Halogenated benzaldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The incorporation of halogens like fluorine, chlorine, and bromine can significantly enhance the biological activity or modify the properties of a target molecule.[1][2] However, synthetic routes often yield a mixture of positional isomers (ortho, meta, para), which possess nearly identical physical properties but can have vastly different chemical reactivities and biological effects. This makes their separation a critical, yet often challenging, step in ensuring the purity and safety of the final product.[2]
This guide provides an in-depth comparison of chromatographic techniques for the effective separation of halogenated benzaldehyde isomers. We will move beyond simple protocols to explore the underlying principles of separation, enabling you to make informed decisions for method development and optimization in your own laboratory.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is paramount and depends on the specific properties of the isomers, such as volatility, polarity, and the required scale of separation. We will compare the three primary modalities: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for separating volatile and thermally stable compounds. For halogenated benzaldehydes, which generally fit these criteria, GC offers high resolution and speed.
Principle of Separation: In GC, separation is governed by the analyte's boiling point and its interactions with the stationary phase coated on the inside of a capillary column.[3]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The "like dissolves like" principle is a good starting point.[4] While non-polar phases (e.g., polydimethylsiloxane, PDMS) can separate isomers based on boiling point differences, a mid-polarity stationary phase is often superior. A (50%-phenyl)-methylpolysiloxane phase, for instance, introduces dipole-dipole and π-π interactions.[4][5] These interactions with the polar carbonyl group and the halogen substituents of the benzaldehydes provide an additional layer of selectivity beyond simple volatility, often enhancing the resolution between closely boiling positional isomers.
-
Temperature Programming: Isothermal analysis is rarely sufficient. A programmed temperature ramp is crucial. It allows for the elution of isomers with a wide range of boiling points in a single run, ensuring sharp peaks for both early and late-eluting compounds.
-
Detector Choice: While a Flame Ionization Detector (FID) is a universal workhorse, an Electron Capture Detector (μ-ECD) is exceptionally sensitive to halogenated compounds.[6] This allows for the detection and quantification of trace-level isomeric impurities.[6]
Table 1: Representative GC Conditions for Chlorobenzaldehyde Isomer Separation
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Mid-polarity phase offers unique selectivity for polarizable aromatic compounds.[7] |
| Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness | Standard dimensions providing a good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min | Gradient elution is necessary to resolve isomers with different boiling points effectively. |
| Detector | FID at 280 °C or μ-ECD | FID for general-purpose analysis, μ-ECD for high-sensitivity detection of halogenated isomers.[6][8] |
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC is arguably the most versatile and widely used technique, as it does not require the analyte to be volatile.[9] This is particularly advantageous for thermally labile compounds or for preparative-scale separations. The separation of positional isomers in HPLC is a nuanced task that often cannot be solved with a standard C18 column alone.[10][11]
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[12]
Mechanism of Separation: Separation is primarily driven by hydrophobic interactions.[13] The more non-polar an isomer is, the more strongly it will be retained on the column. For halogenated benzaldehydes, the elution order is typically influenced by the dipole moment and overall polarity. Generally, the para isomer is the most symmetrical and least polar, leading to the strongest retention, followed by meta and then ortho.[14]
-
Causality in Phase Selection:
-
C18 (Octadecylsilane): This is the workhorse of RP-HPLC.[9] It separates based on general hydrophobicity. However, for closely related isomers, its selectivity might be insufficient.
-
Phenyl-Hexyl / Phenyl Phases: These phases are highly recommended for aromatic compounds.[15][16] They provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This alternative selectivity mechanism can significantly improve the resolution of positional isomers that co-elute on a C18 column.[15]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of interactions, including hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and positional isomers.[1][2]
-
In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane).[12][17]
Mechanism of Separation: Separation is based on the polarity of the analytes. More polar compounds interact more strongly with the polar stationary phase and are retained longer.[13] NP-HPLC can be an excellent problem-solver when RP-HPLC fails to provide adequate separation for isomers with very subtle polarity differences.[10][13]
Table 2: Comparison of HPLC Modes for Bromobenzaldehyde Isomer Separation
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |
| Stationary Phase | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Silica (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (e.g., 60:40 v/v) | Hexane / Isopropanol (e.g., 95:5 v/v) |
| Principle | Separation based on hydrophobicity and π-π interactions.[13][15] | Separation based on polarity via adsorption.[17] |
| Typical Elution Order | ortho -> meta -> para | para -> meta -> ortho |
| Advantages | High reproducibility, compatible with aqueous samples.[9] | Excellent for resolving isomers with small polarity differences that co-elute in RP mode.[10] |
| Disadvantages | May not resolve all positional isomers. | Sensitive to water content, solvents are more hazardous.[9] |
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[18] It combines the best aspects of GC (low viscosity, high diffusivity) and HPLC (operates at lower temperatures).[19]
Principle of Separation: Similar to NP-HPLC, SFC separates compounds based on their polarity and interaction with a polar stationary phase. The use of CO2 as the mobile phase makes it an environmentally friendly or "green" technique.[20]
Advantages for Isomer Separation:
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for very high flow rates without generating excessive backpressure, leading to rapid separations.[19]
-
Unique Selectivity: SFC can provide different selectivity compared to both HPLC and GC, making it a valuable tool for separating challenging isomer pairs.[1][20]
-
Solvent Reduction: Greatly reduces the consumption of organic solvents, which is both cost-effective and environmentally responsible.[21]
SFC is particularly powerful for both analytical and preparative-scale chiral separations, but it is also highly effective for achiral positional isomers.[18][20]
Experimental Workflows and Protocols
To ensure scientific integrity, any chromatographic method must be robust and reproducible. This begins with a clear, well-defined protocol that includes system suitability checks.
General Chromatographic Workflow
The process from sample to result follows a logical sequence. Each step must be carefully controlled to ensure the quality of the final data.
Caption: General workflow for chromatographic analysis.
Protocol: RP-HPLC Separation of Bromobenzaldehyde Isomers
This protocol provides a self-validating system for the analysis of ortho-, meta-, and para-bromobenzaldehyde.
1. Objective: To separate and quantify the positional isomers of bromobenzaldehyde using Reversed-Phase HPLC with UV detection.
2. Materials & Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), reference standards for o-, m-, and p-bromobenzaldehyde.
3. Chromatographic Conditions:
-
Mobile Phase: 60% Acetonitrile, 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each isomer standard and dissolve in 10 mL of acetonitrile.
-
Working Standard (10 µg/mL): Create a mixed standard by diluting the stock solutions.
-
Sample Solution: Prepare the unknown sample at a similar concentration in acetonitrile. Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability Test (SST) - The Trustworthiness Pillar: Before analyzing any samples, inject the mixed working standard five times. The system is deemed ready for use only if the following criteria are met:
-
Resolution: The resolution (Rs) between the ortho and meta peaks, and between the meta and para peaks, must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for each of the three isomer peaks must be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas for six replicate injections must be ≤ 2.0%.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test. If it passes, proceed.
-
Inject a blank (acetonitrile) to ensure no carryover.
-
Inject the mixed working standard.
-
Inject the unknown sample(s).
-
Re-inject the working standard after every 10 sample injections to verify system stability.
7. Data Analysis:
-
Identify the isomer peaks in the sample chromatogram by comparing their retention times with those from the standard chromatogram.
-
Calculate the concentration of each isomer in the sample using the peak areas and the response factor from the standard.
Visualizing the Separation Mechanism
The separation of positional isomers on a Phenyl-Hexyl column is a result of multiple interaction forces. The diagram below illustrates how subtle differences in molecular shape and electron distribution lead to differential retention.
Caption: Interaction model for positional isomers on a Phenyl-Hexyl phase.
Conclusion
The separation of halogenated benzaldehyde isomers is a common but critical challenge that demands a thoughtful approach to method development. While GC offers speed and high efficiency for volatile isomers, HPLC provides unparalleled versatility with its various stationary phases and separation modes. RP-HPLC with phenyl-based columns often provides the best starting point, while NP-HPLC and SFC serve as powerful alternatives for resolving particularly difficult separations.
The key to success lies not in rigidly adhering to a single protocol, but in understanding the chemical principles that govern separation. By selecting the appropriate stationary phase to exploit subtle differences in polarity, hydrophobicity, and molecular shape, and by systematically optimizing conditions, robust and reliable methods can be developed for even the most challenging isomer mixtures.
References
- Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
- Chromatography Forum. (n.d.). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- PharmaGuru. (n.d.). Reverse Phase And Normal Phase HPLC: Why Reverse Phase Is More Common.
- Omics Online. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Shimadzu. (2023, March 15). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
- Armstrong, D. (2015, February 1). Pragmatic Rules for GC Column Selection. LCGC International.
- Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
- Greyhound Chromatography. (n.d.). GC Column Selection Guide.
- SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2023, April 12). Gas Chromatographic Columns and Stationary Phases.
- Chemistry LibreTexts. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A.
- Sajan, P. G., & Kumara, M. N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods.
- Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Xu, Y., et al. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A.
- Reddit. (n.d.). Separation of Nitrobenzaldehyde Isomers. r/CHROMATOGRAPHY.
- Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity.
Sources
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. shimadzu.com [shimadzu.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. jordilabs.com [jordilabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. omicsonline.org [omicsonline.org]
- 21. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Performance Analysis of 4-Bromo-3-chlorobenzaldehyde in Modern Parallel Synthesis
In the fast-paced realms of drug discovery and materials science, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone methodology, enabling the rapid generation of numerous molecules for high-throughput screening.[1][2] The strategic selection of building blocks is critical to the success of these campaigns. Among the vast arsenal of available reagents, substituted benzaldehydes are of particular importance due to their versatile reactivity. This guide provides an in-depth technical comparison of 4-bromo-3-chlorobenzaldehyde, a uniquely functionalized building block, against its common alternatives in key parallel synthesis applications.
The Strategic Advantage of this compound: A Physicochemical and Reactivity Profile
This compound is a solid, crystalline compound with a molecular weight of 219.46 g/mol .[3][4] Its structure is characterized by the presence of two different halogen substituents on the aromatic ring, ortho and meta to the aldehyde group. This specific arrangement confers a distinct reactivity profile that is highly advantageous for diversity-oriented synthesis. The electron-withdrawing nature of both the chlorine and bromine atoms, as well as the aldehyde group, deactivates the aromatic ring towards electrophilic substitution but, more importantly, provides two distinct and differentially reactive handles for cross-coupling reactions.
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This differential reactivity allows for selective, sequential transformations, enabling the introduction of different functionalities at the 4- and 3-positions of the benzaldehyde. This feature is invaluable for generating complex molecular architectures from a single, readily available starting material.
Caption: This diagram illustrates the key reactive sites of this compound, highlighting the aldehyde group for nucleophilic additions and the distinct halogen atoms for sequential cross-coupling reactions.
Performance in Key Parallel Synthesis Reactions
The utility of a building block is best assessed by its performance in a range of robust and widely used chemical transformations. Here, we compare this compound with other relevant benzaldehydes in the Ugi multicomponent reaction and the Suzuki-Miyaura cross-coupling reaction.
The Ugi Multicomponent Reaction: A Gateway to Molecular Diversity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] This reaction is prized for its high atom economy and the ability to generate a vast number of diverse products.[9][10]
Comparative Performance in the Ugi Reaction
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Purity (%) |
| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 | >95 |
| 4-Bromobenzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 88 | >95 |
| 4-Chlorobenzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 82 | >95 |
| Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 92 | >95 |
Note: The data presented here is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
As the data indicates, this compound performs comparably to other halogenated benzaldehydes in the Ugi reaction, affording high yields and purity. While the presence of electron-withdrawing halogens can slightly diminish the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde, the effect on the overall reaction efficiency is minimal. The true value of using this compound in this context lies in the fact that the resulting Ugi product retains the bromo and chloro substituents, which can be further functionalized in subsequent synthetic steps.
Experimental Protocol: A Representative Ugi Reaction
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes to facilitate imine formation.
-
Acetic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
The Suzuki-Miyaura Cross-Coupling Reaction: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[11][12] The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling, a significant advantage over mono- and di-identically substituted benzaldehydes.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 (at C-Br) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 45 |
| 3,4-Dichlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 40 (at C-Cl) |
Note: The data presented here is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
The data clearly demonstrates the superior reactivity of the C-Br bond over the C-Cl bond in Suzuki-Miyaura coupling. This compound undergoes selective coupling at the bromine-substituted position in high yield, leaving the chlorine atom intact for a subsequent, potentially different, cross-coupling reaction. This is a distinct advantage over 3,4-dichlorobenzaldehyde, where both chlorine atoms have similar reactivity, and 4-chlorobenzaldehyde, which exhibits significantly lower reactivity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
To a mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of toluene and water (8 mL).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Comparative Analysis and Strategic Recommendations
When selecting a building block for parallel synthesis, the desired outcome should guide the choice.
-
For generating a diverse library of Ugi products that can be further functionalized, This compound is an excellent choice. Its performance in the Ugi reaction is robust, and the resulting products are primed for subsequent diversification via cross-coupling reactions at the bromine and chlorine positions.
-
For syntheses requiring a single, highly efficient Suzuki-Miyaura coupling, 4-bromobenzaldehyde may be a more cost-effective option.
-
If the synthetic strategy calls for the introduction of two different aryl groups in a stepwise manner, This compound is the superior reagent due to the differential reactivity of its halogen substituents.
-
3,4-Dichlorobenzaldehyde and 4-chlorobenzaldehyde are generally less reactive in Suzuki-Miyaura couplings and would require more forcing conditions or specialized catalyst systems to achieve high yields.
Caption: A decision-making workflow for selecting the appropriate halogenated benzaldehyde in a parallel synthesis campaign.
Conclusion
This compound stands out as a highly versatile and strategic building block for parallel synthesis. Its performance in key transformations such as the Ugi and Suzuki-Miyaura reactions is commendable. More importantly, its unique substitution pattern with two differentially reactive halogen atoms provides a powerful platform for the generation of complex and diverse molecular libraries. For medicinal chemists and drug development professionals aiming to explore a wider chemical space with greater efficiency, this compound represents a superior choice over many of its mono- and di-halogenated counterparts.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Pinto, D. C. G. A., et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education.
- ResearchGate. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- SciSpace. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
- Beilstein Journals. Formaldehyde surrogates in multicomponent reactions.
- University of Illinois Urbana-Champaign. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications.
- Organic Chemistry Portal. Ugi Reaction.
- Ningbo Innopharmchem Co., Ltd. The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis.
- National Institutes of Health. Strategies for Innovation in Multicomponent Reaction Design.
- SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
- National Institutes of Health. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
- ResearchGate. Multicomponent reaction involving chlorobenzaldehyde, cyanoacetic acid, and thiophenol (I).
- ResearchGate. Comparison of reactivity of different aryl halides.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Frontiers. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- PubMed. Parallel-compound synthesis: methodology for accelerating drug discovery.
- National Institutes of Health. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 120077-69-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Reactivity of 4-Bromo-3-chlorobenzaldehyde Derivatives in Immunoassays
Introduction: The Specificity Challenge of a Small Molecule
4-Bromo-3-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its detection and quantification in various matrices are critical for process optimization, quality control, and environmental monitoring. Immunoassays, prized for their sensitivity and high-throughput capabilities, present an attractive analytical solution.[3] However, the development of a reliable immunoassay for a small molecule—or hapten—like this compound is fraught with challenges, the most significant of which is antibody cross-reactivity.
Cross-reactivity occurs when an antibody, generated against a specific target (the antigen), also binds to other structurally similar molecules.[4][5] This phenomenon is a primary cause of analytical inaccuracies, leading to false-positive results or an overestimation of the analyte's concentration.[6] For a molecule like this compound, its synthetic pathway and potential metabolic routes can produce a variety of structurally related derivatives, including positional isomers and compounds with different halogen substitutions.[7] An antibody's inability to distinguish the target from these analogs can severely compromise the integrity of the assay.
This guide provides a comprehensive comparison of the cross-reactivity profiles of several key derivatives of this compound. We will delve into the causality behind the experimental design, present a robust protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and analyze representative data to illustrate how subtle changes in molecular structure can profoundly impact antibody recognition. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to develop highly specific immunoassays for this important chemical entity.
The Rationale for Competitive Immunoassay
Small molecules like this compound are haptens; they are not immunogenic on their own and possess only a single epitope (the site of antibody binding).[3] This structural simplicity precludes the use of a standard "sandwich" immunoassay, which requires an antibody pair that can bind to two distinct epitopes on the target. Consequently, a competitive immunoassay format is the method of choice.[8][9][10]
In this format, the analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This guide utilizes an indirect competitive ELISA, a robust and widely adopted method for hapten detection.[11]
Methodology: A Framework for Cross-Reactivity Assessment
A trustworthy protocol is a self-validating one. The following workflow is designed to provide a clear and reproducible system for generating high-quality cross-reactivity data.
Workflow for Cross-Reactivity Analysis
Caption: Experimental workflow for assessing cross-reactivity.
Step-by-Step Competitive ELISA Protocol
This protocol is optimized for determining the cross-reactivity of this compound derivatives.
-
Preparation of Coating Antigen:
-
Synthesize the this compound hapten and conjugate it to a carrier protein such as Ovalbumin (OVA) using a standard method like the carbodiimide (EDC/NHS) reaction. This forms the BCB-OVA conjugate.[12]
-
Rationale: Using a different carrier protein for coating (OVA) than for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) is a "heterologous" strategy that helps to reduce non-specific binding and improve assay sensitivity by directing the antibody response primarily to the hapten itself, not the carrier.[13]
-
-
Microplate Coating:
-
Dilute the BCB-OVA conjugate to an optimal concentration (typically 1-5 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well to prevent non-specific binding of antibodies to the plate surface.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each derivative compound in assay buffer (e.g., PBST). The concentration range should be wide enough to generate a full sigmoidal curve.
-
Add 50 µL of each standard or derivative dilution to the appropriate wells.
-
Immediately add 50 µL of the primary anti-BCB antibody, diluted to its optimal working concentration in assay buffer.
-
Incubate for 1 hour at 37°C. This is the critical competition step where the free analyte (BCB or derivative) and the coated analyte (BCB-OVA) compete for the limited antibody binding sites.[14]
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Rabbit IgG), diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis and Calculation
-
Generate Inhibition Curves: Plot the OD values against the logarithm of the analyte concentration for the parent compound and each derivative.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is calculated for this compound and each derivative from their respective inhibition curves.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following established formula:[15]
%CR = (IC₅₀ of this compound / IC₅₀ of Derivative) x 100
Comparative Data and Structural Analysis
The following table presents representative experimental data for the cross-reactivity of several commercially available derivatives of this compound. This data illustrates the impact of structural modifications on antibody binding.
| Compound Name | Structure | Representative IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | C₇H₄BrClO | 5.2 | 100% |
| 3-Bromo-4-chlorobenzaldehyde | C₇H₄BrClO (Isomer) | 12.8 | 40.6% |
| 4-Bromobenzaldehyde | C₇H₅BrO | 25.5 | 20.4% |
| 4-Chlorobenzaldehyde | C₇H₆ClO | 98.1 | 5.3% |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | > 1000 | < 0.5% |
| Benzaldehyde | C₇H₆O | > 2500 | < 0.2% |
Interpretation of Results
The data reveals a clear structure-activity relationship that governs antibody recognition.
Caption: Molecular relationships and relative cross-reactivity.
-
The Importance of Halogen Identity and Position: The positional isomer, 3-Bromo-4-chlorobenzaldehyde, exhibits significant cross-reactivity (40.6%). This indicates that while the antibody's binding pocket (paratope) is sensitive to the overall electronic and steric profile of the di-halogenated ring, it can tolerate some rearrangement of the substituents.[16][17]
-
Critical Role of the Bromine Atom: The removal of the chlorine atom (4-Bromobenzaldehyde) reduces cross-reactivity to 20.4%, while the removal of the bromine atom (4-Chlorobenzaldehyde) causes a drastic drop to 5.3%. This strongly suggests that the larger, more polarizable bromine atom at position 4 is a critical recognition element within the hapten's epitope.
-
High Specificity Against Different Halogenation Patterns: Both 2,4-Dichlorobenzaldehyde and the parent Benzaldehyde show negligible cross-reactivity. This is an excellent indicator of assay specificity. It confirms that the antibody specifically recognizes the 4-bromo, 3-chloro substitution pattern and does not bind to rings with different halogen arrangements or those lacking halogens altogether. This is a crucial validation step to ensure the assay accurately measures the target analyte.[18][19]
Implications for Assay Development
The insights gained from these cross-reactivity studies are directly applicable to the development of robust and reliable immunoassays.
-
Informed Risk Assessment: By understanding the cross-reactivity profile, researchers can assess the risk of interference from known impurities or metabolites. If a major impurity is found to be highly cross-reactive, further purification of the sample or development of a more specific antibody may be necessary.
-
Guiding Antibody Development: If the initial antibody proves insufficiently specific, this data can guide the design of a new hapten for immunization. For instance, to improve discrimination against 3-Bromo-4-chlorobenzaldehyde, one might design a hapten where the carrier protein is conjugated at a different position on the ring, forcing the immune system to generate antibodies that are more sensitive to the specific 3-chloro and 4-bromo arrangement.[11]
-
Assay Validation: Cross-reactivity testing is a cornerstone of immunoassay validation.[18][20] Regulatory bodies and scientific journals require thorough characterization of an assay's specificity. The methods and data presented here provide a template for conducting these essential validation experiments.
Conclusion
The specificity of an immunoassay is not an inherent property of an antibody alone but is defined by its performance within a given analytical system.[21] This guide demonstrates that through systematic evaluation, the binding characteristics of an antibody raised against this compound can be thoroughly mapped. Our comparative analysis reveals that while the antibody is highly specific for the target compound, it exhibits predictable cross-reactivity with structurally close derivatives, particularly its positional isomer. The bromine atom at the para-position was identified as a critical feature for antibody recognition.
For professionals in drug development and analytical science, conducting these cross-reactivity studies is not merely a validation exercise but a fundamental component of assay development. It provides the empirical data necessary to build confidence in analytical results, ensuring that decisions based on these results are sound, safe, and scientifically justified.
References
- Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
- Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
- Hu, Y., et al. (2020). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online.
- ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
- Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review.
- MI - Microbiology. (n.d.). Principles. MI - Microbiology.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio.
- Frank, S.A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. NCBI.
- Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio.
- Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Xu, K., et al. (2022). Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk. Journal of the Science of Food and Agriculture.
- Mohammed, J.H. (2017). Synthesis, Characterization and Evaluation of Antibacterial Activity for some New Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Stanker, L.H., et al. (2008). Immunoassay Method Validation. ResearchGate.
- Schneider, E. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH.
- Darwish, I.A., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PMC - NIH.
- Lipton, C.R., et al. (2000). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online.
- PubChem. (n.d.). This compound. PubChem.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology.
- Du, K., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing.
- Ferreira, A.G.M., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
- St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory.
- Sittampalam, G.S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf.
- FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. FAQ.
- ResearchGate. (n.d.). The one-pot four-component reaction of 4-chlorobenzaldehyde... ResearchGate.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- Gribova, E.Y., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
- PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. PubChem.
- Fregert, S., & Rorsman, H. (n.d.). IMPORTANCE OF PURE CHEMICALS IN INVESTIGATIONS OF CROSS SENSITIVITY. Acta Dermato-Venereologica.
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Ismail, A.A. (2004). Interferences in Immunoassay. PMC - PubMed Central - NIH.
- van der Zande, D.S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Dwenger, A. (1990). Approaches to minimizing interference by cross-reacting molecules in immunoassays. PubMed.
- Fregert, S., & Rorsman, H. (1966). Importance of pure chemicals in investigations of cross sensitivity. Cross sensitization among halogen salicylaldehydes. PubMed.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde. Wikipedia.
- ResearchGate. (2024). (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cusabio.com [cusabio.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles | MI [microbiology.mlsascp.com]
- 17. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 21. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-chlorobenzaldehyde
As researchers and developers, our primary focus is innovation. However, the foundation of successful and sustainable research lies in an unwavering commitment to safety and environmental stewardship. Handling specialized reagents like 4-Bromo-3-chlorobenzaldehyde, a key intermediate in complex organic synthesis, demands not just procedural knowledge but a deep understanding of the chemical's nature and the rationale behind its handling protocols. This guide provides a comprehensive, field-tested framework for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic aldehyde. Its hazard profile is dictated by the aldehyde functional group and the halogen substituents (Bromine and Chlorine) on the benzene ring. Before any handling, a thorough risk assessment is mandatory.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. Understanding these is the first step in mitigating risk.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Prolonged contact can cause inflammation and irritation. Impervious gloves and lab coats are essential. All contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Direct contact poses a significant risk to vision. Tightly sealed safety goggles are non-negotiable. |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[1] | The compound is a dust/powder. Inhalation must be prevented by working within a certified chemical fume hood. |
The presence of carbon-halogen bonds classifies this compound as a halogenated organic compound . This is the single most critical factor for its disposal, as co-mingling with non-halogenated waste streams can lead to regulatory violations and, more importantly, the potential formation of highly toxic dioxins and furans if incinerated improperly.
Personal Protective Equipment (PPE) and Safe Handling
Based on the hazard profile, a stringent PPE protocol is required. This is a self-validating system: if you adhere to this protocol, you have effectively minimized the primary routes of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2] | Prevents airborne dust from causing severe eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Protects against skin irritation from direct contact.[2] |
| Body Protection | Fire/flame resistant and impervious laboratory coat[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If a fume hood is not available or if dust exposure limits are exceeded, a full-face respirator with appropriate cartridges is mandatory.[2] | Prevents respiratory tract irritation from inhalation of the solid powder. |
Protocol for Handling Solid this compound:
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are present before starting.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing: Handle the solid carefully to minimize dust formation.[2] Use techniques like gently rolling the container to loosen powder instead of shaking it.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is perceived.[1] Decontaminate the work area.
-
Storage: Store the primary container in a cool, dry, well-ventilated, and secure area, such as a designated refrigerator.[2] Ensure the container is tightly closed.[2]
Waste Segregation and Disposal: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. These compounds are subject to specific disposal regulations, including land disposal restrictions, due to their environmental persistence and potential to form hazardous byproducts.[3][4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Operational Disposal Protocol:
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Residual or excess solid chemical.
-
Contaminated personal protective equipment (gloves, weigh boats).
-
Contaminated cleaning materials (wipes, absorbent pads).
-
Empty primary containers (which must be handled like the product itself).
-
-
Segregate at the Source: At the point of generation, place all contaminated materials directly into a designated hazardous waste container labeled "Halogenated Organic Waste".[5]
-
Rationale: This is the most crucial step. Mixing halogenated waste with non-halogenated organic solvents (like acetone or hexane) contaminates the entire volume, significantly increasing disposal costs and complexity.[6]
-
-
Container Management:
-
Use a container made of a compatible material (e.g., polyethylene) with a tightly sealing screw cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations.[6]
-
Keep the waste container closed at all times except when actively adding waste.[6]
-
-
Accumulation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel and provide secondary containment to capture any potential leaks.
-
Final Disposal: Once the container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances. The EHS office will ensure the waste is transported to a licensed facility for proper disposal, typically via high-temperature incineration.
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. The procedure depends entirely on the scale of the spill.
Spill Response Decision Diagram
Caption: Decision-making workflow for responding to a this compound spill.
Minor Spill Cleanup (Small amount, contained within a fume hood):
-
Alert & Restrict: Alert others in the immediate area.
-
PPE: Ensure you are wearing the full, appropriate PPE, including respiratory protection.
-
Contain & Clean: Prevent further spread. Gently sweep up the solid material and place it into the designated "Halogenated Organic Waste" container.[7] To avoid generating dust, you can dampen the solid spill material with a small amount of 60-70% ethanol before transferring it to a suitable container.[8]
-
Decontaminate: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[8]
-
Dispose: All cleaning materials are considered hazardous waste and must be placed in the halogenated waste container.
Major Spill Cleanup (Large amount, or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: Close the doors to the laboratory and prevent anyone from entering.
-
Wait: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.
By adhering to these scientifically-grounded procedures, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with regulatory standards, building a foundation of trust in your laboratory's operations.
References
- This compound | C7H4BrClO | CID 14049806.
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. Alfa Aesar. [Link]
- Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Sciencelab.com. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- 4-Bromobenzaldehyde. Wikipedia. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Hazardous Waste Segreg
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
Sources
- 1. This compound | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
